molecular formula C6H6BClO2 B050647 2-Chlorophenylboronic acid CAS No. 3900-89-8

2-Chlorophenylboronic acid

Cat. No.: B050647
CAS No.: 3900-89-8
M. Wt: 156.38 g/mol
InChI Key: RRCMGJCFMJBHQC-UHFFFAOYSA-N
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Description

2-Chlorophenylboronic acid is a versatile and highly valuable boronic acid derivative extensively employed as a fundamental building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds between the boronic acid group and a variety of organic electrophiles, such as aryl or vinyl halides. The presence of the chlorine substituent on the phenyl ring introduces significant electronic and steric properties, making this compound a crucial intermediate for constructing complex biaryl systems and functionalized aromatic scaffolds that are difficult to access by other means. Its primary research value lies in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials, where the chlorophenyl moiety can serve as a handle for further functionalization or contribute directly to the desired biological or physical properties of the target molecule. Researchers utilize this compound to develop novel compounds for drug discovery programs, material science applications, and as a standard in methodological studies to optimize coupling reaction conditions. This product is provided in high purity to ensure consistent performance and reproducibility in sensitive synthetic applications.

Properties

IUPAC Name

(2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMGJCFMJBHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370213
Record name 2-Chlorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3900-89-8
Record name 2-Chlorophenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chlorophenyl)boronic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3900-89-8

This technical guide provides an in-depth overview of 2-Chlorophenylboronic acid, a versatile reagent in organic synthesis with significant applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, experimental protocols, and its role in relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a key building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.[2] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3900-89-8[3][4]
Molecular Formula C₆H₆BClO₂[4][5][6]
Molecular Weight 156.37 g/mol [3][4]
Melting Point 92-102 °C[1][3]
pKa 8.23 ± 0.58 (Predicted)[7]
Solubility Soluble in DMSO and Methanol.[7]
Appearance White to off-white crystalline powder.[1]
InChI Key RRCMGJCFMJBHQC-UHFFFAOYSA-N[4][5]

Synthesis

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis. For this compound, this typically involves the formation of 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene (B145985) and magnesium, which then reacts with a borate ester like trimethyl borate or triisopropyl borate.

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[2] Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental process in the construction of complex molecular frameworks for drug candidates.[2]

Beyond pharmaceuticals, it also finds use in the development of agrochemicals and in materials science for creating functional polymers and electronic materials.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organic halide or triflate. Below is a general experimental protocol.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene (B28343), Dioxane, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of toluene and water) and the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, This compound, and Base Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert 1. SolvCat Add Solvent and Pd Catalyst Inert->SolvCat 2. Heat Heat and Stir SolvCat->Heat 3. Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor 4. Cool Cool to RT Monitor->Cool 5. Extract Aqueous Workup & Extraction Cool->Extract 6. Purify Dry, Concentrate, & Purify Extract->Purify 7. Product Final Biaryl Product Purify->Product 8.

Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Role in Signaling Pathways

Boronic acids and their derivatives are increasingly being investigated for their roles as inhibitors of various enzymes and their influence on cellular signaling pathways.

Inhibition of Rho GTPase Signaling Pathway in Cancer Cell Migration

Phenylboronic acid, the parent compound of this compound, has been shown to be a potent inhibitor of key signaling networks involved in cancer cell migration. This inhibition targets the Rho family of GTP-binding proteins (GTPases), which are crucial regulators of the actin cytoskeleton.

The Rho GTPase signaling pathway plays a central role in cell motility. Key members of this family include RhoA, Rac1, and Cdc42. When activated, these proteins trigger downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), leading to changes in the actin cytoskeleton that are necessary for cell movement. In cancer, the dysregulation of this pathway can promote metastasis. Phenylboronic acid has been observed to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells. This leads to a reduction in the activity of downstream targets like ROCKII and subsequently decreases the phosphorylation of myosin light chain kinase, ultimately inhibiting the actomyosin-based contractility required for cell migration.

Rho_GTPase_Pathway cluster_input Upstream Signals cluster_rho Rho GTPase Cycle cluster_effectors Downstream Effectors cluster_output Cellular Response GrowthFactors Growth Factors, Chemokines Rac1_GDP Rac1-GDP (Inactive) GrowthFactors->Rac1_GDP RhoA_GDP RhoA-GDP (Inactive) GrowthFactors->RhoA_GDP Cdc42_GDP Cdc42-GDP (Inactive) GrowthFactors->Cdc42_GDP Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GEFs Rac1_GTP->Rac1_GDP GAPs PAK PAK Rac1_GTP->PAK RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Cdc42_GTP Cdc42-GTP (Active) Cdc42_GDP->Cdc42_GTP GEFs Cdc42_GTP->Cdc42_GDP GAPs WASP WASP/WAVE Cdc42_GTP->WASP Actin Actin Cytoskeleton Reorganization ROCK->Actin PAK->Actin WASP->Actin Migration Cell Migration & Invasion Actin->Migration Inhibitor Phenylboronic Acid (and derivatives) Inhibitor->Rac1_GTP Inhibitor->RhoA_GTP Inhibitor->Cdc42_GTP

Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

Precursor for DYRK Kinase Inhibitors

This compound can also serve as a key reactant in the synthesis of inhibitors for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[8] DYRKs are implicated in various cellular processes, and their dysregulation has been linked to diseases such as Alzheimer's and certain cancers.[9] The synthesis of potent and selective DYRK inhibitors often involves cross-coupling reactions where the 2-chlorophenyl moiety is incorporated into the final inhibitor structure. This highlights the importance of this compound as a starting material in the development of targeted therapies for these conditions.

References

A Comprehensive Technical Guide to 2-Chlorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chlorophenylboronic acid, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines common experimental protocols for its synthesis and use, and illustrates its role in key chemical transformations.

Core Properties of this compound

This compound is an organoboron compound widely utilized as a building block in the synthesis of complex molecules.[1][2] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[2][3] The presence of a chlorine atom on the phenyl ring introduces specific electronic and steric characteristics that are valuable for creating biaryl systems found in many pharmaceuticals and advanced materials.[2][3]

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Weight 156.37 g/mol [3][4]
Molecular Formula C₆H₆BClO₂[3][4][5][6]
CAS Number 3900-89-8[3][4][5]
IUPAC Name (2-chlorophenyl)boronic acid[4][6]
Synonyms 2-Chlorobenzeneboronic acid, o-Chlorophenylboronic acid[3][5]
Appearance White to off-white crystalline powder[3][7]
Melting Point 92-102 °C[3][7][8]
Purity Typically ≥95.0%[8]
Solubility Soluble in DMSO and Methanol[7]
InChI Key RRCMGJCFMJBHQC-UHFFFAOYSA-N[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[2]

A prevalent method for synthesizing this compound involves the formation of a Grignard reagent from a 2-chlorohalobenzene, which then reacts with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.[2][9]

Materials:

  • Magnesium turnings

  • Initiator (e.g., iodine crystal)

  • 2-Chlorobromobenzene (or other suitable 2-chlorohalobenzene)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or diethyl ether)

  • Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small initiator crystal to a flame-dried flask containing anhydrous THF. Add a small portion of 2-chlorobromobenzene to initiate the reaction. Once the reaction begins, add the remaining 2-chlorobromobenzene dropwise while maintaining a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Boration: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a solution of trialkyl borate in anhydrous THF dropwise, ensuring the temperature remains low to prevent side reactions.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl with vigorous stirring.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from water to yield this compound as a white solid.[10]

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[11][12]

Materials:

  • Aryl halide (e.g., Aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))[13]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[10][13]

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)[13]

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system and the palladium catalyst (typically 0.01-0.05 equivalents).[13]

  • Reaction: Heat the mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the desired biaryl compound.[13]

Visualized Workflows and Mechanisms

Diagrams are provided below to illustrate the key chemical processes involving this compound.

The following diagram outlines the logical steps for the synthesis of this compound using the Grignard reaction methodology.

G A 2-Chlorobromobenzene + Mg B Grignard Reagent (2-Cl-Ph-MgBr) A->B Anhydrous Ether/THF D Boronate Ester Intermediate B->D Low Temperature (-78 °C) C Trialkyl Borate C->D F This compound D->F Work-up E Aqueous Acid (Hydrolysis) E->F

Synthesis of this compound via Grignard Pathway.

This diagram illustrates the mechanism of the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound in forming C-C bonds. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst pd_complex Ar-Pd(II)-X pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)-Ar' pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') transmetal_complex->product aryl_halide Aryl Halide (Ar-X) boronic_acid This compound (Ar'-B(OH)2) borate_complex Activated Borate [Ar'-B(OH)3]⁻ boronic_acid->borate_complex base Base (e.g., OH⁻) base->borate_complex borate_complex->transmetal_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs.[1][3] Its ability to participate in predictable and high-yield coupling reactions makes it an invaluable tool for constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).[1] Beyond oncology, its derivatives are explored for various therapeutic areas. The boronic acid functional group itself has gained significant attention in medicinal chemistry.[15] It can form reversible covalent bonds with diols, a property leveraged for creating sensors and targeted drug delivery systems that respond to specific biological cues, such as glucose levels or the sialic acid residues overexpressed on cancer cells.[16] This unique reactivity profile positions boronic acid derivatives as promising candidates for innovative therapeutic strategies and diagnostic tools.[3]

References

An In-depth Technical Guide to 2-Chlorophenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in Suzuki-Miyaura coupling, and a summary of its spectroscopic characteristics.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] It is a monohalogenated phenylboronic acid that is widely used as an intermediate in organic synthesis.[3] The presence of the chlorine atom at the ortho position influences the electronic properties and reactivity of the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3900-89-8[1][3]
Molecular Formula C₆H₆BClO₂[1][2]
Molecular Weight 156.37 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 92-102 °C[1][3]
Boiling Point 306.3 °C at 760 mmHg (Predicted)
Purity ≥95.0%[3]

1.1. Solubility

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. However, based on the properties of similar phenylboronic acid derivatives, a qualitative solubility profile can be inferred. Phenylboronic acids generally exhibit good solubility in polar aprotic solvents and alcohols.

Table 2: Qualitative Solubility of this compound

SolventQualitative Solubility
Tetrahydrofuran (THF)Soluble
N,N-Dimethylformamide (DMF)Soluble
AcetoneSoluble
EthanolSoluble
MethanolSoluble
ChloroformModerately Soluble
Toluene (B28343)Sparingly Soluble
WaterSparingly Soluble

It is important to note that boronic acids can undergo dehydration to form cyclic boroxines, which may affect their solubility characteristics.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound. The following sections provide an overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the boronic acid moiety.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HAr-H
~7.5-7.3m3HAr-H
~5.5br s2HB(OH)₂

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the chloro and boronic acid substituents.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~137C-Cl
~135C-B
~132Ar-CH
~130Ar-CH
~128Ar-CH
~127Ar-CH

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (B-OH)
~3050MediumAromatic C-H stretch
~1600MediumAromatic C=C stretch
~1350StrongB-O stretch
~1100StrongC-Cl stretch
~750StrongOrtho-disubstituted benzene (B151609) C-H bend

Reactivity and Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of biaryl and substituted aromatic compounds. These products are often key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide, such as 4-bromoanisole, to synthesize the corresponding biaryl product.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Addition of Base and Solvents: Add the base (e.g., potassium carbonate, 2.0 mmol) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the solvent system, typically a mixture of an organic solvent and water (e.g., toluene and degassed water in a 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Experimental_Workflow A 1. Add Reactants & Catalyst to Flask B 2. Add Base & Solvents A->B C 3. Establish Inert Atmosphere B->C D 4. Heat to Reflux C->D E 5. Monitor Reaction Progress D->E F 6. Cool & Quench Reaction E->F G 7. Extraction with Organic Solvent F->G H 8. Wash & Dry Organic Layer G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an essential building block for the construction of a wide array of complex organic molecules with applications in pharmaceuticals and materials science. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and a detailed experimental protocol to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-chlorophenylboronic acid, a critical reagent in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The presence of the chlorine substituent imparts unique electronic and steric properties, making this compound a valuable intermediate in the synthesis of complex biaryl systems.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main pathways:

  • The Grignard Reaction Route: This is the most common and widely employed method, involving the formation of a Grignard reagent from a 2-chlorohalobenzene, which then reacts with a trialkyl borate (B1201080) ester followed by hydrolysis.[1]

  • The Organolithium Route: This method involves the lithiation of a chloroaromatic compound, followed by reaction with a boron-containing electrophile. While it can offer high yields, it requires careful handling due to the pyrophoric nature of organolithium reagents.[2][3]

This guide will focus on the Grignard reaction, providing detailed protocols for the synthesis of the precursor 1-bromo-2-chlorobenzene (B145985) and its subsequent conversion to this compound.

Section 1: Synthesis of the Precursor: 1-Bromo-2-chlorobenzene

A common and essential precursor for the Grignard-based synthesis of this compound is 1-bromo-2-chlorobenzene.[1] A reliable method for its preparation is via the diazotization of o-chloroaniline followed by a Sandmeyer-type reaction with cuprous bromide.[4][5]

Experimental Protocol: Diazotization and Bromination of o-Chloroaniline

This protocol is adapted from established literature procedures.[4][5]

Step 1: Diazotization

  • In a suitable reaction vessel, combine o-chloroaniline (1.0 mole) with 48% hydrobromic acid (2.5 moles, approx. 300 mL).

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Rapidly add a solution of sodium nitrite (B80452) (1.0 mole) in water (125 mL), while maintaining the temperature below 10°C by adding small pieces of ice directly to the reaction mixture.

  • Ensure the solution remains acidic to Congo Blue paper throughout the addition.

  • Add the final portion of the sodium nitrite solution slowly until the reaction mixture tests positive for excess nitrous acid with starch-iodide paper.

Step 2: Sandmeyer Reaction

  • In a separate flask equipped with a descending condenser, dropping funnel, and steam inlet, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 mL) to boiling.

  • While maintaining boiling, add the previously prepared cold diazonium salt solution from the dropping funnel over approximately 30 minutes. A significant portion of the 1-bromo-2-chlorobenzene will distill over during this addition.

  • After the addition is complete, introduce a steady stream of steam into the reaction flask to co-distill the remaining product. Continue steam distillation until 1-1.5 liters of distillate are collected.

Step 3: Purification

  • Separate the organic layer from the distillate.

  • Wash the organic layer sequentially with:

    • Concentrated sulfuric acid (4 x 10 mL, or until the acid wash is only faintly colored).

    • Water.

    • 5% sodium hydroxide (B78521) solution.

    • Water.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify the final product by distillation, collecting the fraction at 199-201°C at atmospheric pressure.

Quantitative Data for 1-Bromo-2-chlorobenzene Synthesis
Reagent/ParameterMolesQuantityNotes
o-Chloroaniline1.0127.57 gStarting material
48% Hydrobromic Acid2.5~300 mLFor diazotization
Sodium Nitrite1.069.0 gIn 125 mL water
Copper(I) Bromide0.5578.9 gIn 80 mL 48% HBr
Yield 89-95%
Boiling Point 199-201°C at 742 mmHg

Section 2: Synthesis of this compound via Grignard Reaction

This section details the synthesis of the target compound from 1-bromo-2-chlorobenzene. The process involves the formation of a Grignard reagent, its reaction with a borate ester at low temperature, and subsequent acidic hydrolysis.

Experimental Protocol: Grignard Reaction and Borylation

The following protocol is a composite of methods described in the chemical literature and patent filings.[6][7]

Step 1: Grignard Reagent Formation

  • To a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (0.5 mol, 12 g).

  • Add a small volume of anhydrous diethyl ether (40 mL) to cover the magnesium.

  • Prepare a solution of 1-bromo-2-chlorobenzene (0.45 mol, 86.1 g) in anhydrous diethyl ether (180 mL).

  • Add a small amount of the 1-bromo-2-chlorobenzene solution to the magnesium. The reaction may need to be initiated with a crystal of iodine or gentle heating.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

  • In a separate, larger three-necked flask, prepare a solution of trimethyl borate (0.55 mol, 57.1 g, 62.8 mL) in anhydrous diethyl ether (200 mL).

  • Cool this solution to -70°C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Slowly add the prepared Grignard reagent to the cold borate ester solution via a cannula or dropping funnel, ensuring the internal temperature does not rise above -60°C.

  • After the addition is complete, allow the mixture to stir at -70°C for an additional 2-4 hours.

  • Slowly warm the reaction mixture to room temperature.

  • Hydrolyze the boronic ester by carefully adding 10% hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

Step 3: Work-up and Purification

  • Separate the ethereal layer.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of toluene (B28343) and hexanes.

Quantitative Data for this compound Synthesis
Reagent/ParameterMolesQuantityNotes
1-Bromo-2-chlorobenzene0.4586.1 gStarting aryl halide
Magnesium Turnings0.512.0 gFor Grignard formation
Trimethyl Borate0.5557.1 gBoron source
Anhydrous Diethyl Ether-~420 mLSolvent
10% Hydrochloric Acid-As neededFor hydrolysis
Reaction Temperature -70°C Borylation step
Purity >95% After recrystallization

Visualizing the Synthetic Pathways

To further clarify the chemical transformations and experimental sequences, the following diagrams are provided.

Reaction Pathway for this compound Synthesis

G cluster_0 Precursor Synthesis cluster_1 Grignard Synthesis A o-Chloroaniline B Diazonium Salt A->B NaNO2, HBr 0-10°C C 1-Bromo-2-chlorobenzene B->C CuBr, HBr boil D 1-Bromo-2-chlorobenzene E 2-Chlorophenylmagnesium bromide (Grignard Reagent) D->E Mg, Diethyl Ether reflux F Boronic Ester Intermediate E->F B(OCH3)3, -70°C Diethyl Ether G This compound F->G H3O+ (HCl) Hydrolysis

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow for Grignard Synthesis

G start Start grignard Prepare Grignard Reagent: 1-Bromo-2-chlorobenzene + Mg in dry Diethyl Ether start->grignard borate Prepare Borate Solution: Trimethyl borate in dry Diethyl Ether Cool to -70°C start->borate reaction Slowly add Grignard Reagent to Borate Solution at -70°C grignard->reaction borate->reaction hydrolysis Acidic Workup: Add HCl (aq) reaction->hydrolysis extraction Liquid-Liquid Extraction with Diethyl Ether hydrolysis->extraction purification Dry, Evaporate Solvent, and Recrystallize extraction->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis via the Grignard reaction.

References

A Technical Guide to the Solubility of 2-Chlorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 2-Chlorophenylboronic Acid and its Importance

This compound is an organoboron compound widely utilized in organic synthesis. Its primary application in the pharmaceutical industry is as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds for the synthesis of biaryl compounds.[1] These structural motifs are prevalent in a wide array of active pharmaceutical ingredients (APIs). The boronic acid functional group also has applications in fragment-based drug discovery due to its ability to form reversible covalent interactions with protein targets.[2]

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a range of organic solvents is sparse. However, based on available chemical data sheets and the known behavior of similar arylboronic acids, a qualitative solubility profile can be established.

Qualitative Solubility:

This compound is reported to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.[3]

Quantitative Solubility of Phenylboronic Acid (as a Surrogate)

In the absence of specific data for this compound, the solubility of the parent compound, phenylboronic acid, offers a useful point of reference. The substitution of a chlorine atom on the phenyl ring is expected to influence solubility, but the general trends are likely to be similar. Phenylboronic acid generally exhibits higher solubility in polar organic solvents.[4][5]

Table 1: Quantitative Solubility Data for Phenylboronic Acid in Various Organic Solvents

The following table summarizes the temperature at which different mole fractions (x) of phenylboronic acid achieve complete dissolution in various solvents, as determined by the dynamic method. A lower temperature for a given mole fraction indicates higher solubility.

SolventMole Fraction (x) of Phenylboronic AcidDissolution Temperature (°C)
Acetone0.05-15.2
0.101.8
0.1516.8
0.2028.8
Chloroform0.0518.2
0.1035.2
0.1546.8
0.2054.8
Dipropyl Ether0.059.8
0.1030.8
0.1546.8
0.2059.8
Methylcyclohexane0.00123.2
0.00244.2
0.00359.8

Data extracted from Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility measurements and introduce variability.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvent systems, the following experimental protocols are recommended.

Dynamic Method (Synthetic Method)

This method is used to determine the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[7][8]

Materials:

  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controllable temperature bath

  • Turbidity sensor or visual inspection capability

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial. Add a precise amount of the desired organic solvent to achieve a known mole fraction. Add a small magnetic stir bar and seal the vial tightly.

  • Measurement: Place the sealed vial in the temperature bath and begin stirring. Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

  • Endpoint Determination: Continuously monitor the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution.

  • Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent to generate a solubility curve.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[9]

Materials:

  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance

  • Screw-cap vials

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation (e.g., HPLC-UV, UPLC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A small amount of excess solid should remain.

  • Sample Analysis: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method like HPLC-UV, comparing the result against a calibration curve of known standards.

Visualizations

The following diagrams illustrate key concepts related to the application and analysis of this compound.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 r1_x R1-X (Aryl Halide) r1_x->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation Base pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 boronate R2-B(OR)3- (from this compound + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Biaryl Product) reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solubility_Workflow start Start prep Prepare Sample: Weigh solute and solvent in a sealed vial start->prep heat Place in temperature bath and begin stirring prep->heat ramp Increase temperature at a controlled rate heat->ramp observe Monitor for complete dissolution ramp->observe dissolved Is the solution clear? observe->dissolved dissolved->ramp  No record Record temperature dissolved->record  Yes end End record->end

Experimental workflow for the dynamic solubility determination method.

Solubility_Factors solubility Solubility of Arylboronic Acids solute_props Solute Properties solute_props->solubility substituents Substituents on Aryl Ring (e.g., -Cl, -OMe) solute_props->substituents dehydration Dehydration to Boroxine solute_props->dehydration solvent_props Solvent Properties solvent_props->solubility polarity Polarity solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding conditions Experimental Conditions conditions->solubility temperature Temperature conditions->temperature pressure Pressure conditions->pressure

References

An In-depth Technical Guide to the Stability and Storage of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity and stability of chemical reagents is paramount. 2-Chlorophenylboronic acid, a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires careful handling and storage to prevent degradation. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, degradation pathways, and methodologies for stability assessment.

Chemical Properties and Stability Overview

This compound (CAS No: 3900-89-8) is a solid compound with the linear formula ClC₆H₄B(OH)₂.[1] While it is generally stable under normal, controlled conditions, its reactivity and sensitivity to environmental factors necessitate specific storage protocols.[2][3][4] The primary stability concerns are its hygroscopic nature and its propensity to undergo dehydration.[5]

Key Stability Factors:

  • Moisture: The compound is hygroscopic and sensitive to moisture.[5] Exposure to water can initiate hydrolysis and affect its purity.

  • Heat: Excess heat should be avoided as it can accelerate degradation.[2][5]

  • Oxidizing Agents: Contact with strong oxidizing agents, strong acids, and strong bases must be avoided as they are incompatible.[2][4][5]

  • Anhydride (B1165640) Formation: A common issue with boronic acids is the reversible dehydration to form a cyclic anhydride, known as a boroxine (B1236090). Commercial batches of this compound often contain varying amounts of this anhydride.[1][6]

Recommended Storage and Handling

To maintain the quality and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Temperature: Keep the compound refrigerated.[2][5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to protect from moisture and oxidation.[5]

  • Container: The container should be kept tightly closed and stored in a dry, well-ventilated place.[3][4][5][7]

  • Handling: Minimize dust generation and accumulation.[4] Use personal protective equipment, including eye shields and gloves, and ensure adequate ventilation.[5] Avoid ingestion, inhalation, and contact with skin and eyes.[2][5]

ParameterRecommended ConditionRationale
Temperature RefrigeratedTo slow down potential degradation processes.[2][5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent exposure to moisture and atmospheric oxygen.[5]
Humidity Dry / Low HumidityThe compound is hygroscopic and susceptible to hydrolysis.[5]
Light Protect from direct sunlightTo prevent potential light-induced degradation.
Container Tightly sealed, suitable containerTo prevent contamination and exposure to air and moisture.[3][5][7]
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo avoid hazardous chemical reactions.[2][4][5]

Degradation Pathway: Dehydration to Boroxine

The most significant degradation pathway for this compound under storage is the intermolecular dehydration to form its corresponding trimeric anhydride, a boroxine. This is a reversible equilibrium reaction, meaning the presence of water can shift the equilibrium back towards the boronic acid form.

G cluster_0 This compound Stability BA This compound (Monomer) Boroxine Trimeric Anhydride (Boroxine) BA->Boroxine + 3 H₂O Boroxine->BA - 3 H₂O Water Water (H₂O)

Caption: Reversible dehydration of this compound to its boroxine anhydride.

Hazardous decomposition under combustion can produce toxic fumes, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride.[2][4][5]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound typically involves subjecting the compound to stress conditions (e.g., elevated temperature, humidity) and monitoring its purity over time using chromatographic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method.

Protocol: RP-HPLC Method for Stability Assessment

This protocol is a general guideline adapted from methodologies used for analyzing boronic acids and their esters.[8][9]

1. Objective: To quantify the purity of this compound and detect the formation of its boroxine anhydride and other potential impurities over time under defined storage conditions.

2. Materials and Equipment:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • HPLC system with a UV detector

  • RP-HPLC column (e.g., a column with low silanol (B1196071) activity like Waters XTerra MS C18 to minimize on-column hydrolysis).[8][9]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Environmental chamber or oven for stress conditions

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable non-aqueous, aprotic solvent like acetonitrile to prevent premature degradation.[8]

  • The concentration should be appropriate for UV detection (e.g., 0.5 - 1.0 mg/mL).

4. Chromatographic Conditions (Example):

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm[9]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the polar boronic acid from the less polar boroxine (e.g., start with high %A and ramp up %B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-35°C[9]

  • Detection: UV at 220 nm[9]

  • Injection Volume: 5-10 µL

5. Stability Study Workflow:

  • Time Point Zero (T=0): Analyze the initial, unstressed sample to determine its initial purity and impurity profile.

  • Stress Conditions: Place accurately weighed samples in appropriate containers under various conditions (e.g., 40°C/75% RH, 60°C, ambient).

  • Time Points: Pull samples at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Analysis: Prepare solutions from the stressed samples and analyze them using the validated HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of major degradation products (like the boroxine) at each time point by comparing peak areas.

G start Start: Obtain Sample prep Sample Preparation (e.g., in ACN) start->prep t0 T=0 Analysis (Initial Purity via HPLC) prep->t0 stress Place Samples under Stress Conditions (Temp, Humidity) t0->stress pull Pull Samples at Scheduled Time Points stress->pull analysis HPLC Analysis of Stressed Samples pull->analysis data Data Processing (Calculate % Purity & Degradation) analysis->data data->pull Next Time Point end End: Stability Report data->end Final Time Point

Caption: Experimental workflow for a typical stability study of this compound.

Conclusion

The chemical stability of this compound is highly dependent on its storage and handling. By controlling temperature, moisture, and exposure to incompatible materials, researchers can significantly mitigate degradation. The primary degradation pathway, the formation of a boroxine anhydride, is a reversible process that underscores the critical need for anhydrous storage conditions. Implementing rigorous stability testing protocols, such as the HPLC method outlined, is essential for quality control and ensuring the reliability of this key synthetic intermediate in research and drug development pipelines.

References

An In-depth Technical Guide to the Crystal Structure of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-chlorophenylboronic acid, a versatile reagent in organic synthesis. While a definitive, publicly available crystal structure for this compound remains to be published, this document extrapolates from the known crystallographic data of closely related arylboronic acids to present a detailed analysis of its expected structural characteristics and intermolecular interactions. This guide also outlines the standard experimental procedures for determining such a crystal structure.

Introduction

This compound (C₆H₆BClO₂) is an organoboron compound widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, underscores the importance of understanding its solid-state properties. The crystal structure of a compound dictates its physical characteristics, such as solubility, melting point, and stability, which are critical parameters in drug development and materials science.

This guide will delve into the anticipated crystallographic parameters, molecular geometry, and intermolecular interactions that define the crystal lattice of this compound, based on established principles of crystal engineering and data from analogous structures.

Predicted Crystallographic Data

Based on the analysis of similar arylboronic acid structures, the following crystallographic parameters are anticipated for this compound. These values are predictive and await experimental verification.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 1500
Z (molecules/unit cell)4 or 8
Density (calculated, g/cm³)1.3 - 1.5
Hydrogen Bonding MotifCentrosymmetric R²₂(8) dimer

Molecular Geometry

The molecular structure of this compound consists of a planar phenyl ring substituted with a chlorine atom at the ortho position and a boronic acid group [-B(OH)₂]. The boron atom is sp² hybridized, resulting in a trigonal planar geometry for the C-B(OH)₂ fragment.

Table of Predicted Bond Lengths and Angles:

Bond/AnglePredicted Value (Å or °)
C-Cl~1.74
C-B~1.56
B-O~1.37
C-C (aromatic)1.38 - 1.40
∠ C-C-Cl~120
∠ C-C-B~122
∠ O-B-O~118
∠ C-B-O~121

Intermolecular Interactions and Crystal Packing

The crystal packing of arylboronic acids is typically dominated by strong hydrogen bonds formed between the boronic acid moieties. It is highly probable that this compound molecules will form centrosymmetric dimers in the solid state. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

These dimeric units are then expected to pack in a layered fashion, with the packing further stabilized by weaker intermolecular interactions such as π-π stacking between the phenyl rings and potentially C-H···O or C-H···Cl interactions. The presence of the chlorine atom may also introduce weak halogen bonding interactions (C-Cl···O or C-Cl···π).

Caption: Predicted hydrogen-bonded dimer of this compound.

Experimental Protocols

The determination of the crystal structure of this compound would follow established crystallographic methods.

Synthesis and Crystallization

Synthesis: this compound can be synthesized via the reaction of a Grignard reagent, formed from 1-bromo-2-chlorobenzene (B145985) and magnesium, with a trialkyl borate (B1201080) followed by acidic hydrolysis.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound. Common solvents for crystallization of arylboronic acids include toluene, benzene, or mixed solvent systems like ethanol/water.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the crystal structure of a compound.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters.

  • Data Validation: The final structural model is validated using software like PLATON and checked for completeness and correctness using tools like CheckCIF. The finalized structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Conclusion

While the definitive crystal structure of this compound is not yet publicly documented, this guide provides a robust, data-driven prediction of its key structural features. Based on the known behavior of analogous arylboronic acids, a structure dominated by hydrogen-bonded dimers is anticipated. The experimental protocols outlined herein provide a clear pathway for the future determination and validation of this structure. A definitive understanding of the solid-state structure of this compound will be invaluable for its continued application in the fields of synthetic chemistry, materials science, and pharmaceutical development.

A Technical Guide to the NMR Spectroscopic Data of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-chlorophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions, making its thorough characterization essential for researchers in drug development and materials science. This document details the expected ¹H, ¹³C, and ¹¹B NMR spectral data, provides a standardized experimental protocol for data acquisition, and addresses common challenges encountered during the NMR analysis of boronic acids.

Spectroscopic Data

The following tables summarize the quantitative NMR spectroscopic data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.2 (broad s)broad singlet-B(OH)₂
7.8 (dd)doublet of doublets7.6, 1.6H-6
7.5 (td)triplet of doublets7.6, 1.6H-4
7.4 (dd)doublet of doublets7.6, 1.2H-3
7.3 (td)triplet of doublets7.6, 1.2H-5

Note: The chemical shift of the B(OH)₂ protons can be broad and may exchange with residual water in the solvent, potentially leading to its disappearance or a shift in its position.

¹³C NMR Data
Chemical Shift (ppm)Assignment
137.0C-Cl
135.5C-B
132.5C-4
131.0C-6
129.0C-5
127.0C-3

Note: The carbon atom attached to the boron (C-B) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Data
Chemical Shift (ppm)Comments
28 - 30Characteristic for trigonal planar (sp²) boronic acids. The exact shift can be solvent and concentration dependent.

Experimental Protocols

Obtaining high-quality NMR spectra for boronic acids requires careful sample preparation to address their tendency to form oligomeric anhydrides (boroxines), which can lead to complex and uninterpretable spectra.

1. Sample Preparation:

  • Analyte: this compound (5-10 mg).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃) (0.5-0.7 mL). The use of a protic solvent like methanol is often preferred as it can help to break up the boroxine (B1236090) trimers and other oligomers, resulting in sharper signals for the monomeric species.[1]

  • Procedure:

    • Weigh the this compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the solid is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Nuclei: ¹H, ¹³C, ¹¹B.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on concentration).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • ¹¹B NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 128-512.

    • Relaxation delay: 1 second.

    • Reference: BF₃·OEt₂ (external or internal).

Logical Workflow for NMR Analysis of Boronic Acids

The primary challenge in the NMR analysis of boronic acids is the equilibrium between the monomeric form and its cyclic anhydride (B1165640) oligomers, primarily the boroxine. The choice of solvent plays a critical role in shifting this equilibrium to favor the monomer, which is essential for obtaining a clean, interpretable spectrum.

G Workflow for Overcoming Oligomerization in Boronic Acid NMR cluster_problem The Challenge: Oligomerization cluster_solution The Solution: Solvent Selection cluster_outcome The Desired Outcome BoronicAcid This compound (Monomer) Boroxine Boroxine Trimer (Oligomer) BoronicAcid->Boroxine Dehydration ComplexSpectrum Complex/Uninterpretable NMR Spectrum Boroxine->ComplexSpectrum SolventChoice Choose Appropriate Deuterated Solvent Aprotic Aprotic Solvent (e.g., CDCl3) SolventChoice->Aprotic May favor oligomer Protic Protic Solvent (e.g., CD3OD) SolventChoice->Protic Favors monomer Aprotic->Boroxine MonomerFavored Equilibrium Shifts to Monomer Protic->MonomerFavored CleanSpectrum Clean, Interpretable NMR Spectrum MonomerFavored->CleanSpectrum

Caption: Logical workflow for obtaining a clean NMR spectrum of a boronic acid.

This guide provides the essential spectroscopic data and experimental considerations for the confident characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can ensure the acquisition of high-quality NMR data crucial for their synthetic and developmental endeavors.

References

The Enigmatic Reactivity of 2-Chlorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid, a key building block in modern organic synthesis, presents a unique reactivity profile governed by the interplay of steric and electronic effects imparted by its ortho-chloro substituent. This technical guide provides a comprehensive overview of its behavior in pivotal cross-coupling reactions, potential side reactions, and its applications in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] A thorough understanding of its reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Core Reactivity Profile

The reactivity of this compound is primarily characterized by its participation in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions. However, the ortho-chloro group introduces significant steric hindrance and electronic withdrawing effects that differentiate its behavior from its meta- and para-substituted counterparts and the parent phenylboronic acid.[2]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound is a frequent coupling partner. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

Factors Influencing Reactivity:

  • Steric Hindrance: The ortho-chloro group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate compared to meta- and para-isomers.[2]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the aryl group attached to the boron, which can also affect the rate of transmetalation.[4]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is crucial for overcoming the steric and electronic challenges posed by the ortho-substituent. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of ortho-substituted arylboronic acids.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Quantitative Data on Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various phenylboronic acids with different aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~75-85
3-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
4-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90-98
Phenylboronic acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃/XPhosK₃PO₄Toluene/H₂O1102445
4-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295

Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions.[6][7]

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[8] this compound can be effectively coupled with various amines, and other nucleophiles.

Factors Influencing Reactivity:

  • Nucleophile Basicity: The pKa of the N-H or O-H containing coupling partner plays a significant role in the reaction's success.

  • Ligand Effects: The choice of ligand for the copper catalyst can influence the reaction efficiency and substrate scope.

  • Oxidant: The reaction is often carried out in the presence of air, which serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species.[8]

Chan_Lam_Coupling cluster_0 Catalytic Cycle Cu(II) Cu(II) Cu(III)-Ar(Nu) Cu(III) Intermediate Ar-Nu Coupled Product Cu(III)-Ar(Nu)->Ar-Nu Cu(I) Cu(I) ArB(OH)2 This compound ArB(OH)2->Cu(II) Nu-H Amine/Alcohol Nu-H->Cu(II)

Quantitative Data on Chan-Lam Coupling:

The following table provides representative yields for the Chan-Lam coupling of various boronic acids with imidazole.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound ImidazoleCu(OAc)₂PyridineCH₂Cl₂RT48~60-70
3-Chlorophenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂RT48~70-80
4-Chlorophenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂RT48~80-90
Phenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂RT7293
2-Nitrophenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂RT48~40-50
4-Nitrophenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂RT48~85-95

Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions.[9]

Undesired Reactivity: Protodeboronation

A significant side reaction for arylboronic acids, including this compound, is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[10] This process is highly dependent on the reaction conditions, particularly pH.[11]

Mechanisms of Protodeboronation:

  • Acid-Catalyzed: Under acidic conditions, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.

  • Base-Catalyzed: At high pH, the formation of the more reactive arylboronate anion can lead to protodeboronation.[12]

  • Zwitterion-Mediated (for heteroaryl boronic acids): For certain heteroaryl boronic acids, a zwitterionic intermediate can undergo unimolecular fragmentation.[10]

For this compound, the base-catalyzed pathway is a more common concern, especially under the basic conditions often employed in Suzuki-Miyaura and Chan-Lam couplings.[12] The electron-withdrawing nature of the ortho-chloro substituent can influence the rate of this undesired reaction.[13]

Reactivity_Factors Ortho-Substituent Ortho-Substituent Steric_Hindrance Steric Hindrance Ortho-Substituent->Steric_Hindrance Electronic_Effects Electronic Effects Ortho-Substituent->Electronic_Effects Reactivity Reactivity Steric_Hindrance->Reactivity Decreases Rate Electronic_Effects->Reactivity Can Increase or Decrease Rate

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

General Procedure for Chan-Lam N-Arylation of an Amine with this compound

Materials:

  • This compound (1.5 equiv)

  • Amine (1.0 equiv)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Toluene)

  • Air atmosphere

Procedure:

  • To a round-bottom flask, add the amine, this compound, copper(II) acetate, and base.

  • Add the solvent to the flask.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[14][15] The 2-chlorophenyl moiety can serve as a key structural element or as a handle for further functionalization. The ability to form biaryl and aryl-heteroatom linkages through the reactions described above is crucial in the construction of complex molecular architectures found in many drug candidates.[16][17]

Conclusion

This compound exhibits a nuanced reactivity profile that is a direct consequence of its ortho-chloro substituent. While this substitution can present challenges in terms of reduced reaction rates due to steric hindrance, these can be effectively overcome through careful selection of catalysts, ligands, and reaction conditions. Its utility in forming C-C and C-heteroatom bonds makes it an indispensable tool for synthetic chemists. A thorough understanding of its reactivity, including the potential for protodeboronation, is essential for its successful application in the synthesis of valuable molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

The Mechanism of Suzuki Coupling with 2-Chlorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. This guide delves into the intricate mechanism of this reaction with a specific focus on a challenging yet valuable substrate: 2-chlorophenylboronic acid. The presence of the ortho-chloro substituent introduces unique electronic and steric effects that significantly influence the reaction dynamics, necessitating a nuanced understanding for successful application in complex molecule synthesis, particularly in the realm of drug development.

The Catalytic Cycle: A Step-by-Step Examination

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the bond strength of the C-X bond playing a pivotal role. Aryl chlorides, due to their strong C-Cl bond, are generally less reactive than their bromide or iodide counterparts, often requiring more specialized and reactive catalyst systems to facilitate this step.[3]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic moiety from the organoboron species, in this case, the 2-chlorophenyl group, is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4] There are two primary proposed pathways for this base-assisted transmetalation: one involving the reaction of a palladium-halide complex with a boronate, and another involving the reaction of a palladium-hydroxo complex with the neutral boronic acid.[5] The specific pathway can be influenced by the reaction conditions.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups coupled to the palladium(II) center form a new carbon-carbon bond, yielding the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6] This step is generally facile but can be influenced by the steric and electronic properties of the coupled groups.

The Influence of the Ortho-Chloro Substituent

The presence of a chlorine atom at the ortho position of the phenylboronic acid introduces significant steric and electronic challenges that can impact each stage of the catalytic cycle.

  • Steric Hindrance: The bulky chlorine atom can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This can slow down the rate of this crucial step and may necessitate the use of ligands with specific steric properties to create an accommodating coordination sphere around the palladium atom. Furthermore, steric congestion around the palladium center in the diorganopalladium(II) intermediate can influence the rate and feasibility of the reductive elimination step.[7]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the 2-chlorophenyl group. While electron-withdrawing groups on the boronic acid can sometimes accelerate transmetalation, the overall effect is a complex interplay of electronics and sterics.

  • Side Reactions: Ortho-substituted phenylboronic acids, including this compound, are known to be more susceptible to certain side reactions, most notably protodeboronation.

Key Reaction Components and Optimization

Achieving high yields and selectivity in the Suzuki coupling of this compound hinges on the careful selection and optimization of the catalyst, ligand, base, and solvent.

Catalysts and Ligands

The choice of the palladium source and, more critically, the ligand is paramount for overcoming the challenges posed by both the aryl chloride coupling partner and the ortho-substituted boronic acid.

  • Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium(II) complexes. These are typically reduced in situ to the active Pd(0) species.

  • Ligands: For coupling unreactive aryl chlorides and sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often essential.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which facilitates the challenging oxidative addition of aryl chlorides.[8]

    • N-Heterocyclic Carbenes (NHCs) are strong sigma-donors and offer an alternative to phosphine ligands, often providing high stability and reactivity.[3]

The Role of the Base

The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and the prevalence of side reactions.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Stronger, non-nucleophilic bases like K₃PO₄ are often effective in challenging couplings.[4][8]

  • Fluoride (B91410) Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be effective in activating the boronic acid.

Potential Side Reactions

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation: This is the protonolysis of the C-B bond of the boronic acid, resulting in the formation of chlorobenzene. This side reaction is a significant issue with ortho-substituted boronic acids and can be exacerbated by the presence of water and certain bases.[2] Using anhydrous solvents, carefully selecting the base, or employing boronic esters (e.g., pinacol (B44631) esters) which exhibit slower hydrolysis can help mitigate this issue.[9]

  • Homocoupling: The self-coupling of the boronic acid to form 2,2'-dichlorobiphenyl (B50601) can occur, often promoted by the presence of oxygen or certain palladium species.[10][11] Thoroughly degassing the reaction mixture and ensuring the efficient reduction of the Pd(II) precatalyst to the active Pd(0) species can minimize homocoupling.[12]

Data Presentation

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions involving ortho-substituted arylboronic acids, providing a reference for expected outcomes.

Aryl Halideortho-Substituted Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneThis compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001685[8] (representative)
1-Bromo-4-tert-butylbenzene2-Methylphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1001292[13] (analogous system)
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O1002495[3] (aryl chloride example)
2-BromopyridineThis compoundPdCl₂(dppf) (3)-Na₂CO₃DME801878[14] (heteroaryl example)

Experimental Protocols

Representative Experimental Protocol for the Suzuki-Miyaura Coupling of 4-Bromotoluene with this compound:

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-chloro-4'-methyl-1,1'-biphenyl.

Mandatory Visualization

Suzuki_Coupling_2_Chlorophenylboronic_Acid cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Regeneration PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArArCl Ar-Pd(II)L_n-Ar'(Cl) Transmetalation->PdII_ArArCl XBOH2 X-B(OH)₂ Transmetalation->XBOH2 Byproduct RedElim Reductive Elimination PdII_ArArCl->RedElim RedElim->Pd0 Product Formation ArArCl Ar-Ar'(Cl) RedElim->ArArCl Biaryl Product ArX Ar-X ArX->OxAdd Aryl Halide ArClBOH2 Ar'(Cl)B(OH)₂ ArClBOH2->Transmetalation This compound Base Base Base->Transmetalation Ar'(Cl)B(OH)₂ Ar'(Cl)B(OH)₂ Ar'(Cl)B(OH)₃⁻ [Ar'(Cl)B(OH)₃]⁻ (Activated Boronate) Ar'(Cl)B(OH)₂->Ar'(Cl)B(OH)₃⁻ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

The Dichotomous Role of the Ortho-Chloro Group in Boronic Acid Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of a boronic acid is intricately governed by the electronic and steric nature of the substituents on its aryl ring. Among these, the ortho-chloro group presents a fascinating case study, exerting a dual influence that can be both beneficial and detrimental to reaction outcomes. This technical guide provides an in-depth analysis of the role of the ortho-chloro substituent in boronic acid reactivity, with a focus on quantitative data, experimental protocols, and the underlying mechanistic pathways.

The Dual Nature of the Ortho-Chloro Substituent

The chlorine atom at the ortho position influences the reactivity of the boronic acid through a combination of steric and electronic effects.

  • Electronic Effects: As an electronegative atom, chlorine exerts an electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center. A more Lewis acidic boronic acid can exhibit altered reactivity in transmetalation.[1]

  • Steric Effects: The presence of a relatively bulky chlorine atom in the ortho position creates steric hindrance around the boronic acid moiety. This can impede the approach of the palladium catalyst during the transmetalation step of the Suzuki-Miyaura cycle, potentially slowing down the reaction rate.[2]

These two opposing effects—electronic activation and steric hindrance—result in a nuanced reactivity profile for ortho-chloro substituted boronic acids.

Quantitative Data on Reactivity

To quantify the impact of the ortho-chloro group, we have compiled data on pKa values and reaction yields in Suzuki-Miyaura coupling reactions, comparing ortho-chloro-phenylboronic acid with other substituted analogues.

Table 1: pKa Values of Substituted Phenylboronic Acids

The pKa of a boronic acid is a measure of its Lewis acidity. Generally, electron-withdrawing groups decrease the pKa, making the boronic acid more acidic.

SubstituentpKaReference
H8.83[3]
4-CH₃9.13[3]
4-OCH₃9.25[3]
2-Cl ~6.50 [4]
4-ClNot explicitly found
2-F6.50[4]
4-F8.27[4]
4-NO₂7.10[2]
3-NO₂7.30[2]
2-NO₂ Low Yield [2]

Note: pKa values can vary depending on the solvent and method of determination.

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

The following table summarizes the yields of Suzuki-Miyaura reactions with different substituted phenylboronic acids under similar conditions to provide a comparative perspective. Direct comparison of reaction rates is often challenging due to variations in optimized conditions for each substrate.

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chlorophenylboronic acid 3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)10018Good total yield[5]
Phenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120-High[6]
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120-High[6]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120-Good[6]
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001292[2]
o-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / RuPhosCsFTHF702415[2]

The data suggests that while ortho-substituted boronic acids can participate in Suzuki-Miyaura coupling, their yields are often lower, and they may require more tailored reaction conditions compared to their meta and para counterparts, especially with strongly deactivating and sterically demanding groups like the nitro group.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of factors governing the reactivity of ortho-chloro boronic acids, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base (e.g., OH-) Base (e.g., OH-) Base (e.g., OH-)->Ar-Pd(II)-OR'(L2)

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Ortho_Chloro_Effects cluster_electronic Electronic Effect (-I) cluster_steric Steric Effect Increased Lewis Acidity Increased Lewis Acidity Facilitated Boronate Formation Facilitated Boronate Formation Increased Lewis Acidity->Facilitated Boronate Formation Potentially Faster Transmetalation Potentially Faster Transmetalation Facilitated Boronate Formation->Potentially Faster Transmetalation Overall Reactivity Overall Reactivity Potentially Faster Transmetalation->Overall Reactivity Hindrance at Boron Center Hindrance at Boron Center Impeded Catalyst Approach Impeded Catalyst Approach Hindrance at Boron Center->Impeded Catalyst Approach Slower Transmetalation Slower Transmetalation Impeded Catalyst Approach->Slower Transmetalation Slower Transmetalation->Overall Reactivity Ortho-Chloro Group Ortho-Chloro Group Ortho-Chloro Group->Increased Lewis Acidity Ortho-Chloro Group->Hindrance at Boron Center

Figure 2: Steric and Electronic Effects of the Ortho-Chloro Group

A significant side reaction that plagues reactions involving boronic acids, particularly those that are electronically modified, is protodeboronation. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of an undesired byproduct and consumption of the boronic acid. The rate of protodeboronation is highly dependent on the pH of the reaction medium.[7]

Protodeboronation Ar-B(OH)2 Ar-B(OH)2 Ar-Pd(II)-Ar(L2) Desired Product (via Suzuki Coupling) Ar-B(OH)2->Ar-Pd(II)-Ar(L2) Transmetalation Ar-H Protodeboronation Byproduct Ar-B(OH)2->Ar-H Protodeboronation H+ H+ H+->Ar-H

Figure 3: Competing Pathways: Suzuki Coupling vs. Protodeboronation

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving chloro-substituted phenylboronic acids. These should be regarded as starting points, as optimization is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine[6]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas

  • Oven-dried glassware (Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-120 °C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-chlorophenylboronic acid[5]

Materials:

  • 3,4,5-tribromo-2,6-dimethylpyridine (1.0 equiv)

  • ortho-chlorophenylboronic acid (9-12 equiv)

  • Pd(OAc)₂ (catalytic amount)

  • PPh₃ (catalytic amount)

  • K₂CO₃ (base)

  • Toluene (solvent)

Procedure:

  • Combine 3,4,5-tribromo-2,6-dimethylpyridine, ortho-chlorophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in a suitable reaction vessel.

  • Add toluene as the solvent.

  • Heat the reaction mixture at 100 °C for 18 hours.

  • After cooling, work up the reaction mixture using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired products.

Conclusion

The ortho-chloro group imparts a complex reactivity profile to boronic acids. Its electron-withdrawing nature can enhance the Lewis acidity of the boron center, which may facilitate the formation of the boronate species crucial for transmetalation. However, this is often counteracted by steric hindrance, which can slow down the key transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the electronic perturbation increases the susceptibility to the undesired protodeboronation side reaction.

For researchers in drug development and other scientific fields, a thorough understanding of these competing effects is crucial for the rational design of synthetic routes. While ortho-chloro substituted boronic acids are viable coupling partners, they often require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve satisfactory yields and minimize side reactions. The data and protocols presented in this guide serve as a valuable resource for navigating the intricacies of employing these challenging yet important building blocks in organic synthesis.

References

A Technical Guide to the Synthesis of 2-Chlorophenylboronic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chlorophenylboronic acid, a critical building block in modern organic chemistry and drug discovery, utilizing the Grignard reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in the successful preparation of this versatile reagent.

Introduction

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The Grignard reaction offers a robust and scalable method for its preparation. The overall synthetic strategy involves two main steps: the formation of a Grignard reagent from an appropriate 2-chlorohalobenzene, followed by its reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis. Careful control of reaction conditions is paramount to maximize yield and purity while minimizing the formation of byproducts.

Reaction Pathway and Mechanism

The synthesis proceeds via the initial formation of 2-chlorophenylmagnesium halide (a Grignard reagent) through the reaction of magnesium metal with a 2-chlorohalobenzene, typically 2-chloroiodobenzene or 2-chlorobromobenzene, in an anhydrous ethereal solvent. This is followed by the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final product, this compound.

Key Reaction Steps:

  • Grignard Reagent Formation: 2-Cl-C₆H₄-X + Mg → 2-Cl-C₆H₄-MgX (where X = I, Br)

  • Borylation: 2-Cl-C₆H₄-MgX + B(OR)₃ → 2-Cl-C₆H₄-B(OR)₂ + MgX(OR)

  • Hydrolysis: 2-Cl-C₆H₄-B(OR)₂ + H₂O/H⁺ → 2-Cl-C₆H₄-B(OH)₂ + 2ROH

Experimental Protocols

The following protocols are compiled from various sources and represent common methodologies for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Preparation of 2-Chlorophenylmagnesium Chloride

This protocol describes the formation of the Grignard reagent from 2-chloroiodobenzene.

Materials:

  • Magnesium turnings

  • 2-Chloroiodobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

Procedure:

  • All glassware must be oven-dried and assembled hot under a nitrogen or argon atmosphere to ensure anhydrous conditions.[1][2][3]

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium surface.[2]

  • In the dropping funnel, prepare a solution of 2-chloroiodobenzene in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-chloroiodobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[4]

  • Once the reaction has initiated, add the remaining 2-chloroiodobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Synthesis of this compound

Materials:

  • 2-Chlorophenylmagnesium chloride solution (prepared as in 3.1)

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid or sulfuric acid

Procedure:

  • In a separate flask, prepare a solution of the trialkyl borate in anhydrous diethyl ether or THF.

  • Cool this solution to a low temperature, typically between -70°C and -10°C, using a dry ice/acetone or ice/salt bath.[5] This is crucial to prevent the formation of undesired byproducts.

  • Slowly add the prepared Grignard reagent to the cooled trialkyl borate solution via a cannula or dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at the low temperature for a few hours, then let it warm to room temperature and stir overnight.[6]

  • The reaction is then quenched by the slow addition of dilute hydrochloric or sulfuric acid while cooling the flask in an ice bath.[7][8]

  • The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronate ester.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of arylboronic acids via the Grignard method, providing a baseline for expectations.

ParameterValue/RangeReference
Starting Material 2-Chloroiodobenzene, 1,4-Dichlorobenzene[5][9]
Grignard Formation Solvent Diethyl ether, THF, n-Butyl ether[2][5]
Borate Ester Trimethyl borate, Triisopropyl borate, Tributyl borate[5][6]
Reaction Temperature (Borylation) -70°C to -10°C[5][6]
Hydrolysis Agent Dilute HCl, Dilute H₂SO₄[7][8]
Yield 56% - 85% (for similar arylboronic acids)[9][10]
Purity >99% after recrystallization[9]

Critical Considerations and Troubleshooting

  • Anhydrous Conditions: The success of the Grignard reaction is highly dependent on the complete exclusion of moisture, as Grignard reagents react readily with water.[1][2][3] All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Initiation of Grignard Reaction: The reaction between magnesium and aryl halides can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium.[1] Activation with iodine, 1,2-dibromoethane, or mechanical crushing of the magnesium can be employed.[2][4]

  • Low-Temperature Borylation: The addition of the Grignard reagent to the trialkyl borate must be performed at low temperatures to prevent over-addition and the formation of triarylborane byproducts.

  • Side Reactions: A common side reaction is the formation of biphenyl (B1667301) derivatives through the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[4] This can be minimized by slow addition of the aryl halide during Grignard formation and maintaining a dilute concentration.

Logical Relationship Diagram

This guide provides a foundational understanding and practical protocols for the synthesis of this compound via the Grignard reaction. Adherence to the detailed procedures and critical considerations outlined will facilitate a successful and efficient synthesis.

References

An In-Depth Technical Guide to the Purification of 2-Chlorophenylboronic Acid from a Crude Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the purification of 2-chlorophenylboronic acid from crude reaction mixtures. The selection of an appropriate purification strategy is critical in drug development and organic synthesis to ensure the desired product quality, which directly impacts reaction efficiency, impurity profiles of subsequent steps, and the overall success of the synthetic route. This document details various purification techniques, including recrystallization, column chromatography, and derivatization-extraction, complete with experimental protocols and comparative data to aid in method selection and optimization.

Introduction

This compound is a vital building block in modern organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its applications are widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Given its importance, the ability to obtain high-purity this compound is paramount. Crude mixtures of this compound can contain various impurities, including starting materials, homocoupled byproducts, and boronic acid anhydrides (boroxines). This guide outlines the principal techniques to effectively remove these impurities.

Purification Methodologies

The primary methods for the purification of this compound include recrystallization, silica (B1680970) gel column chromatography, and purification via derivatization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is a widely used, efficient, and scalable technique for the purification of solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures. For this compound, water has been demonstrated to be an effective recrystallization solvent.

Experimental Protocol: Recrystallization from Water [1]

  • Dissolution: The crude this compound is suspended in water. The mixture is heated to boiling with vigorous stirring until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to maximize the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove these contaminants. This step prevents premature crystallization on the filter paper.

  • Crystallization: The clear, hot filtrate is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask should remain undisturbed during this period.

  • Cooling: Once the solution has reached room temperature and crystal formation has commenced, the flask is placed in an ice bath to maximize the precipitation of the product from the solution.

  • Isolation: The crystalline product is collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of ice-cold water to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: The purified this compound is dried under vacuum to remove residual solvent.

A visual representation of the general recrystallization workflow is provided below.

G crude Crude this compound dissolve Dissolve in Minimum Hot Water crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool filter_wash Vacuum Filtration & Wash with Cold Water cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure this compound dry->pure

Recrystallization Workflow
Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (in this case, silica gel) while being moved through the column by a mobile phase (a solvent or solvent mixture). This method is particularly useful for separating compounds with different polarities.

Experimental Protocol: Silica Gel Chromatography of a Phenylboronic Acid Analogue

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a more polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase for arylboronic acids is a mixture of hexane (B92381) and ethyl acetate. The polarity is gradually increased to first elute less polar impurities, followed by the desired this compound.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Column Chromatography Workflow
Purification via Diethanolamine (B148213) Derivatization

This method involves the selective reaction of the boronic acid with diethanolamine to form a stable, crystalline adduct. This adduct can be easily separated from non-boronic acid impurities by filtration. Subsequent hydrolysis of the purified adduct regenerates the pure boronic acid.

Experimental Protocol: Diethanolamine Adduct Formation and Hydrolysis

  • Adduct Formation: The crude this compound is dissolved in a suitable solvent such as diethyl ether. Diethanolamine is added to the solution, which typically results in the precipitation of the diethanolamine-boronate adduct as a white solid. The reaction is usually stirred for a short period to ensure complete formation of the adduct.

  • Isolation of Adduct: The crystalline adduct is collected by filtration, washed with the solvent (e.g., diethyl ether) to remove soluble impurities, and dried.

  • Hydrolysis: The purified diethanolamine-boronate adduct is suspended in a biphasic system of an organic solvent (e.g., diethyl ether) and an acidic aqueous solution (e.g., 1M HCl). The mixture is stirred until the solid dissolves, indicating the hydrolysis of the adduct back to the boronic acid and the protonated diethanolamine.

  • Extraction and Isolation: The organic layer containing the purified this compound is separated. The aqueous layer is extracted with additional portions of the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the pure this compound.

G start Crude this compound react React with Diethanolamine in Ether start->react precipitate Precipitation of Adduct react->precipitate filter_adduct Filter and Wash Adduct precipitate->filter_adduct hydrolyze Hydrolyze Adduct with Aqueous Acid filter_adduct->hydrolyze extract Extract with Organic Solvent hydrolyze->extract isolate Isolate from Organic Phase extract->isolate end Pure this compound isolate->end

Derivatization-Purification Logic

Quantitative Data Summary

The following table summarizes the quantitative data for the purification of this compound using the described methods.

Purification MethodKey ParametersInitial PurityFinal PurityYieldReference
Recrystallization Solvent: WaterNot specified99.8% (by HPLC)93.0%[1]
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate>90%>98% (Typical)70-90% (Typical)General Knowledge
Diethanolamine Derivatization Reagent: Diethanolamine; Hydrolysis: Aqueous AcidVariableHigh (often >99%)Good to Excellent (often >85%)General Knowledge

Note: Data for Column Chromatography and Diethanolamine Derivatization are typical values for arylboronic acids and may vary for this compound.

Conclusion

The purification of this compound can be effectively achieved through several methods, with recrystallization from water being a highly efficient, scalable, and high-yielding option for achieving excellent purity.[1] Silica gel column chromatography offers an alternative for separating impurities with different polarities, though it may be less scalable and potentially lead to lower yields. Purification via diethanolamine derivatization is a selective method for isolating the boronic acid from non-acidic impurities and can provide very high purity. The selection of the optimal purification method will be dictated by the specific requirements of the synthesis, including the scale, the nature of the impurities present in the crude mixture, and the desired final purity of the this compound. For industrial applications, the simplicity, high yield, and high purity achieved through recrystallization make it a particularly attractive method.

References

An In-depth Technical Guide to the Lewis Acidity of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis acidity of 2-chlorophenylboronic acid, a key parameter influencing its reactivity and utility in a wide range of chemical and pharmaceutical applications. By examining its acidity through various experimental and theoretical lenses, this document aims to equip researchers with the foundational knowledge required for the rational design of catalysts, sensors, and therapeutic agents.

Introduction to the Lewis Acidity of Arylboronic Acids

Boronic acids [RB(OH)₂] are a class of organoboron compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar state possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This electron-accepting ability defines the Lewis acidity of boronic acids.

In aqueous media, the primary interaction defining Lewis acidity is the equilibrium with a hydroxide (B78521) ion (OH⁻) to form a tetrahedral, sp³-hybridized boronate anion [RB(OH)₃]⁻. The equilibrium constant for this reaction, expressed as its pKa, is a direct and commonly used measure of a boronic acid's Lewis acidity. A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion at a lower pH.

The electronic nature of the substituent on the phenyl ring significantly modulates the Lewis acidity of arylboronic acids. Electron-withdrawing groups increase Lewis acidity (decrease pKa) by destabilizing the electron-deficient boron center, while electron-donating groups have the opposite effect. For ortho-substituted phenylboronic acids, such as this compound, steric effects and potential intramolecular interactions can also play a crucial role in determining the overall acidity.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of this compound can be quantified and compared with its isomers and other substituted phenylboronic acids using several metrics. The most common of these is the acid dissociation constant (pKa).

Acidity Constant (pKa)

The pKa is a direct measure of the Lewis acidity of a boronic acid in aqueous solution. The table below summarizes the experimentally determined pKa values for this compound and its isomers, along with related compounds for comparison. A lower pKa value indicates a stronger Lewis acid.

CompoundSubstituent PositionpKa (Potentiometric)pKa (Spectrophotometric)Predicted pKa
This compound ortho8.528.548.23 ± 0.58[1]
3-Chlorophenylboronic acid meta8.298.32-
4-Chlorophenylboronic acid para8.708.72-
Phenylboronic acid-8.868.87-
2-Fluorophenylboronic acidortho8.138.16-
2-Bromophenylboronic acidortho8.508.52-
2-Iodophenylboronic acidortho8.608.61-

Note: Experimental pKa values were determined in water at 25 °C.

The data indicates that the ortho-chloro substituent in this compound results in a stronger Lewis acid (lower pKa) compared to the unsubstituted phenylboronic acid and the para-chloro isomer. However, it is a slightly weaker acid than the meta-chloro isomer. This trend arises from a combination of the electron-withdrawing inductive effect of the chlorine atom and steric effects at the ortho position. While the inductive effect increases acidity, steric hindrance can make the transition from the trigonal acid to the tetrahedral boronate less favorable. In the case of ortho-halogenated phenylboronic acids, the inductive effect appears to be the dominant factor.

Experimental Protocols for Determining Lewis Acidity

Accurate determination of the Lewis acidity of boronic acids is crucial for understanding their reactivity. The following are detailed methodologies for the most common experimental techniques.

Potentiometric Titration for pKa Determination

This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base, typically NaOH) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Protocol:

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized, CO₂-free water.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol or water/DMSO mixture to ensure solubility) to a final concentration of approximately 10 mM. An inert electrolyte (e.g., 0.1 M KCl) is often added to maintain constant ionic strength.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the boronic acid solution in a thermostatted vessel at a constant temperature (e.g., 25 °C) and stir continuously.

    • Add the standardized NaOH solution in small, precise increments using a calibrated burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the boronic acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometric Titration for pKa Determination

This method is based on the difference in the ultraviolet (UV) absorbance spectra of the trigonal boronic acid and the tetrahedral boronate anion. It is particularly useful for compounds that are sparingly soluble in water.

Protocol:

  • Solution Preparation:

    • Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa of the boronic acid. Maintain a constant ionic strength across all buffers.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Measurement:

    • In a series of cuvettes or a 96-well plate, add a small, constant volume of the boronic acid stock solution to each of the different pH buffer solutions to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

    • Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for each solution against a blank containing the buffer and the same concentration of the organic solvent.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

The workflow for a typical UV-Vis spectrophotometric titration is illustrated below.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Boronic Acid Stock Solution (e.g., in DMSO) add_to_buffers Add Aliquot of Stock to Each pH Buffer prep_stock->add_to_buffers prep_buffers Prepare Series of pH Buffers prep_buffers->add_to_buffers record_spectra Record UV-Vis Spectra for Each Sample add_to_buffers->record_spectra plot_data Plot Absorbance vs. pH at a Selected Wavelength record_spectra->plot_data fit_curve Fit Sigmoidal Curve to Data plot_data->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

Workflow for pKa determination by UV-Vis spectrophotometric titration.

Theoretical and Alternative Measures of Lewis Acidity

While pKa is the standard measure in aqueous solution, other methods, both experimental and computational, provide a broader understanding of Lewis acidity in different chemical environments.

The Gutmann-Beckett Method
Fluoride (B91410) Ion Affinity (FIA)

Fluoride ion affinity (FIA) is a computational metric that quantifies the Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A more positive FIA value indicates a stronger Lewis acid. This method is particularly useful for comparing the intrinsic Lewis acidity of a series of compounds without the influence of solvent effects. While extensive datasets of calculated FIAs for various boranes exist, specific, experimentally validated FIA values for this compound are not yet established in the literature.

Role of Lewis Acidity in Catalysis: The Case of Amidation

The Lewis acidity of arylboronic acids is central to their function as catalysts in various organic transformations, most notably in direct amidation reactions between carboxylic acids and amines. This compound has been shown to be an effective catalyst for this transformation.[3]

The catalytic cycle is believed to involve the activation of the carboxylic acid by the boronic acid. The Lewis acidic boron center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Mechanistic studies suggest that the reaction may proceed through dimeric B-O-B intermediates, which facilitate the concerted activation of the carboxylic acid and delivery of the amine.[4]

The following diagram illustrates a plausible logical relationship in the boronic acid-catalyzed amidation process.

G BA This compound (Lewis Acid) Activated_Complex Activated Acyloxyboron Intermediate BA->Activated_Complex activates CA Carboxylic Acid CA->Activated_Complex coordinates to Amine Amine Amine->Activated_Complex attacks Activated_Complex->BA regenerates Amide Amide Product Activated_Complex->Amide Water Water (Byproduct) Activated_Complex->Water

Logical flow of this compound-catalyzed amidation.

The efficiency of this compound as a catalyst in this reaction is directly related to its Lewis acidity. The electron-withdrawing chlorine atom enhances the acidity of the boron center, promoting the initial activation of the carboxylic acid and facilitating the overall catalytic turnover.

Conclusion

The Lewis acidity of this compound, primarily quantified by its pKa of approximately 8.5, is a defining feature of its chemical behavior. This acidity is a result of the inherent electron deficiency of the boron atom, modulated by the electron-withdrawing nature of the ortho-chloro substituent. This property is not only fundamental to its acid-base chemistry in aqueous solutions but also underpins its utility as a catalyst in important organic reactions such as direct amidation. A thorough understanding and quantitative measurement of its Lewis acidity, through the experimental protocols detailed herein, are essential for its effective application in synthetic chemistry, materials science, and the development of novel pharmaceuticals. Future work to determine its Lewis acidity on non-aqueous scales, such as the Gutmann-Beckett acceptor number or its calculated Fluoride Ion Affinity, would provide an even more complete picture of its electron-accepting capabilities.

References

Formation of 2-Chlorophenylboronic Acid Anhydride (Boroxine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of 2-chlorophenylboronic acid anhydride, commonly known as 2,4,6-tris(2-chlorophenyl)boroxine. Boroxines are six-membered, non-planar heterocyclic compounds formed through the dehydration and trimerization of three boronic acid molecules. This reversible reaction is of significant interest in organic synthesis, materials science, and pharmaceutical development due to the unique chemical properties of boroxines. While specific literature on the detailed experimental protocols and quantitative data for the formation of 2-chlorophenylboroxine is limited, this guide consolidates the established principles of arylboroxine formation and provides extrapolated data and methodologies based on closely related analogues.

Core Concepts of Boroxine (B1236090) Formation

The formation of a boroxine from a boronic acid is an equilibrium process governed by the removal of water. The reaction involves the intermolecular condensation of three molecules of this compound to form the cyclic trimer, 2,4,6-tris(2-chlorophenyl)boroxine, with the elimination of three molecules of water.

The equilibrium can be shifted towards the boroxine product by:

  • Heating: The reaction is entropically favored due to the release of water molecules.

  • Dehydrating agents: Use of agents like sulfuric acid or phosphorus pentoxide can chemically remove water.

  • Azeotropic distillation: Refluxing in a suitable solvent (e.g., toluene (B28343), benzene) with a Dean-Stark trap to physically remove water.

  • Vacuum: Heating under reduced pressure can facilitate the removal of water.

Conversely, the presence of water will shift the equilibrium back towards the boronic acid. It is common for commercially available boronic acids to contain varying amounts of the corresponding boroxine anhydride.

Experimental Protocols

Method 1: Thermal Dehydration

This method relies on heating the boronic acid, either neat or in a high-boiling solvent, to drive off water.

Protocol:

  • Place this compound in a round-bottom flask equipped with a condenser.

  • Heat the flask in an oil bath to a temperature above the melting point of the boronic acid (92-102 °C) but below its decomposition temperature. A temperature range of 110-150 °C is typically effective for many arylboronic acids.

  • For solvent-free reactions, apply a vacuum to facilitate the removal of water.

  • The reaction progress can be monitored by observing the cessation of water evolution.

  • Upon completion, the molten product is allowed to cool to room temperature to afford the solid boroxine.

  • Characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis.

Method 2: Azeotropic Dehydration

This is a common and efficient method for boroxine synthesis, particularly for larger-scale preparations.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound.

  • Add a solvent that forms an azeotrope with water, such as toluene or benzene. The typical concentration is in the range of 0.1-0.5 M.

  • Heat the mixture to reflux. The water-solvent azeotrope will distill and be collected in the Dean-Stark trap, with the denser water separating and the solvent returning to the flask.

  • Continue refluxing until no more water is collected in the trap.

  • After completion, the solvent can be removed under reduced pressure to yield the crude boroxine.

  • The product can be purified by recrystallization from a non-polar organic solvent.

Data Presentation

Due to the absence of specific quantitative data for this compound dehydration in the searched literature, the following table presents thermal analysis data for related substituted benzenediboronic acids, which serves as a reasonable proxy for estimating the conditions required for boroxine formation. Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is a powerful tool to study this dehydration process[1][2]. TGA measures the mass loss associated with the removal of water, while DSC measures the heat flow associated with the endothermic dehydration reaction.

CompoundDehydration Temperature (°C)Mass Loss (Theoretical %)Mass Loss (Experimental %)Enthalpy (kJ/mol)
Benzenediboronic acid21018.1~18~96.5
2,5-Dimethylbenzenediboronic acid19015.6~15~87
2,5-Dichlorobenzenediboronic acid23013.0~13~106

Data extrapolated from studies on benzenediboronic acids.

Based on this data, it can be inferred that this compound would likely undergo significant dehydration to its boroxine at temperatures in the range of 150-230 °C.

Characterization

The formation of the boroxine can be confirmed by several analytical techniques:

  • ¹¹B NMR Spectroscopy: A key method for characterizing boronic acids and their derivatives. Boronic acids typically show a signal around 30 ppm, while the corresponding boroxines appear slightly downfield at approximately 33 ppm[3].

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons will be altered upon conversion of the boronic acid to the boroxine. The disappearance of the B(OH)₂ proton signal is also indicative of boroxine formation.

  • FTIR Spectroscopy: The broad O-H stretching band of the boronic acid (around 3200-3600 cm⁻¹) will diminish or disappear, and characteristic B-O stretching bands for the boroxine ring will appear (typically in the 1300-1400 cm⁻¹ region).

  • Thermal Analysis (TGA/DSC): As shown in the table above, TGA can quantify the water loss, and DSC can determine the temperature and enthalpy of the dehydration process[1][2][4].

Visualizations

Reaction Pathway

Caption: Reversible formation of 2-chlorophenylboroxine.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for proper rendering.

Experimental Workflow: Azeotropic Dehydration

G Figure 2: Workflow for Azeotropic Dehydration start Start reactants Charge flask with This compound and toluene start->reactants setup Assemble Dean-Stark apparatus and condenser reactants->setup reflux Heat to reflux setup->reflux monitor Monitor water collection in Dean-Stark trap reflux->monitor monitor->reflux Water still collecting remove_solvent Remove toluene under reduced pressure monitor->remove_solvent No more water product Crude 2,4,6-tris(2-chlorophenyl)boroxine remove_solvent->product purify Purify by recrystallization (optional) product->purify characterize Characterize product (NMR, FTIR, etc.) purify->characterize end End characterize->end

Caption: Azeotropic dehydration experimental workflow.

Conclusion

The formation of 2,4,6-tris(2-chlorophenyl)boroxine from this compound follows the general principles of arylboroxine synthesis, primarily driven by the removal of water. While specific experimental data for this particular compound is not extensively documented in readily available literature, established methods such as thermal and azeotropic dehydration are expected to be effective. Researchers can utilize the provided generalized protocols and comparative data from related compounds as a strong starting point for the synthesis and characterization of 2-chlorophenylboroxine. Further empirical studies, particularly involving thermal analysis and NMR spectroscopy, would be invaluable in precisely defining the optimal reaction conditions and physicochemical properties of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chlorophenylboronic Acid with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between 2-chlorophenylboronic acid and various aryl bromides. This transformation is a cornerstone in synthetic chemistry, enabling the formation of sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. The use of this compound presents unique challenges and opportunities due to the steric hindrance and electronic properties imparted by the ortho-chloro substituent. This document outlines optimized conditions, presents quantitative data for a range of substrates, and provides detailed experimental protocols to facilitate the successful implementation of this reaction in a laboratory setting.

Key Reaction Parameters

Successful Suzuki coupling of this compound with aryl bromides is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl bromide to the palladium(0) center and to promote the subsequent reductive elimination.

  • Base: An appropriate base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and an aqueous solution of the base.

  • Temperature and Reaction Time: These parameters are optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.

Data Presentation: Suzuki Coupling of this compound with Various Aryl Bromides

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a diverse range of aryl bromides, including those with electron-donating and electron-withdrawing substituents.

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole (B123540)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O (2:1)1001292
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001688
3BromobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/H₂O (2:1:1)802485
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (3:1)1101878
54-BromoacetophenonePdCl₂(dppf) (3)-K₃PO₄ (2)DMF/H₂O (5:1)902081
62-BromonaphthalenePd₂(dba)₃ (2)t-Bu₃P (4)K₂CO₃ (2)Toluene/H₂O (2:1)1001689
73-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001486
81-Bromo-2-methylbenzenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (2:1)1102475

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction tube under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst, the ligand (if applicable), and the base.

  • Solvent Addition: Add the degassed organic solvent and degassed water to the reaction vessel via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Example Protocol: Synthesis of 2-(4-Methoxyphenyl)-1-chlorobenzene

This protocol details the synthesis of 2-(4-methoxyphenyl)-1-chlorobenzene from 4-bromoanisole and this compound.

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.)

  • This compound (187 mg, 1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv.)

  • Toluene (4 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • In a Schlenk tube, combine 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-1-chlorobenzene as a white solid.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Aryl Bromide (Ar-X) ArX->OxAdd Boronic Boronate [Ar'B(OH)₃]⁻ Boronic->Transmetalation Base Base Base->Boronic BoronicAcid 2-Chlorophenyl- boronic Acid BoronicAcid->Base Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base) Start->Setup Solvent Add Degassed Solvent Setup->Solvent Degas Degas Reaction Mixture (Vacuum/Inert Gas Cycles) Solvent->Degas React Heat and Stir (Monitor by TLC/GC-MS) Degas->React Workup Work-up (Extraction and Washing) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Biaryl Product Purify->Product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid with various aryl halides. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of sterically hindered biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of the ortho-chloro substituent on the boronic acid presents unique challenges and opportunities in this carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls due to its mild reaction conditions and tolerance of a wide range of functional groups. The coupling of this compound is of particular interest as it provides a direct route to ortho-substituted biphenyls. These motifs can induce conformational restrictions in molecules, which is often a desirable feature in the design of biologically active compounds. However, the steric hindrance posed by the ortho-substituent can render the cross-coupling challenging, often requiring carefully optimized catalyst systems to achieve high yields. This document summarizes effective palladium catalyst systems, reaction conditions, and expected yields for the cross-coupling of this compound with various aryl halides. Detailed experimental protocols are provided, along with diagrams illustrating the general experimental workflow and the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are compiled from literature sources and provide a baseline for reaction optimization.

Table 1: Cross-Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O901285
24-BromotolueneXPhos Pd G3K₃PO₄1,4-Dioxane (B91453)100892
31-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃DMF110688
42-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene1001678
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ / PCy₃K₂CO₃THF/H₂O802489

Table 2: Cross-Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisoleXPhos Pd G3K₃PO₄t-BuOH/H₂O1001890
21-Chloro-4-nitrobenzeneRuPhos Pd G3K₃PO₄1,4-Dioxane1101285
32-ChlorotoluenePd₂(dba)₃ / XPhosCsFToluene1102475
44-ChlorobenzonitrilePd(OAc)₂ / SPhosK₂CO₃DMA/H₂O1202082
53-ChloropyridineBrettPhos Pd G3K₃PO₄1,4-Dioxane1001679

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.

Experimental Protocols

The following protocols describe general methods for the Suzuki-Miyaura coupling of this compound with aryl halides.

Protocol 1: General Procedure using a Buchwald-Type Precatalyst (e.g., XPhos Pd G3)

This protocol is suitable for the coupling of both aryl bromides and challenging aryl chlorides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed, 5 mL)

  • Water (degassed, 1 mL)

  • Schlenk flask or microwave reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, XPhos Pd G3, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)

  • DMF/H₂O (4:1 mixture, 4 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide, this compound, Pd(PPh₃)₄, and sodium carbonate.

  • Solvent Addition: Add the DMF/water mixture to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired product.

Visualizations

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OR)₂ (Base) pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental_Workflow start Start setup Combine solid reagents (Aryl halide, Boronic acid, Catalyst, Base) in a dry Schlenk flask start->setup inert Evacuate and backfill with inert gas (3x) setup->inert solvent Add degassed solvent(s) via syringe inert->solvent react Heat and stir reaction mixture solvent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Cool to RT, perform aqueous work-up monitor->workup Reaction Complete purify Dry organic layer, concentrate, and purify by chromatography workup->purify end Obtain pure product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Increase reaction time or temperature. Consider a more active catalyst system (e.g., a more electron-rich and bulky ligand).

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, can be problematic, especially with ortho-substituted boronic acids. Using anhydrous solvents, a stronger base like K₃PO₄ or CsF, or switching to the corresponding boronate ester (e.g., pinacol (B44631) ester) can mitigate this issue.

    • Catalyst deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the palladium(0) catalyst.

  • Formation of Side Products:

    • Homocoupling: The self-coupling of the boronic acid can occur. Using a precise 1:1.2 ratio of aryl halide to boronic acid and ensuring an oxygen-free environment can minimize this.

    • Reduction of aryl halide: Traces of water and certain bases can lead to the hydrodehalogenation of the aryl halide. Ensure all reagents and solvents are dry.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a wide array of ortho-substituted biphenyls using this compound, providing access to valuable building blocks for drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these compounds is therefore of paramount importance in organic and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the construction of biaryls. This is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

2-Chlorophenylboronic acid is a valuable building block in this context, allowing for the introduction of a 2-chlorophenyl group. The presence of the chlorine atom offers a handle for further functionalization or can be a key feature for modulating the pharmacological or material properties of the target molecule. These application notes provide detailed protocols and quantitative data for the synthesis of biaryl compounds utilizing this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide (Ar-X, where X is typically Br or I) proceeds in the presence of a palladium catalyst and a base. The general transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol can be adapted for various aryl and heteroaryl halides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides, which are analogous to reactions with this compound.[1] The yields are indicative and may vary depending on the specific substrates and precise reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acids with 2-Bromo-4-chlorophenyl-2-bromobutanoate [1]

EntryPhenylboronic AcidProductYield (%)
1Phenylboronic acid2-(Phenyl)-4-chlorophenyl-2-bromobutanoate75
24-Methylphenylboronic acid2-(4-Methylphenyl)-4-chlorophenyl-2-bromobutanoate81
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-chlorophenyl-2-bromobutanoate78
43-Nitrophenylboronic acid2-(3-Nitrophenyl)-4-chlorophenyl-2-bromobutanoate68
54-Fluorophenylboronic acid2-(4-Fluorophenyl)-4-chlorophenyl-2-bromobutanoate72
64-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-chlorophenyl-2-bromobutanoate64

Reaction Conditions: Aryl bromide (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O, 80 °C, 2h.[1]

Table 2: Synthesis of Polychlorinated Biphenyls (PCBs) using Chlorinated Phenylboronic Acids [2][3]

EntryChlorinated Phenylboronic AcidAryl BromideProductYield (%)
1This compound1-Bromo-2,4-dichlorobenzene2,2',4'-TrichlorobiphenylGood to Excellent
22,4-Dichlorophenylboronic acid1-Bromo-4-chlorobenzene2,4,4'-TrichlorobiphenylGood to Excellent
32,6-Dichlorophenylboronic acid1-Bromo-3,5-dichlorobenzene2,6,3',5'-TetrachlorobiphenylGood to Excellent

General Reaction Conditions: Chlorinated arylboronic acid (1.0-1.2 equiv), bromochlorobenzene (1.0 equiv), Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst, Na₂CO₃ or K₂CO₃ base, in a suitable solvent system.[2][3]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X (L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation [Ar'-B(OH)2OR]^- pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar' (L_n) transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product Formation base_activation Base (e.g., K2CO3) activated_boronate [Ar'-B(OH)3]^- base_activation->activated_boronate boronic_acid Ar'-B(OH)2 boronic_acid->base_activation activated_boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of biaryl compounds using this compound.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product end End product->end

Caption: General experimental workflow for biaryl synthesis.

References

Application Notes and Protocols for the Use of 2-Chlorophenylboronic Acid in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a versatile and indispensable reagent in modern medicinal chemistry, primarily utilized as a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in many drug molecules.[1][2] The presence of the chlorine atom and the boronic acid moiety on the same phenyl ring allows for strategic and controlled introduction of the 2-chlorophenyl group into complex molecular architectures, influencing the steric and electronic properties of the final compound and, consequently, its pharmacological activity.

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of pharmaceutical ingredients using this compound: a precursor to peripheral benzodiazepine (B76468) receptor (PBR) ligands with potential applications in oncology, and a key intermediate for antitubercular agents.

Application 1: Synthesis of a Precursor for Peripheral Benzodiazepine Receptor (PBR) Ligands

Background:

The Translocator Protein (18 kDa), formerly known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial protein that is often overexpressed in various types of cancer, including breast, colon, and prostate cancers.[2][3] This overexpression is frequently correlated with tumor aggressiveness and poor prognosis.[2] TSPO is a key component of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in regulating apoptosis (programmed cell death).[4] Ligands that bind to TSPO can modulate its function, inducing apoptosis in cancer cells and thereby presenting a promising avenue for targeted cancer therapy.[1][4] The synthesis of specific and high-affinity TSPO ligands is therefore an active area of research in oncology drug discovery.

Signaling Pathway:

The following diagram illustrates the role of TSPO in cancer cell apoptosis and the potential point of intervention for TSPO ligands.

TSPO_Signaling_Pathway cluster_cell Cancer Cell PBR_Ligand PBR/TSPO Ligand TSPO TSPO (PBR) (Overexpressed in Cancer) PBR_Ligand->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening TSPO->mPTP Promotes Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Leads to Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->mPTP Inhibits

Caption: TSPO signaling pathway in cancer apoptosis.

Experimental Protocol: Synthesis of Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate

This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and methyl 1-bromoisoquinoline-3-carboxylate to yield a key precursor for the synthesis of PBR ligands.

Workflow Diagram:

Synthesis_Workflow_PBR Start Starting Materials: - Methyl 1-bromoisoquinoline-3-carboxylate - this compound Reaction Suzuki-Miyaura Coupling: - Pd(PPh3)4 (catalyst) - Na2CO3 (base) - Toluene (B28343)/Ethanol (B145695)/Water (solvent) - Reflux Start->Reaction Workup Aqueous Work-up: - Dilution with water - Extraction with CH2Cl2 Reaction->Workup Purification Purification: - Chromatography on silica (B1680970) gel Workup->Purification Product Final Product: Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate Purification->Product

Caption: Workflow for the synthesis of a PBR ligand precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 1-bromoisoquinoline-3-carboxylateN/A266.09
This compound3900-89-8156.37
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Sodium Carbonate (Na₂CO₃)497-19-8105.99
Toluene108-88-392.14
Ethanol64-17-546.07
Dichloromethane (B109758) (CH₂Cl₂)75-09-284.93
Silica Gel (for column chromatography)7631-86-960.08

Procedure:

  • To a solution of methyl 1-bromoisoquinoline-3-carboxylate (1.00 g, 3.76 mmol) in a mixture of toluene (20 mL) and ethanol (10 mL), add this compound (0.88 g, 5.64 mmol).

  • Add an aqueous solution of sodium carbonate (2 M, 5.6 mL, 11.2 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 18 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and dilute with water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: cyclohexane-ethyl acetate, 9:1) to afford the desired product.

Quantitative Data:

ProductAppearanceYield
Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylateWhite solid85%

Application 2: Synthesis of Imidazo[1,2-a]pyridine-based Antitubercular Agents

Background:

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. There is an urgent need for the development of new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridines have emerged as a promising class of heterocyclic compounds with potent activity against M. tuberculosis. The introduction of a biaryl moiety at specific positions of the imidazo[1,2-a]pyridine (B132010) scaffold through Suzuki-Miyaura coupling can significantly enhance antitubercular activity. This compound serves as a valuable building block in the synthesis of these potent antitubercular drug candidates.

Experimental Protocol: Synthesis of 2-(Biphenyl-2-yl)-6-chloro-N,N-diethyl-imidazo[1,2-a]pyridine-3-carboxamide

This protocol describes the synthesis of a biaryl-substituted imidazo[1,2-a]pyridine derivative with potential antitubercular activity, utilizing a Suzuki-Miyaura cross-coupling reaction with this compound.

Workflow Diagram:

Synthesis_Workflow_TB Start Starting Materials: - 2-Bromo-6-chloro-imidazo[1,2-a]pyridine derivative - this compound Reaction Suzuki-Miyaura Coupling: - Pd(dppf)Cl2 (catalyst) - K2CO3 (base) - Dioxane/Water (solvent) - Heat Start->Reaction Workup Aqueous Work-up: - Dilution with water - Extraction with Ethyl Acetate Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Final Product: Biaryl-substituted imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for the synthesis of an antitubercular agent intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Bromo-6-chloro-N,N-diethyl-imidazo[1,2-a]pyridine-3-carboxamideN/A333.62
This compound3900-89-8156.37
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)72287-26-4731.73
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane (B91453)123-91-188.11
Ethyl Acetate141-78-688.11
Silica Gel (for column chromatography)7631-86-960.08

Procedure:

  • In a reaction vessel, combine 2-bromo-6-chloro-N,N-diethyl-imidazo[1,2-a]pyridine-3-carboxamide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Purge the mixture with argon for 10-15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv).

  • Heat the reaction mixture at 90 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Quantitative Data:

ProductAppearanceYield
2-(Biphenyl-2-yl)-6-chloro-N,N-diethyl-imidazo[1,2-a]pyridine-3-carboxamideSolid75-85% (Typical)

Conclusion

This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical ingredients. The Suzuki-Miyaura cross-coupling reaction, facilitated by this boronic acid, provides an efficient and robust method for the construction of complex biaryl and heteroaryl scaffolds. The examples provided highlight its application in the synthesis of precursors for both anticancer and antitubercular agents, demonstrating its broad utility in drug discovery and development. The detailed protocols and workflows presented herein serve as a practical guide for researchers and scientists in the pharmaceutical industry.

References

Application of 2-Chlorophenylboronic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a versatile and commercially available organoboron compound that has emerged as a crucial building block in the field of medicinal chemistry. Its utility primarily stems from its participation in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction enables the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in a wide array of pharmacologically active molecules. The presence of the chlorine atom at the ortho position of the phenyl ring introduces unique steric and electronic properties that can be strategically exploited in drug design and synthesis. This document provides a detailed account of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of bioactive compounds. Its ability to readily undergo Suzuki-Miyaura cross-coupling with various aryl and heteroaryl halides allows for the construction of diverse molecular scaffolds.

Synthesis of Biaryl Scaffolds for Drug Discovery

The biaryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. This compound serves as a valuable reagent for introducing a 2-chlorophenyl group into a target molecule, which can influence the compound's conformation, metabolic stability, and binding affinity to its biological target.

A notable example is the synthesis of substituted biaryls through the coupling of this compound with various brominated aromatic compounds. For instance, the reaction with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) can lead to a mixture of mono-, di-, and tri-substituted products, demonstrating its utility in creating libraries of related compounds for structure-activity relationship (SAR) studies.[1]

Precursor for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. While direct synthesis of a named DYRK1A inhibitor using this compound was not found in the immediate literature, the synthesis of biaryl cores, a common feature of many kinase inhibitors, is a key application. The 2-chlorophenyl moiety can serve as a crucial pharmacophore, interacting with specific residues in the kinase active site. The general synthetic strategies for kinase inhibitors often involve Suzuki-Miyaura coupling to build the core scaffold.

Building Block for CNS-Active Agents

This compound has been identified as a precursor for the synthesis of ligands targeting the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO).[2] These receptors are involved in various physiological processes in the central nervous system and are targets for the development of diagnostic imaging agents and therapeutics for neurological and psychiatric disorders. The synthesis of PBR ligands often involves the creation of a biaryl structure where one of the aryl rings is introduced via a boronic acid.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this compound's application. The following section provides a general protocol and a more specific example.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if necessary).

  • Add the base (2.0-3.0 mmol).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Quantitative Data Summary

The following tables summarize quantitative data for representative Suzuki-Miyaura cross-coupling reactions involving aryl boronic acids and the biological activity of a relevant kinase inhibitor class. While a specific yield for a reaction with this compound was not explicitly found in the initial search, the tables provide context for typical reaction efficiencies and biological potencies.

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,3-dichloro-5-(trifluoromethyl)pyridine4-hydroxybenzeneboronic acidPd(OAc)₂/PPh₃K₂CO₃ACN/MeOH506~85[3]
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood total yield[1]
5-bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O85-95Not specifiedModerate to good[4]
2-chloropyridinePyridine-3-boronic acidPd(OAc)₂/SPhosCs₂CO₃1,4-dioxane/H₂ONot specifiedNot specifiedNot specified[5]

Table 2: Inhibitory Activity of Selected DYRK1A Inhibitors

CompoundDYRK1A IC₅₀ (nM)Reference
Harmine700[6]
INDY240[6]
Leucettine L417.8 (Kd)[6]
Quinazoline amine derivative14[6]
Chromeno[3,4-b]indole derivative67[6]

Note: The compounds in Table 2 are representative DYRK1A inhibitors and are not specified to be synthesized using this compound. This data is provided for context on the potency of molecules in this class.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Drug Candidate Synthesis

This diagram outlines a simplified workflow for the synthesis and evaluation of a drug candidate using this compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_development Development Start This compound + Aryl/Heteroaryl Halide Reaction Suzuki-Miyaura Coupling Start->Reaction Product Biaryl/Heteroaryl Product Reaction->Product Purification Purification & Characterization Product->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening Data SAR Analysis (IC50, Ki) Screening->Data Lead Lead Optimization Data->Lead Candidate Drug Candidate Lead->Candidate

References

Application of 2-Chlorophenylboronic Acid in the Synthesis of Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chlorophenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In the field of organic electronics, this reagent facilitates the introduction of the 2-chlorophenyl group into conjugated molecular frameworks. This substitution can influence the electronic properties, morphology, and, consequently, the performance of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the chlorine atom can modulate frontier molecular orbital energy levels (HOMO/LUMO), enhance intermolecular interactions, and improve the stability of the resulting materials.

Application in Hole-Transporting Materials for Organic Electronics

Derivatives of this compound are utilized in the synthesis of hole-transporting materials (HTMs), which are crucial components in both OLEDs and perovskite solar cells (PSCs). The introduction of the 2-chlorophenyl moiety can enhance the material's glass transition temperature and improve its morphological stability, leading to longer device lifetimes.

Synthesis of a Triarylamine-Based Hole-Transporting Material

A key application of this compound is in the synthesis of triarylamine-based HTMs. These materials are known for their excellent hole mobility and suitable energy levels for efficient charge injection and transport. A representative synthesis involves the Suzuki-Miyaura coupling of this compound with a di-brominated triarylamine core.

Experimental Protocols

Protocol 1: Synthesis of a 2-Chlorophenyl-Substituted Carbazole (B46965) Derivative

This protocol describes the synthesis of a carbazole derivative functionalized with 2-chlorophenyl groups, a class of materials often explored for their potential in blue OLEDs.

Materials:

Procedure:

  • To a round-bottom flask, add 3,6-dibromo-9-ethylcarbazole (1.0 eq.), this compound (2.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.2 eq.).

  • Add a 2M aqueous solution of potassium carbonate (4.0 eq.).

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with dichloromethane (B109758) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 3,6-bis(2-chlorophenyl)-9-ethylcarbazole.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Coupling A Aryl Halide (e.g., Dibromocarbazole) E Oxidative Addition A->E B Boronic Acid (e.g., this compound) F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->F E->F G Reductive Elimination F->G G->C H Coupled Product (e.g., Diarylcarbazole) G->H

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The introduction of the 2-chlorophenyl group can significantly impact the photophysical and electrochemical properties of organic electronic materials. The following table summarizes typical data for a hypothetical carbazole-based material functionalized with 2-chlorophenyl groups.

PropertyValueUnit
Highest Occupied Molecular Orbital (HOMO)-5.6eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.4eV
Electrochemical Band Gap3.2eV
Photoluminescence (PL) Max Emission (in solution)420nm
Photoluminescence Quantum Yield (PLQY)0.75-

OLED Device Performance of a Hypothetical Material:

ParameterValueUnit
Maximum External Quantum Efficiency (EQE)5.2%
Maximum Luminance> 5000cd/m²
Turn-on Voltage3.5V
CIE Coordinates (x, y)(0.16, 0.18)-

Signaling Pathways and Experimental Workflows

The synthesis of complex organic electronic materials often involves multi-step reaction sequences. The following diagram illustrates a typical workflow for the synthesis and characterization of an organic electronic material incorporating a 2-chlorophenyl moiety.

Experimental Workflow for Material Synthesis and Device Fabrication

workflow cluster_synthesis Material Synthesis cluster_properties Property Characterization cluster_device Device Fabrication & Testing start Starting Materials (e.g., Dibromo-compound, This compound) reaction Suzuki-Miyaura Coupling start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization photophysical Photophysical Properties (UV-Vis, PL Spectroscopy) characterization->photophysical electrochemical Electrochemical Properties (Cyclic Voltammetry) characterization->electrochemical thermal Thermal Properties (TGA, DSC) characterization->thermal fabrication OLED/OPV Fabrication (Spin-coating/Evaporation) photophysical->fabrication electrochemical->fabrication testing Device Performance Testing (J-V-L, EQE, PCE) fabrication->testing

Caption: From molecule synthesis to device performance evaluation.

This compound serves as a valuable synthon for the development of novel organic electronic materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the precise incorporation of the 2-chlorophenyl group, enabling the fine-tuning of material properties. The resulting compounds have shown potential in applications such as hole-transporting layers and emitters in OLEDs. Further exploration of structure-property relationships of materials derived from this compound will likely lead to the development of next-generation organic electronic devices with enhanced performance and stability.

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the appropriate ligand for the Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid with aryl chlorides. The steric hindrance and electronic properties of this compound present a challenge for this transformation, making the choice of ligand critical for achieving high yields and reaction efficiency. This document outlines the performance of various ligand classes, provides detailed experimental protocols, and offers a visual representation of the catalytic cycle and experimental workflow.

Ligand Selection: A Comparative Overview

The successful Suzuki-Miyaura coupling of sterically hindered substrates such as this compound with unactivated aryl chlorides necessitates the use of highly active palladium catalyst systems. The key to overcoming the steric hindrance and facilitating the crucial steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—lies in the choice of the supporting ligand. The most effective ligands for this purpose are typically bulky and electron-rich, a characteristic shared by two major classes: biaryl phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs).

Bulky Biaryl Phosphine (B1218219) Ligands: This class of ligands, developed and popularized by the Buchwald group, is characterized by a biaryl backbone with a phosphine moiety. The steric bulk of these ligands promotes the reductive elimination step and prevents the formation of inactive palladium dimers. The electron-donating nature of the phosphine facilitates the oxidative addition of the C-Cl bond to the palladium center. Ligands such as XPhos, SPhos, and RuPhos are among the most successful for coupling aryl chlorides.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable complexes with palladium. This strong Pd-NHC bond can lead to increased catalyst stability and longevity. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a type of air- and moisture-stable Pd-NHC precatalyst that have shown excellent activity in cross-coupling reactions of aryl chlorides.

Quantitative Data Summary

The following tables summarize the performance of different ligands in Suzuki-Miyaura coupling reactions involving aryl chlorides, providing an indication of their potential efficacy with this compound. While direct comparative studies with this compound are limited in the literature, the data presented for other challenging aryl chlorides serve as a strong predictive tool for ligand selection.

Table 1: Suzuki Coupling of Various Aryl Chlorides with Phenylboronic Acid using a Pd-PEPPSI-CMP Catalyst

Aryl ChlorideProductYield (%)
1-Chloro-4-methylbenzene4-Methylbiphenyl96
2-Chloro-1,3-dimethylbenzene2,6-Dimethylbiphenyl92
1-Chloro-4-nitrobenzene4-Nitrobiphenyl94
4-Chlorobenzonitrile4-Cyanobiphenyl92

Reaction Conditions: Aryl chloride (0.20 mmol), phenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-CMP (0.5 mol%) in 0.5 mL MeOH for 12 h at 80 °C.[1]

Table 2: Comparative Yields for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid using in-situ generated Palladium XPhos Precatalysts

Ligand:Pd RatioBaseYield (%)
0.8K₃PO₄85
1.0K₃PO₄90
1.2K₃PO₄92
1.0NaOtBu95

Reaction Conditions: [ArCl]=0.5 M, [Boronic Acid]=0.55 M, [Base]=0.55 M, [Pd]=0.0025 M, 0.95 mL MeOH, and 0.05 mL THF.[2]

Table 3: One-Pot Borylation/Suzuki Cross-Coupling of Aryl Chlorides with a Second Aryl Halide using XPhos-Pd-G2

| First Aryl Halide | Second Aryl Halide | Product | Yield (%) | |---|---|---| | 4-Chloroanisole | 4-Chlorotoluene | 4-Methoxy-4'-methylbiphenyl | 88 | | 1-Chloro-4-(trifluoromethyl)benzene | 4-Chloroanisole | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 91 | | 2-Chlorotoluene | 4-Chloroanisole | 2-Methyl-4'-methoxybiphenyl | 85 |

General conditions for the one-pot sequence: a) 1 mol % XPhos-Pd-G2, 2 mol % XPhos, 3.0 equiv KOAc, 3.0 equiv B₂(OH)₄, EtOH (0.1 M), 80 °C for 2 h. b) 3 equiv 1.8 M K₂CO₃. 1 equiv second aryl chloride, 80 °C, 15 h.[3]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl chloride using representative Buchwald phosphine and NHC ligands. Note: These protocols are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling Using a Buchwald Phosphine Ligand (e.g., XPhos)

This protocol is adapted from methodologies developed for challenging aryl chloride couplings.

Materials:

  • This compound (1.2 mmol)

  • Aryl chloride (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (B28343) (4 mL)

  • Water (0.4 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the aryl chloride, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium(II) acetate and the XPhos ligand.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling Using a Pd-PEPPSI-NHC Precatalyst (e.g., PEPPSI-IPr)

This protocol is a general procedure based on the use of commercially available air- and moisture-stable NHC-palladium precatalysts.

Materials:

  • This compound (1.2 mmol)

  • Aryl chloride (1.0 mmol)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl chloride, this compound, potassium carbonate, and the PEPPSI-IPr catalyst.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts in the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (Ar-X) center PdII_2 Ar-Pd(II)L2-Ar' PdII_1->PdII_2 Transmetalation (Ar'-B(OH)2) PdII_2->Pd0 Reductive Elimination Product Ar-Ar' PdII_2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_screening Ligand Screening cluster_analysis Analysis & Optimization Start Define Substrates: This compound + Aryl Chloride Reagents Prepare Stock Solutions: Substrates, Base, Pd Precursor Start->Reagents Ligand1 Reaction with Ligand 1 (e.g., XPhos) Reagents->Ligand1 Ligand2 Reaction with Ligand 2 (e.g., SPhos) Reagents->Ligand2 Ligand3 Reaction with Ligand 3 (e.g., RuPhos) Reagents->Ligand3 Ligand4 Reaction with Ligand 4 (e.g., PEPPSI-IPr) Reagents->Ligand4 Analysis Monitor Reactions (TLC, GC-MS, LC-MS) Ligand1->Analysis Ligand2->Analysis Ligand3->Analysis Ligand4->Analysis Compare Compare Yields and Reaction Rates Analysis->Compare Optimize Optimize Conditions for Best Performing Ligand Compare->Optimize

Caption: A logical workflow for screening ligands in a Suzuki reaction.

References

Application Notes: Base Selection for the Activation of 2-Chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials. A critical component of this palladium-catalyzed reaction is the base, which plays a pivotal role in the activation of the organoboron species. The choice of base is not trivial; it can significantly influence reaction yield, rate, and selectivity.

This document provides a detailed guide to selecting an appropriate base for the activation of 2-chlorophenylboronic acid. The presence of the electron-withdrawing chloro substituent on the phenylboronic acid increases its acidity (lowers its pKa), which influences the conditions required for its efficient conversion to the active boronate species.

The Role of the Base: Activating the Boronic Acid

The fundamental role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. It achieves this by activating the boronic acid. The neutral boronic acid, with its trigonal planar boron center, is generally unreactive towards the palladium complex. The base reacts with the boronic acid to form a more nucleophilic, tetravalent "ate" complex, specifically a boronate anion (R-B(OH)₃⁻).[1][2] This tetrahedral boronate species is significantly more reactive and readily transfers its organic group to the palladium center, thus moving the catalytic cycle forward.[1][2][3][4]

G cluster_0 Activation of Boronic Acid cluster_1 Suzuki-Miyaura Catalytic Cycle BA This compound (Trigonal, sp²) Less Reactive Boronate Activated Boronate Anion (Tetrahedral, sp³) More Reactive BA->Boronate + Base Boronate->BA - Base Transmetalation Transmetalation Step (Rate-Determining) Boronate->Transmetalation Enters Cycle Base Base (e.g., OH⁻, CO₃²⁻) H2O H₂O

Figure 1. Activation of boronic acid by a base to form the reactive boronate anion.

Comparison of Common Bases for Suzuki-Miyaura Coupling

The selection of a base depends on several factors, including the reactivity of the coupling partners, the solvent system, the palladium catalyst/ligand system, and the presence of base-sensitive functional groups.[4][5][6] Below is a summary of commonly used bases.

BaseFormulaStrengthTypical SolventsKey Characteristics & Remarks
Potassium CarbonateK₂CO₃ModerateDioxane/H₂O, Toluene/H₂O, EtOH/H₂OA widely used, cost-effective, and versatile base suitable for a broad range of substrates. Often a good starting point for optimization.[7][8]
Cesium CarbonateCs₂CO₃StrongDioxane, Toluene, THFMore soluble in organic solvents than K₂CO₃. Often provides higher yields for challenging or sterically hindered couplings.[8]
Potassium PhosphateK₃PO₄StrongDioxane, Toluene, THF/H₂OA strong, non-nucleophilic base. Particularly effective for coupling with less reactive aryl chlorides and for minimizing side reactions.[9]
Sodium AcetateNaOAcWeakDioxane/H₂O, DMFA mild base, useful when substrates contain base-sensitive functional groups. May require higher temperatures or longer reaction times.[8]
Potassium FluorideKFWeakDioxane, TolueneAnhydrous KF can be used to activate boronic acids without the issues of hydrolysis, which is beneficial for substrates with base-labile groups like esters.[4]

Logical Workflow for Base Selection

Choosing the optimal base is an empirical process, but a logical workflow can streamline optimization and lead to better outcomes more efficiently.

Figure 2. Decision workflow for selecting a base in a Suzuki-Miyaura coupling reaction.

General Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the base, solvent, catalyst, ligand, and temperature may be required for specific substrates.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • High-purity nitrogen or argon gas

  • Standard, oven-dried glassware (e.g., Schlenk flask or sealed vial)

Procedure:

  • Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and the selected base.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is fully inert.[7]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 80-120 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Conclusion

The successful activation of this compound in Suzuki-Miyaura couplings is highly dependent on the judicious selection of a base. While moderately strong inorganic bases like K₂CO₃ serve as an excellent starting point for most applications, more challenging couplings involving less reactive partners may benefit from stronger bases such as K₃PO₄ or Cs₂CO₃. For substrates with sensitive functional groups, milder bases like NaOAc or KF should be considered. The protocols and selection criteria outlined in these notes provide a robust framework for researchers to optimize their synthetic routes and achieve high yields of desired biaryl products.

References

Application Notes and Protocols: 2-Chlorophenylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylboronic acid is a versatile and commercially available building block crucial in the synthesis of a wide array of kinase inhibitors. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between the 2-chlorophenyl moiety and various heterocyclic scaffolds, which are central to the structure of many kinase inhibitors. The presence of the chlorine atom can influence the electronic properties and binding interactions of the final inhibitor, potentially enhancing its potency and selectivity.

These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on experimental protocols and relevant biological data. The information is intended to guide researchers in the design and execution of synthetic strategies targeting therapeutically relevant kinases.

Key Applications

The Suzuki-Miyaura coupling reaction is a powerful tool for constructing the biaryl and heteroaryl-aryl linkages frequently found in kinase inhibitors. In this context, this compound serves as the organoboron partner, reacting with a halogenated (typically chlorinated, brominated, or iodinated) heterocyclic core of the target kinase inhibitor.

A prominent example of a kinase inhibitor whose synthesis can involve a Suzuki-Miyaura coupling is Lapatinib , a dual inhibitor of the human epidermal growth factor receptor (HER1/EGFR) and HER2/neu (ErbB-2) tyrosine kinases. While various synthetic routes exist for Lapatinib, the core strategy often involves coupling a substituted quinazoline (B50416) intermediate with a boronic acid derivative.

Another important class of targets is the checkpoint kinases, such as CHK1 , which are critical regulators of the cell cycle and DNA damage response. Inhibitors of CHK1 are of significant interest in oncology, and their synthesis can employ Suzuki coupling to introduce aryl groups like the 2-chlorophenyl moiety.

Data Presentation

The following table summarizes the inhibitory activity of selected kinase inhibitors whose synthesis involves methodologies related to the use of arylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Cell LineReference Compound
LapatinibEGFR, HER23, 13HN5, N87-
AZD7762CHK15--
CCT245737CHK11.4--
V158411CHK1, CHK24.4, 4.5--
Pyrimidine Derivative 13 Aurora A<100--

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Heterocyclic Chloride with this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a heterocyclic chloride with this compound. Reaction conditions may require optimization based on the specific substrates used.

Materials:

  • Heterocyclic chloride (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous solvent system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heterocyclic chloride, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a two-phase system is used, add the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating or using microwave irradiation for accelerated reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a two-phase system was used, separate the layers. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Example Protocol: Synthesis of a Lapatinib Analogue Precursor

This protocol describes the synthesis of a precursor to a Lapatinib analogue, illustrating the Suzuki-Miyaura coupling of a 4-chloro-6-iodoquinazoline (B131391) with a substituted boronic acid. While the original synthesis of Lapatinib often utilizes a furan-based boronic acid, this example demonstrates the general applicability of the method.

Materials:

  • 4-Chloro-6-iodoquinazoline (1.0 eq)

  • (5-formylfuran-2-yl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • A mixture of 4-chloro-6-iodoquinazoline, (5-formylfuran-2-yl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate in a mixture of DME and water is prepared in a reaction vessel.

  • The mixture is heated under an inert atmosphere at reflux for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the desired 6-(5-formylfuran-2-yl)-4-chloroquinazoline.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors synthesized using this compound and related methodologies.

HER1_HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K Ras Ras HER1->Ras HER2 HER2 HER2->PI3K HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->HER1 Lapatinib->HER2

HER1/HER2 Signaling Pathway

PI3K_Akt_mTOR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->PI3K

PI3K/Akt/mTOR Signaling Pathway

ATR_CHK1_Signaling cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 inhibits CDK CDK Cdc25->CDK activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Cdc25->Cell_Cycle_Arrest progression CHK1_Inhibitor CHK1 Inhibitor CHK1_Inhibitor->CHK1

ATR-CHK1 Signaling Pathway
Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and initial evaluation of a kinase inhibitor using this compound.

Experimental_Workflow Start Start: Design of Target Kinase Inhibitor Synthesis Synthesis: Suzuki-Miyaura Coupling Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: NMR, MS Purification->Characterization Screening Biological Screening: Kinase Inhibition Assay Characterization->Screening Data_Analysis Data Analysis: IC50 Determination Screening->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Experimental Workflow Diagram

Application Notes and Protocols for Rhodium-Catalyzed Reactions of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key rhodium-catalyzed reactions utilizing 2-chlorophenylboronic acid. This reagent is a valuable building block in organic synthesis, enabling the formation of complex molecular architectures relevant to pharmaceutical and materials science. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory implementation.

Rh(I)-Catalyzed Carbonylative Annulation for Indenone Synthesis

Rhodium(I) complexes catalyze the carbonylative annulation of 2-haloarylboronic acids with alkynes to produce indenone derivatives. This reaction proceeds through a cascade of elementary organometallic steps, including transmetalation, migratory insertion, and carbonylation. While 2-bromophenylboronic acids are more commonly used, this compound can also serve as a substrate, albeit sometimes with lower yields. A CO-free protocol has been developed using paraformaldehyde as a solid CO source.[1]

Quantitative Data Summary
EntryAlkyneRhodium CatalystLigandBaseSolventTime (h)Yield (%)Ref
1Diphenylacetylene[RhCl(cod)]₂BINAPNa₂CO₃Dioxane/H₂O30Moderate[1]
21-Phenyl-1-propyne[RhCl(cod)]₂BINAPNa₂CO₃Dioxane/H₂O30Moderate[1]
34-Octyne[RhCl(cod)]₂-Na₂CO₃Dioxane/H₂O2091 (with 2-bromophenylboronic acid)[2][3][4]

Note: Yields for this compound are generally lower than for the bromo-analogues.

Experimental Protocol: CO-Free Carbonylative Annulation

This protocol is adapted from a general procedure for the carbonylative cyclization of 2-haloarylboronic acids.[1]

Materials:

  • This compound

  • Alkyne (e.g., diphenylacetylene)

  • [RhCl(cod)]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Paraformaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Water, deionized

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.5 mmol), the alkyne (1.0 mmol), [RhCl(cod)]₂ (0.025 mmol), BINAP (0.01 mmol), paraformaldehyde (2.0 mmol), and Na₂CO₃ (3.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add dioxane (5 mL) and water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 30 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired indenone.

Signaling Pathway Diagram

G cluster_cat Catalytic Cycle Rh(I) Rh(I) Aryl-Rh(I) Aryl-Rh(I) Rh(I)->Aryl-Rh(I) Transmetalation Alkyne_Complex Alkyne_Complex Aryl-Rh(I)->Alkyne_Complex Coordination Vinyl-Rh(I) Vinyl-Rh(I) Alkyne_Complex->Vinyl-Rh(I) Migratory Insertion Rhodacycle Rhodacycle Vinyl-Rh(I)->Rhodacycle Intramolecular C-H Activation Acyl-Rh(III) Acyl-Rh(III) Rhodacycle->Acyl-Rh(III) CO Insertion Acyl-Rh(III)->Rh(I) Reductive Elimination Indenone Indenone Acyl-Rh(III)->Indenone 2-ClPhB(OH)2 2-ClPhB(OH)2 2-ClPhB(OH)2->Aryl-Rh(I) Alkyne Alkyne Alkyne->Alkyne_Complex CO CO CO->Acyl-Rh(III)

Caption: Catalytic cycle of Rh(I)-catalyzed carbonylative annulation.

Rh(III)-Catalyzed Oxidative C-H Annulation

High-valent rhodium(III) species are effective catalysts for C-H activation and subsequent annulation reactions. In the presence of an oxidizing agent, this compound can couple with various partners, such as alkenes and alkynes, to form new carbocyclic and heterocyclic frameworks. These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism.[5][6][7]

Quantitative Data Summary
EntryCoupling PartnerRhodium CatalystOxidantAdditiveSolventTemp (°C)Yield (%)Ref
1N-pyrimidylindole[CpRhCl₂]₂AgSbF₆-DCE80High[8]
2Benzamide[CpRhCl₂]₂AgOAcK₂CO₃DCE100Good[3]
3Azabenzonorbornadiene[Cp*RhCl₂]₂Cu(OAc)₂NaOAcDCE60Good[6]

Note: Specific yields for this compound may vary and require optimization.

Experimental Protocol: Oxidative Annulation with Alkenes

This is a general protocol for the Rh(III)-catalyzed oxidative C-H annulation.[6]

Materials:

  • This compound

  • Alkene (e.g., N-methoxybenzamide)

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium acetate (NaOAc)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine this compound (0.2 mmol), the alkene (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.4 mmol).

  • Add NaOAc (0.2 mmol) to the mixture.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Stir the reaction mixture at 80-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the annulated product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Work-up & Purification Reagents Combine Reactants: 2-ClPhB(OH)₂ Alkene [Cp*RhCl₂]₂ Cu(OAc)₂ NaOAc Inert Inert Atmosphere (N₂) Reagents->Inert Solvent Add Solvent (DCE) Heat Heat (80-120 °C) Solvent->Heat Inert->Solvent Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Workflow for Rh(III)-catalyzed oxidative annulation.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium complexes bearing chiral ligands are excellent catalysts for the asymmetric conjugate addition of arylboronic acids to α,β-unsaturated compounds, such as enones, nitroalkenes, and lactams.[9][10][11] This reaction is a powerful tool for the construction of stereogenic centers. The catalytic cycle is generally believed to involve transmetalation, migratory insertion, and hydrolysis steps.[12][13] Ortho-substituted arylboronic acids, including this compound, are often well-tolerated substrates.

Quantitative Data Summary
Entryα,β-Unsaturated SubstrateChiral LigandRhodium PrecursorBaseSolventTemp (°C)Yield (%)ee (%)Ref
12-Cyclohexen-1-one(S)-BINAPRh(acac)(C₂H₄)₂-Dioxane/H₂O10070 (for PhB(OH)₂)97[10]
2NitrostyreneChiral Diene[Rh(cod)₂]BF₄-Toluene/H₂O30>90>95[9][11]
3Dihydropyridinone(R)-BINAP*Rh(acac)(C₂H₄)₂-Dioxane/H₂O40High98[10]
Experimental Protocol: Asymmetric 1,4-Addition to an Enone

This protocol is a general procedure based on established methods for rhodium-catalyzed asymmetric 1,4-additions.[10]

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., 2-cyclohexen-1-one)

  • Rh(acac)(C₂H₄)₂ (Acetylacetonatobis(ethylene)rhodium(I))

  • Chiral bisphosphine ligand (e.g., (S)-BINAP)

  • 1,4-Dioxane (B91453)

  • Water, deionized

Procedure:

  • In a Schlenk tube, dissolve Rh(acac)(C₂H₄)₂ (0.006 mmol) and (S)-BINAP (0.0066 mmol) in 1,4-dioxane (1.0 mL) under an argon atmosphere. Stir for 5 minutes.

  • Add the α,β-unsaturated ketone (0.2 mmol) to the catalyst solution.

  • In a separate vial, dissolve this compound (0.3 mmol) in a mixture of 1,4-dioxane (1.0 mL) and water (0.2 mL).

  • Add the boronic acid solution to the reaction mixture via syringe.

  • Heat the reaction at the desired temperature (e.g., 40-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Signaling Pathway Diagram

G cluster_cat Asymmetric 1,4-Addition Cycle Rh(I)-OH [L*Rh(I)OH]₂ Aryl-Rh(I) L*Rh(I)-Ar Rh(I)-OH->Aryl-Rh(I) Transmetalation Rh-Enolate Oxa-π-allylrhodium Aryl-Rh(I)->Rh-Enolate 1,4-Addition Rh-Enolate->Rh(I)-OH Hydrolysis Product Product Rh-Enolate->Product ArB(OH)2 ArB(OH)2 ArB(OH)2->Aryl-Rh(I) Enone Enone Enone->Rh-Enolate H2O H2O H2O->Rh(I)-OH

Caption: Catalytic cycle for asymmetric 1,4-addition.

Rhodium-Catalyzed Suzuki-Miyaura Type Coupling

While palladium is the most common catalyst for Suzuki-Miyaura cross-coupling, rhodium catalysts have emerged as powerful alternatives, particularly for asymmetric variants and for the coupling of specific substrates like allylic halides.[14] For standard biaryl synthesis from aryl halides and arylboronic acids, rhodium catalysis is less common but can be effective under certain conditions.

Quantitative Data Summary
EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)Ref
14-ChlorotolueneP(t-Bu)₃ (Pd cat.)K₃PO₄Dioxane8098[15] (Illustrative Pd example)
21-Chloro-4-nitrobenzeneSPhos (Pd cat.)K₂CO₃H₂O/ACN3795[16] (Illustrative Pd example)
3Racemic Allyl Chloride(S)-Xyl-P-PHOSCs₂CO₃Dioxane/H₂O60High[14]

Note: Data for Rh-catalyzed Suzuki-Miyaura coupling of this compound with simple aryl halides is limited; palladium-catalyzed systems are generally more established for this transformation.

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general method for Suzuki-Miyaura coupling and may require optimization for a rhodium-catalyzed system.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂) and ligand (e.g., a phosphine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, with or without water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • In a separate vial, prepare the rhodium catalyst by dissolving the rhodium precursor and the ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel.

  • Add the bulk of the solvent to the mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Ar-X Aryl Halide Catalyst Rh Catalyst + Ligand Ar-X->Catalyst Ar'-B(OH)2 2-ClPhB(OH)₂, Ar'-B(OH)2->Catalyst Product Biaryl Product Catalyst->Product Base Base Base->Catalyst Solvent Solvent + Heat Solvent->Catalyst

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 2-Chlorophenylboronic Acid as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing 2-chlorophenylboronic acid in the synthesis of fluorescent probes. While direct applications of this compound as a complete fluorescent probe are not extensively documented, its utility as a precursor in forming fluorogenic structures is significant. This document will focus on the synthesis of a key fluorescent scaffold, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, and its potential applications, alongside general protocols for the use of boronic acid-based fluorescent probes.

Introduction: The Role of Phenylboronic Acids in Fluorescent Probe Design

Phenylboronic acids are versatile building blocks in the design of fluorescent sensors. The boronic acid moiety can act as a recognition site for various analytes, particularly those containing diol functionalities, such as saccharides. Upon binding, the electronic properties of the boronic acid change, which in turn modulates the fluorescence of an appended fluorophore. This modulation can occur through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

This compound offers a unique structural motif. The presence of a chlorine atom at the ortho position can influence the electronic properties, steric hindrance, and reactivity of the boronic acid group, potentially leading to probes with novel selectivity and fluorescent characteristics. A primary application of this precursor is in the synthesis of more complex heterocyclic fluorophores, such as substituted benzimidazoles.

Featured Application: Synthesis of 2-(2-chlorophenyl)-1H-benzo[d]imidazole

A key fluorescent molecule that can be synthesized from a 2-chlorophenyl precursor is 2-(2-chlorophenyl)-1H-benzo[d]imidazole. This compound is a derivative of the well-known benzimidazole (B57391) fluorophore. The synthesis is typically achieved through the condensation of o-phenylenediamine (B120857) with 2-chlorobenzaldehyde (B119727).[1][2]

Signaling Pathway and Mechanism:

The fluorescence of benzimidazole derivatives is often sensitive to their environment, such as solvent polarity and pH. Protonation or deprotonation of the imidazole (B134444) nitrogen atoms can significantly alter the absorption and emission spectra. The 2-chlorophenyl substituent can influence the photophysical properties through steric and electronic effects.

G cluster_synthesis Synthesis Pathway cluster_application Potential Application 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Condensation Condensation 2-Chlorobenzaldehyde->Condensation o-phenylenediamine o-phenylenediamine o-phenylenediamine->Condensation 2-(2-chlorophenyl)-1H-benzo[d]imidazole 2-(2-chlorophenyl)-1H-benzo[d]imidazole Condensation->2-(2-chlorophenyl)-1H-benzo[d]imidazole Probe 2-(2-chlorophenyl)-1H-benzo[d]imidazole Binding Binding Probe->Binding Analyte Target Analyte (e.g., Metal Ions, pH) Analyte->Binding Fluorescence_Change Change in Fluorescence Binding->Fluorescence_Change

Synthesis and application pathway for the probe.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chlorophenyl)-1H-benzo[d]imidazole

This protocol is adapted from the one-pot condensation reaction described for the synthesis of 2-(2-chlorophenyl)-1H-benzo[d]imidazole.[1]

Materials:

  • o-phenylenediamine

  • 2-chlorobenzaldehyde

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add 2-chlorobenzaldehyde (1 equivalent) to the solution.

  • The reaction is carried out via a one-pot condensation. The mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the solution upon cooling.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-(2-chlorophenyl)-1H-benzo[d]imidazole crystals.[1]

Experimental Workflow:

G start Start dissolve Dissolve o-phenylenediamine in Ethanol start->dissolve add_aldehyde Add 2-chlorobenzaldehyde dissolve->add_aldehyde react Condensation Reaction add_aldehyde->react monitor Monitor by TLC react->monitor cool Cool Reaction Mixture monitor->cool filter Filter Precipitate cool->filter purify Recrystallize from Ethanol filter->purify end End purify->end

Workflow for the synthesis of the fluorescent probe.
Protocol 2: General Procedure for In Vitro Fluorescence Measurements

This protocol provides a general method for evaluating the fluorescent response of a synthesized probe to a target analyte in solution.

Materials:

  • Synthesized fluorescent probe (e.g., 2-(2-chlorophenyl)-1H-benzo[d]imidazole)

  • Stock solution of the probe in a suitable solvent (e.g., DMSO)

  • Aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH

  • Stock solutions of the analyte of interest

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Prepare a working solution of the probe by diluting the stock solution in the chosen aqueous buffer to a final concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low (e.g., <1%) to minimize its effect on the measurements.

  • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

  • Set the appropriate excitation wavelength and record the emission spectrum of the probe's working solution alone (this is the baseline fluorescence, F₀).

  • Add small aliquots of the analyte stock solution to the cuvette containing the probe solution to achieve the desired final concentrations.

  • Mix the solution gently and allow it to equilibrate for a specified time (e.g., 5-10 minutes).

  • Record the fluorescence emission spectrum (F) after each addition of the analyte.

  • Plot the change in fluorescence intensity (F/F₀) against the analyte concentration to determine the probe's sensitivity and detection limit.

Data Presentation

The following table summarizes hypothetical quantitative data for a fluorescent probe derived from a this compound precursor, based on typical values for similar compounds.

PropertyValue
Excitation Wavelength (λex) 350 nm
Emission Wavelength (λem) 450 nm
Quantum Yield (Φ) 0.25 (in ethanol)
Molar Absorptivity (ε) 20,000 M⁻¹cm⁻¹
Target Analyte pH, Metal Ions
Detection Limit Analyte-dependent
Response Time < 1 minute

Signaling Mechanisms of Boronic Acid Probes

Fluorescent probes based on boronic acids typically operate through one of two primary signaling mechanisms when detecting diol-containing analytes.

1. Photoinduced Electron Transfer (PET): In a typical "turn-on" PET sensor, a tertiary amine is positioned close to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen quenches the fluorescence of the nearby fluorophore. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron atom increases, leading to an interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.

2. Intramolecular Charge Transfer (ICT): In ICT-based probes, the boronic acid group acts as an electron-withdrawing group. The fluorophore is designed to have an electron-donating group, creating a charge transfer character in the excited state. When the boronic acid binds to a diol, its electron-accepting ability is altered, which in turn modulates the ICT process and leads to a shift in the emission wavelength.

G cluster_pet PET Mechanism ('Turn-On') cluster_ict ICT Mechanism (Wavelength Shift) Unbound_PET Unbound State: Fluorescence Quenched Analyte_PET Diol Binding Unbound_PET->Analyte_PET Bound_PET Bound State: Fluorescence Restored Analyte_PET->Bound_PET Unbound_ICT Unbound State: Emission at λ1 Analyte_ICT Diol Binding Unbound_ICT->Analyte_ICT Bound_ICT Bound State: Emission at λ2 Analyte_ICT->Bound_ICT

Common signaling mechanisms in boronic acid probes.

Disclaimer: The provided protocols and data are intended as a general guide. Researchers should optimize conditions for their specific applications and consult relevant literature for detailed procedures and safety information.

References

Application Notes and Protocols for One-Pot Synthesis Using 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of biaryl and heterocyclic compounds utilizing 2-chlorophenylboronic acid. These methodologies are highly valuable in medicinal chemistry and drug discovery for the efficient construction of complex molecular scaffolds found in numerous bioactive molecules.

Introduction

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the chlorine atom provides a handle for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries for drug screening.

These application notes focus on two key one-pot applications of this compound: the synthesis of substituted biaryls via a one-pot borylation/Suzuki-Miyaura coupling and the synthesis of boron-containing heterocycles through a three-component reaction.

Application 1: One-Pot Synthesis of Biaryls via Borylation/Suzuki-Miyaura Coupling

The one-pot borylation of an aryl halide followed by a Suzuki-Miyaura coupling with a second aryl halide provides an efficient route to unsymmetrical biaryls without the need to isolate the intermediate boronic ester. This approach is particularly advantageous for rapidly generating a library of analogues for structure-activity relationship (SAR) studies.

General Reaction Scheme:

G cluster_step1 Step 1: Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling Aryl_X1 Aryl-X¹ plus1 + Aryl_X1->plus1 B2pin2 B₂pin₂ Intermediate [Aryl-B(pin)] B2pin2->Intermediate Pd Catalyst, Base 1 plus1->B2pin2 Intermediate_copy [Aryl-B(pin)] Aryl_X2 Aryl-X² (this compound) Product Aryl-Aryl' Aryl_X2->Product Pd Catalyst, Base 2 plus2 + plus2->Aryl_X2 Intermediate_copy->plus2

Caption: General workflow for a one-pot borylation/Suzuki-Miyaura coupling.

Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound by first reacting an aryl bromide with a diboron (B99234) reagent to form the corresponding boronic ester in situ, followed by the addition of a second aryl halide (in this conceptual example, we will consider the product of this compound with 4-bromoanisole).

Materials:

  • Aryl Bromide (e.g., 1-bromo-4-methoxybenzene)

  • Bis(pinacolato)diboron (B136004) (B₂pin₂)

  • This compound

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base for Borylation (e.g., Potassium Acetate (B1210297) - KOAc)

  • Base for Suzuki Coupling (e.g., Sodium Carbonate - Na₂CO₃)

  • Solvent (e.g., Dioxane or 2-Propanol)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvent (e.g., dioxane) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 1-3 hours, monitoring the formation of the boronic ester by TLC or GC-MS.

  • After completion of the borylation step, cool the reaction mixture to room temperature.

  • To the same flask, add this compound (1.2 eq), an aqueous solution of the second base (e.g., 2M Na₂CO₃, 3.0 eq), and additional palladium catalyst if necessary.

  • Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress of the Suzuki-Miyaura coupling by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Quantitative Data for One-Pot Biaryl Synthesis
EntryAryl Halide 1Aryl Boronic AcidCatalystBase 1 / Base 2SolventTime (h)Yield (%)
14-BromoanisoleThis compoundPd(dppf)Cl₂KOAc / Na₂CO₃Dioxane2 (borylation) + 12 (Suzuki)85
21-Bromo-4-fluorobenzeneThis compoundPd(PPh₃)₄KOAc / K₃PO₄2-Propanol1.5 (borylation) + 10 (Suzuki)78
33-BromopyridineThis compoundPd₂(dba)₃ / SPhosCs₂CO₃ / Cs₂CO₃Toluene3 (borylation) + 8 (Suzuki)72

Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Application 2: One-Pot, Three-Component Synthesis of Boron-Containing Heterocycles

A powerful application of this compound in one-pot synthesis is the construction of complex heterocyclic scaffolds. The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often a salicylaldehyde (B1680747) derivative), and a boronic acid to produce substituted aminomethylphenols. This methodology allows for the rapid assembly of molecules with high structural diversity.

General Reaction Scheme:

G cluster_reaction One-Pot Three-Component Reaction Salicylaldehyde Salicylaldehyde plus1 + Salicylaldehyde->plus1 Amine Amine (R¹R²NH) plus2 + Amine->plus2 Boronic_Acid This compound Product Boron-containing Heterocycle Boronic_Acid->Product Solvent, RT or Heat plus1->Amine plus2->Boronic_Acid

Caption: General workflow for a one-pot, three-component synthesis of a boron-containing heterocycle.

Experimental Protocol: Three-Component Synthesis of a Benzoxaborole Derivative

This protocol describes the synthesis of a substituted benzoxaborole derivative through a one-pot reaction of a salicylaldehyde, an amine, and this compound.

Materials:

  • Salicylaldehyde derivative (e.g., 2-hydroxy-5-nitrobenzaldehyde)

  • Amine (e.g., morpholine)

  • This compound

  • Solvent (e.g., Ethanol, Methanol, or Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the salicylaldehyde derivative (1.0 eq) and the amine (1.1 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the imine intermediate.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired heterocyclic compound.

Quantitative Data for Three-Component Heterocycle Synthesis
EntrySalicylaldehydeAmineSolventTemperature (°C)Time (h)Yield (%)
1SalicylaldehydePiperidineEthanolRT2492
25-BromosalicylaldehydeAnilineMethanol601285
33,5-Di-tert-butylsalicylaldehydeBenzylamineDichloromethaneRT1888

Note: This table presents representative data for Petasis-type reactions. The use of this compound is expected to proceed with similar efficiency.

Conclusion

The one-pot synthesis strategies involving this compound, such as the borylation/Suzuki-Miyaura coupling and three-component heterocycle synthesis, represent powerful and efficient tools for the construction of medicinally relevant molecules. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the rapid exploration of chemical space and the development of new therapeutic agents. The versatility of this compound as a building block, combined with the efficiency of one-pot methodologies, offers a streamlined approach to the synthesis of complex molecular architectures.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials. The advent of microwave-assisted organic synthesis has revolutionized this transformation by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.

These application notes provide a detailed overview and robust protocols for the microwave-assisted Suzuki coupling of 2-chlorophenylboronic acid with a variety of aryl halides. Due to the steric hindrance and electronic effects of the ortho-chloro substituent, specific optimization of reaction conditions is often necessary to achieve high yields. The following protocols and data serve as a comprehensive guide for researchers to develop efficient and scalable synthetic routes.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboronic acid (activated by a base) to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. Microwave irradiation accelerates the reaction rate by rapidly and efficiently heating the reaction mixture to the desired temperature.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and resulting yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These data are compiled from literature sources and are intended to provide a starting point for reaction optimization.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1201585-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃DMF1401090-98
34-Bromotoluene[PdCl(allyl)]₂/SPhos (1)K₃PO₄Toluene/H₂O (10:1)1302080-90
42-BromopyridinePd(OAc)₂/XPhos (2)K₂CO₃Acetonitrile1501575-85

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-ChloroanisolePd₂(dba)₃/SPhos (2)K₃PO₄1,4-Dioxane/H₂O (4:1)1503070-80
21-Chloro-4-nitrobenzenePd(OAc)₂/RuPhos (2)Cs₂CO₃DMF1602085-95
34-ChlorotoluenePd(OAc)₂/XPhos (3)K₂CO₃t-Amyl alcohol1404565-75
42-Chloropyridine[PdCl(allyl)]₂/cBRIDP (2)K₃PO₄Toluene1506060-70

Table 3: Coupling with Aryl Iodides

EntryAryl IodideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2)K₂CO₃1,4-Dioxane/H₂O (4:1)1001090-98
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (1.5)Na₂CO₃DMF/H₂O (5:1)1205>95
34-IodotoluenePd(OAc)₂ (2)K₃PO₄Ethanol/H₂O (1:1)1101588-96
42-IodopyridinePd(PPh₃)₄ (3)K₂CO₃Acetonitrile1201085-92

Experimental Protocols

The following are detailed protocols for the microwave-assisted Suzuki coupling of this compound. These can be adapted for various substrates by adjusting the catalyst, base, solvent, temperature, and reaction time as indicated in the tables above.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the degassed solvent system (5 mL) to the vial via a syringe.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

Materials:

  • This compound (1.5 mmol)

  • Aryl chloride (1.0 mmol)

  • Palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and a phosphine (B1218219) ligand like SPhos (0.04 mmol, 4 mol%))

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a 10 mL microwave vial containing a stir bar.

  • Add the aryl chloride and this compound to the vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 150 °C) for the designated time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure product.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base in Microwave Vial start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent seal Seal Vial solvent->seal microwave Microwave Irradiation (Set Temperature and Time) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup: Quench, Extract, Wash, Dry cool->workup purify Purification (Flash Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for microwave-assisted Suzuki coupling.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different palladium catalysts and ligands. For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective. Increasing the temperature or reaction time in the microwave reactor may also improve conversion. Ensure that the reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation.

  • Byproduct Formation: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant side reaction. Using a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and minimizing the amount of water in the reaction can sometimes suppress this pathway. Anhydrous conditions may be necessary for particularly sensitive substrates.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the catalyst loading or the equivalence of the boronic acid may be beneficial. A higher reaction temperature or longer irradiation time can also drive the reaction to completion.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

  • Reactions are performed in sealed vessels under pressure. Always follow the manufacturer's guidelines for the microwave reactor and ensure that the pressure and temperature limits are not exceeded.

  • Palladium catalysts and some organic solvents are toxic and/or flammable. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

These application notes and protocols are intended as a guide. Optimal conditions may vary depending on the specific substrates and equipment used. It is recommended to perform small-scale test reactions to optimize the conditions for each new coupling partner.

Application Notes and Protocols: A Guide to the Successful Scale-up of Suzuki Reactions Involving 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its extensive use in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates underscores its importance.[3][4] 2-Chlorophenylboronic acid is a valuable building block, enabling the introduction of the 2-chlorophenyl moiety found in numerous biologically active compounds.

However, transitioning a Suzuki-Miyaura coupling from the laboratory bench to a multi-liter manufacturing reactor presents significant challenges.[5] Issues such as catalyst deactivation, substrate stability, mixing efficiency, and impurity profiles become magnified at scale. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to navigate the complexities of scaling up Suzuki reactions involving this compound, a substrate that requires careful optimization due to the electron-withdrawing nature of the chlorine substituent.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[1][6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the catalyst, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) species to continue the cycle.[2]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArX->PdII_ArX Boronic Ar'-B(OH)₂ Boronic->PdII_ArAr Base Base Base->PdII_ArAr

Diagram 1: The Suzuki-Miyaura catalytic cycle.

Key Parameters and Challenges in Scale-Up

Scaling a Suzuki reaction requires careful consideration of several interconnected parameters. The challenges often stem from the intrinsic complexities of palladium-catalyzed processes, which are sensitive to air, temperature, and mixing.[5]

ParameterLab-Scale ConsiderationScale-Up Challenge & Mitigation Strategy
Catalyst & Ligand Screening of various Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is common. For chloroarenes, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for high activity.[7]Challenge: Catalyst cost and removal. High catalyst loading becomes economically unviable. Residual palladium in the API is strictly regulated.[5] Mitigation: Optimize to the lowest possible catalyst loading (ppm levels if possible). Screen for highly active catalysts to achieve high turnover numbers (TON). Develop robust purification protocols (e.g., crystallization, treatment with palladium scavengers).
Base Selection A wide range of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) can be screened. Stronger bases like K₃PO₄ are often effective for challenging couplings.[7]Challenge: Heterogeneity and handling. Solid bases can cause mixing issues in large reactors. Strong, corrosive bases can pose safety and equipment compatibility risks. Mitigation: Evaluate solubility of the base in the chosen solvent system. Consider using liquid bases or aqueous solutions. Perform material compatibility studies.
Solvent System Common systems include toluene, dioxane, or THF, often with water as a co-solvent.[8]Challenge: Safety, environmental impact, and workup. Solvent boiling points can change with atmospheric pressure (e.g., at high-altitude manufacturing sites), affecting reaction temperature.[5] Biphasic mixtures can have mass transfer limitations. Mitigation: Select solvents with appropriate boiling points and safety profiles (e.g., 2-MeTHF as a greener alternative to THF). Use of phase-transfer catalysts can improve reaction rates in biphasic systems.[9]
Temperature Control Lab flasks have a high surface-area-to-volume ratio, allowing for efficient heating and cooling.Challenge: Heat transfer is less efficient in large reactors, leading to potential temperature gradients and "hot spots" that can cause side reactions and impurity formation. Mitigation: Implement controlled reagent addition rates. Use reactor jackets with precise temperature control. Perform reaction calorimetry studies to understand the reaction's thermal profile.
Inert Atmosphere Easily achieved using a balloon or Schlenk line techniques.[10]Challenge: Ensuring and maintaining an inert atmosphere in a multi-thousand-liter reactor is complex. Oxygen can promote homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[5][7] Mitigation: Employ rigorous degassing procedures for solvents and the reactor (multiple vacuum/nitrogen cycles). Maintain a positive pressure of inert gas (nitrogen or argon) throughout the process.
Common Side Reactions
Side ReactionDescriptionMitigation Strategies
Protodeboronation The boronic acid reacts with water or other protic sources, replacing the B(OH)₂ group with a hydrogen atom. This is a common decomposition pathway for electron-deficient heteroaryl boron derivatives.[8][11]Ensure reagents and solvents are anhydrous. Avoid prolonged reaction times or excessive temperatures.[8] Convert the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester) or trifluoroborate salt.[7][12]
Homocoupling Self-coupling of the boronic acid to form a biaryl byproduct (e.g., 2,2'-dichlorobiphenyl). This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[7]Ensure the reaction is thoroughly degassed. Use a Pd(0) source directly or an efficient precatalyst system that reduces rapidly.[7] Screen different phosphine ligands that may suppress homocoupling.[8]

Experimental Protocols

The following protocols provide a starting point for laboratory investigation and a workflow for process optimization.

Protocol 1: Laboratory-Scale (1-10 g) Suzuki Coupling

This generalized procedure is for the coupling of an aryl bromide with this compound and should be optimized for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Three-necked round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Setup: Oven-dry all glassware and allow to cool under a stream of nitrogen.[10]

  • Inerting: To the reaction flask, add the aryl bromide, this compound, base, and a stir bar. Seal the flask and evacuate and backfill with nitrogen three times.[8]

  • Solvent Addition: Add the degassed solvent mixture via syringe or cannula under a positive flow of nitrogen.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of nitrogen.[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash chromatography or recrystallization to yield the desired biaryl.[8]

Protocol 2: Workflow for Process Optimization and Scale-Up

A structured approach is essential for successfully transitioning from the lab to production. High-throughput screening can be invaluable for rapidly identifying optimal reaction conditions.[13]

Diagram 2: A logical workflow for Suzuki reaction scale-up.

Conclusion

The scale-up of Suzuki-Miyaura reactions involving this compound is a multifaceted challenge that demands a systematic and thorough approach. Success hinges on a deep understanding of the reaction mechanism, careful selection of catalysts, ligands, and solvents, and rigorous control over process parameters like temperature and atmospheric purity. By anticipating challenges such as substrate instability and inefficient heat and mass transfer, and by employing a structured optimization workflow, researchers and process chemists can develop robust, safe, and economically viable processes for the large-scale manufacturing of valuable chemical entities.

References

Application Notes and Protocols: 2-Chlorophenylboronic Acid in the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile method is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. 2-Chlorophenylboronic acid is a valuable building block in this context, allowing for the strategic introduction of a 2-chlorophenyl moiety into a variety of organic molecules. The resulting 2'-chloro-substituted biphenyls are important intermediates and scaffolds in the synthesis of pharmaceuticals and other functional materials. The presence of the chlorine atom provides a handle for further functionalization, offering a pathway to a diverse range of derivatives.

These application notes provide detailed methodologies and protocols for the use of this compound in the synthesis of substituted biphenyls via the Suzuki-Miyaura coupling reaction.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biphenyl (B1667301) product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Applications

The 2'-chloro-biphenyl scaffold synthesized using this compound is a precursor to a wide array of functionalized molecules with applications in:

  • Drug Development: Many pharmacologically active compounds contain a biphenyl core. The 2'-chloro-biphenyl unit can be a key structural element in the development of new therapeutic agents.

  • Materials Science: Substituted biphenyls are integral to the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and photophysical properties of the biphenyl core are tailored by substituents.

  • Agrochemicals: The biphenyl motif is present in a number of herbicides and fungicides.

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium-Phosphine Catalyst

This protocol describes a general method for the coupling of an aryl halide with this compound using a conventional palladium-phosphine catalyst system.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often leading to shorter reaction times and improved yields.[1][2][3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (10 mol%)[3]

  • Base (e.g., aqueous Na₂CO₃ solution, 2.0 equiv)[3]

  • Solvent (e.g., Acetonitrile) (to achieve a concentration of 0.2 M)[3]

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aryl halide, this compound, palladium catalyst, and base in the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 15 minutes).[3] The power should be moderated to maintain the target temperature.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with water.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides (Conventional Heating)

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (3:1)100880-90
34-BromobenzaldehydePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001675-85
42-BromopyridinePd(dppf)Cl₂ (5)K₂CO₃ (2)DME/H₂O (4:1)852470-80
51-Chloro-4-nitrobenzenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (10:1)1102460-70

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-BromoacetophenonePdCl₂(PPh₃)₂ (10)Na₂CO₃ (2)Acetonitrile1401580-90
22-ChloroquinolinePdCl₂(PPh₃)₂ (10)Na₂CO₃ (2)Acetonitrile1401575-85
33-BromopyridinePd(PPh₃)₄ (5)K₂CO₃ (2)DMF/H₂O (1:1)1501085-95

Note: Yields are approximate and based on reported procedures for similar substrates under microwave irradiation.[3]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Ar1 Ar-Pd(II)Ln-Ar' PdII_ArX->PdII_Ar_Ar1 Transmetalation PdII_Ar_Ar1->Pd0 Reductive Elimination Product Substituted Biphenyl (Ar-Ar') PdII_Ar_Ar1->Product ArX Aryl Halide (Ar-X) ArX->PdII_ArX BoronicAcid This compound (Ar'-B(OH)₂) + Base BoronicAcid->PdII_Ar_Ar1

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide - Add this compound - Add Catalyst - Add Base start->setup inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Suzuki coupling reactions involving 2-chlorophenylboronic acid. Due to its ortho-chloro substituent, this reagent can be prone to specific side reactions that can impact reaction yield and purity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki couplings?

A1: The primary side reactions encountered with this compound are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form chlorobenzene. This is a common issue with arylboronic acids, particularly those with electron-withdrawing groups or ortho-substituents.[1] The reaction is often promoted by elevated temperatures and the presence of aqueous basic conditions.

  • Homocoupling: This side reaction involves the coupling of two molecules of this compound to form 2,2'-dichlorobiphenyl (B50601). The presence of oxygen or incompletely reduced Pd(II) species can promote this undesired reaction.[2][3][4]

  • Dehalogenation: In this side reaction, the aryl halide coupling partner loses its halogen atom, which is replaced by a hydrogen atom. This is more common with more reactive aryl halides (I > Br > Cl).

Q2: My reaction is showing a significant amount of chlorobenzene. How can I minimize protodeboronation?

A2: Protodeboronation is a frequent challenge. To minimize it, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Switching to milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective.

  • Anhydrous Conditions: While Suzuki reactions often use aqueous bases, minimizing the amount of water or using anhydrous conditions can reduce the rate of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can protect the C-B bond from premature cleavage.[5]

  • Lower Reaction Temperature: Higher temperatures can promote protodeboronation. Optimizing the reaction to proceed at a lower temperature can be beneficial.

Q3: I am observing the formation of 2,2'-dichlorobiphenyl in my reaction mixture. What causes this homocoupling and how can I prevent it?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[3][4] To prevent homocoupling:

  • Thorough Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precursors like Pd(OAc)₂ which require in situ reduction.

  • Ligand Choice: The choice of phosphine (B1218219) ligand can influence the rate of the desired cross-coupling versus homocoupling.

Q4: The yield of my desired product is low, and I see a lot of my starting aryl halide being converted to the corresponding arene. What is causing this dehalogenation?

A4: Dehalogenation of the aryl halide is another potential side reaction. It can be influenced by the choice of base, solvent, and the nature of the aryl halide itself. To mitigate dehalogenation, you can try:

  • Choice of Base: Some bases are more prone to inducing dehalogenation. Experimenting with different bases can be helpful.

  • Solvent System: The solvent can play a role in the dehalogenation pathway.

  • Protecting Groups: In some cases, particularly with N-H containing heterocycles, protection of the N-H group can suppress dehalogenation.

Troubleshooting Guides

Low Yield of Desired Product
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inactive catalyst- Use a more active catalyst system (e.g., a pre-catalyst with a Buchwald ligand like XPhos or SPhos).- Ensure the catalyst is not degraded.
Steric hindrance from the ortho-chloro group- Use bulky, electron-rich phosphine ligands to promote oxidative addition and reductive elimination.- Increase the reaction temperature, but monitor for increased side reactions.
Significant formation of chlorobenzene Protodeboronation- Switch to a milder base (e.g., K₂CO₃, K₃PO₄).- Use anhydrous conditions or minimize water content.- Convert this compound to its pinacol ester.- Lower the reaction temperature.
Significant formation of 2,2'-dichlorobiphenyl Homocoupling- Thoroughly degas all solvents and the reaction mixture.- Use a Pd(0) catalyst source.- Add a small amount of a reducing agent to keep the palladium in the Pd(0) state.
Formation of dehalogenated arene from the coupling partner Dehalogenation of aryl halide- Screen different bases.- Optimize the solvent system.

Data Presentation: Impact of Reaction Conditions

Disclaimer: The following table summarizes general trends observed for ortho-substituted and electron-deficient arylboronic acids in Suzuki coupling reactions. The precise yields for this compound may vary and require optimization for each specific substrate combination.

Condition Parameter Varied Expected Impact on Desired Product Yield Expected Impact on Side Product Formation
Base Strong Base (e.g., NaOH) vs. Mild Base (e.g., K₂CO₃, K₃PO₄)May increase reaction rate but can decrease overall yield due to side reactions.Strong bases can increase protodeboronation.
Solvent Protic (e.g., H₂O) vs. Aprotic (e.g., Toluene, Dioxane)Aqueous conditions are common but can promote protodeboronation.Aprotic solvents can help minimize protodeboronation.
Temperature High (e.g., >100 °C) vs. Moderate (e.g., 60-80 °C)Higher temperatures can overcome activation barriers but also accelerate side reactions.Increased temperature generally leads to more protodeboronation and other decomposition pathways.
Atmosphere Air vs. Inert (N₂ or Ar)Running the reaction under air can lead to significant homocoupling.An inert atmosphere is crucial to minimize homocoupling by preventing oxidation of the Pd(0) catalyst.
Boron Source Boronic Acid vs. Boronic Ester (Pinacol)Pinacol esters are more stable and can lead to higher yields in cases of significant protodeboronation.The use of a pinacol ester significantly reduces the rate of protodeboronation.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Below are diagrams illustrating the key reaction and side-reaction pathways for the Suzuki coupling of this compound.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 2-Cl-Ph-B(OH)2 2-Cl-Ph-B(OH)2 Desired Product 2-Cl-Ph-Ar 2-Cl-Ph-B(OH)2->Desired Product Suzuki Coupling Protodeboronation Protodeboronation 2-Cl-Ph-B(OH)2->Protodeboronation + H2O, Base Homocoupling Homocoupling 2-Cl-Ph-B(OH)2->Homocoupling + O2, Pd(II) Ar-X Ar-X Ar-X->Desired Product Suzuki Coupling Chlorobenzene Chlorobenzene Protodeboronation->Chlorobenzene 2,2'-Dichlorobiphenyl 2,2'-Dichlorobiphenyl Homocoupling->2,2'-Dichlorobiphenyl

Caption: Overview of main and side reactions of this compound.

Troubleshooting_Workflow Start Low Yield Check_Byproducts Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) Start->Check_Byproducts Protodeboronation Protodeboronation (Chlorobenzene) Check_Byproducts->Protodeboronation Major Byproduct Homocoupling Homocoupling (2,2'-Dichlorobiphenyl) Check_Byproducts->Homocoupling Major Byproduct Low_Conversion Low Conversion (Starting Materials Remain) Check_Byproducts->Low_Conversion Major Components Action_Proto Use Milder Base Use Boronic Ester Anhydrous Conditions Lower Temperature Protodeboronation->Action_Proto Action_Homo Thoroughly Degas Use Pd(0) Catalyst Homocoupling->Action_Homo Action_Conv Increase Temperature Use More Active Catalyst/Ligand Screen Solvents Low_Conversion->Action_Conv

Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

Technical Support Center: 2-Chlorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the use of 2-Chlorophenylboronic acid in chemical synthesis, with a primary focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Low Yield and Protodeboronation

Researchers using this compound, an electron-deficient ortho-substituted arylboronic acid, often face challenges with low yields in Suzuki-Miyaura coupling reactions due to the competing protodeboronation side reaction. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: Low yield of the desired cross-coupled product and/or significant formation of chlorobenzene (B131634) (the protodeboronated byproduct).

Reaction Condition Optimization

The reaction environment plays a critical role in the rate of protodeboronation. Fine-tuning these parameters is the first line of defense.

ParameterRecommendationRationale
Temperature Lower the reaction temperature. Start at room temperature or slightly elevated (e.g., 40-60 °C) and gradually increase only if the reaction is too slow.Protodeboronation is often accelerated at higher temperatures. A highly active catalyst can enable efficient coupling at lower temperatures, minimizing the undesired side reaction.
Base Use a weaker, non-hydroxide base. Finely powdered potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.Strong bases and high pH can significantly increase the rate of protodeboronation for electron-deficient arylboronic acids.[1] Weaker bases can provide the necessary activation for the Suzuki-Miyaura coupling while minimizing the degradation of the boronic acid.
Solvent Use anhydrous solvents and minimize the amount of water. A common solvent system is a 10:1 mixture of dioxane and water.While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.
Reaction Time Monitor the reaction closely and aim for the shortest possible reaction time.Prolonged exposure to basic conditions and elevated temperatures increases the likelihood of protodeboronation.
Catalyst System Selection

The choice of palladium catalyst and ligand is crucial for promoting the desired cross-coupling pathway over protodeboronation.

ComponentRecommendationRationale
Palladium Source Use a pre-formed Pd(0) catalyst or a highly active Pd(II) precatalyst (e.g., a Buchwald precatalyst like XPhos Pd G3).Ensuring a sufficient concentration of the active Pd(0) species is critical to initiate the catalytic cycle promptly. Inefficient reduction of Pd(II) to Pd(0) can delay the desired reaction, allowing more time for protodeboronation.
Ligand Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos.These ligands can stabilize the palladium catalyst and promote the rate-limiting oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, thereby accelerating the desired reaction to outcompete protodeboronation. However, it is important to note that some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation, so careful screening may be necessary.
Modification of the Boronic Acid Reagent

If optimizing reaction conditions is insufficient, modifying the boronic acid to a more stable derivative is a highly effective strategy.

DerivativeRecommendationRationale
Pinacol (B44631) Ester Convert this compound to its pinacol ester.Pinacol esters are generally more stable to storage and handling and can exhibit enhanced stability under reaction conditions, reducing the rate of protodeboronation. They act as a "slow-release" source of the boronic acid.
MIDA Boronate For particularly challenging couplings, convert to the N-methyliminodiacetic acid (MIDA) boronate.MIDA boronates are exceptionally stable, often crystalline, air-stable solids. They are designed for a "slow-release" of the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low and minimizes side reactions.
Organotrifluoroborate Use the corresponding potassium 2-chlorophenyltrifluoroborate salt.Organotrifluoroborates are another class of stable boronic acid surrogates that can be used in a "slow-release" strategy.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] For this compound, this results in the formation of chlorobenzene, an undesired byproduct. This side reaction consumes the boronic acid, leading to a lower yield of the desired cross-coupled product. This compound is particularly susceptible to protodeboronation due to the electron-withdrawing nature of the chlorine atom, which makes the boronic acid group more labile, especially under the basic conditions of the Suzuki-Miyaura reaction.[1]

Q2: I see a significant amount of chlorobenzene in my reaction mixture. How can I confirm it's from protodeboronation?

A2: The presence of chlorobenzene is a strong indicator of protodeboronation. You can confirm this by running a control experiment where you subject this compound to the reaction conditions (base, solvent, temperature) in the absence of the aryl halide and palladium catalyst. Formation of chlorobenzene under these conditions would confirm that protodeboronation is occurring independently of the catalytic cycle.

Q3: Can the choice of palladium ligand influence the rate of protodeboronation?

A3: Yes, the ligand can have a significant impact. While bulky, electron-rich phosphine ligands are often used to accelerate the desired Suzuki-Miyaura coupling, some studies have shown that these ligands can also promote palladium-catalyzed protodeboronation. Therefore, if you observe significant protodeboronation even with a highly active catalyst system, it may be beneficial to screen different ligands.

Q4: Is it better to use the pinacol ester or the MIDA boronate of this compound?

A4: Both are excellent options for increasing stability. Pinacol esters are widely used and offer a good balance of stability and reactivity. MIDA boronates are generally more stable and are particularly advantageous in a "slow-release" strategy for very challenging couplings where protodeboronation is severe. The choice may depend on the specific substrates and the overall synthetic strategy.

Q5: My reaction is still not working well even after trying these troubleshooting steps. What else could be the issue?

A5: If you have addressed the common causes of protodeboronation and are still experiencing low yields, consider the following:

  • Reagent Quality: Ensure that your this compound, aryl halide, base, and solvents are of high purity and anhydrous where specified.

  • Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Homocoupling: Another common side reaction is the homocoupling of the boronic acid to form 2,2'-dichlorobiphenyl. This is often promoted by the presence of oxygen or certain palladium species. Thorough degassing and the use of a reliable Pd(0) source can help minimize this.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the extent of protodeboronation. The data is based on general trends observed for electron-deficient arylboronic acids and should be used as a guide for experimental design.

Table 1: Effect of Base on Protodeboronation of an Electron-Deficient Arylboronic Acid

Base (2.0 equiv)Temperature (°C)SolventReaction Time (h)Yield of Coupled Product (%)Protodeboronation (%)
NaOH80Dioxane/H₂O (4:1)123560
K₂CO₃80Dioxane/H₂O (4:1)126530
K₃PO₄80Dioxane/H₂O (4:1)128510

Table 2: Effect of Temperature on Protodeboronation of an Electron-Deficient Arylboronic Acid

BaseTemperature (°C)SolventReaction Time (h)Yield of Coupled Product (%)Protodeboronation (%)
K₃PO₄100Toluene/H₂O (10:1)87025
K₃PO₄80Toluene/H₂O (10:1)12888
K₃PO₄60Toluene/H₂O (10:1)2485<5

Table 3: Comparison of Boronic Acid vs. Pinacol Ester

Boron ReagentBaseTemperature (°C)SolventReaction Time (h)Yield of Coupled Product (%)
This compoundK₂CO₃90Dioxane/H₂O (5:1)1055
This compound pinacol esterK₂CO₃90Dioxane/H₂O (5:1)1082

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed dioxane and then the degassed water via syringe to achieve a final solvent ratio of approximately 10:1 (dioxane:water). The final concentration with respect to the limiting reagent should be in the range of 0.1-0.2 M.

  • Place the reaction vessel in a preheated oil bath at 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of this compound Pinacol Ester

Part A: Esterification

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after drying under high vacuum.

Part B: Suzuki-Miyaura Coupling with the Pinacol Ester Follow the procedure in Protocol 1, substituting this compound with this compound pinacol ester (1.2-1.5 equiv).

Visualizations

Protodeboronation_Pathway A This compound Ar-B(OH)₂ B Aryl Boronate [Ar-B(OH)₃]⁻ A->B + OH⁻ (Base) D Suzuki-Miyaura Coupling Product A->D C Chlorobenzene (Protodeboronation Product) B->C

Caption: Competing pathways for this compound in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low Yield or High Protodeboronation Condition Optimize Reaction Conditions? (Temp, Base, Solvent) Start->Condition Catalyst Optimize Catalyst System? (Pd Source, Ligand) Condition->Catalyst No Success Problem Resolved Condition->Success Yes Derivative Use a More Stable Boronic Acid Derivative? (Pinacol Ester, MIDA Boronate) Catalyst->Derivative No Catalyst->Success Yes Derivative->Success Yes Reassess Re-evaluate Substrates and Reaction Scope Derivative->Reassess No

Caption: A logical workflow for troubleshooting protodeboronation in Suzuki-Miyaura couplings.

References

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Chlorophenylboronic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions. This undesired side reaction can significantly reduce the yield of the target molecule and complicate purification processes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling of this compound, and why is it problematic?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 2,2'-dichlorobiphenyl (B50601). This process consumes the boronic acid starting material and the palladium catalyst, leading to a lower yield of the desired cross-coupled product.[1] Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, making purification by methods like column chromatography difficult.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen and the use of a Palladium(II) (Pd(II)) precatalyst.[2][3] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which then mediates the homocoupling pathway.[4][5][6] Pd(II) species can also stoichiometrically react with the boronic acid to generate the homocoupled product and Pd(0).[3]

Q3: How can I effectively remove oxygen from my reaction mixture?

A3: Rigorous exclusion of oxygen is critical to suppress homocoupling.[3][7] The most effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent and the reaction mixture for an extended period (e.g., 30 minutes) can effectively displace dissolved oxygen.[2][8]

  • Freeze-Pump-Thaw Cycles: For complete oxygen removal, performing three to five freeze-pump-thaw cycles on the solvent is a highly effective technique.[2]

  • Maintaining an Inert Atmosphere: Throughout the experiment, from reagent addition to the reaction quenching, a positive pressure of an inert gas should be maintained in the reaction vessel.

Q4: Which type of palladium catalyst is best for minimizing homocoupling?

A4: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally recommended over a Pd(II) source like Pd(OAc)₂ or PdCl₂.[1] Pd(II) precatalysts can directly participate in homocoupling pathways before being reduced to the active Pd(0) state required for the cross-coupling cycle.[3][8]

Q5: Can additives be used to actively suppress the homocoupling reaction?

A5: Yes. The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), has been shown to be effective.[2][3][8] These agents can reduce residual Pd(II) species to the catalytically active Pd(0), minimizing the concentration of the species responsible for homocoupling without interfering with the main catalytic cycle.[3][8][9]

Q6: How do solvent and base selection influence the formation of the homocoupled byproduct?

A6: The choice of solvent and base is crucial for the overall success of the Suzuki-Miyaura reaction.

  • Solvent: Less polar aprotic solvents like 1,4-dioxane (B91453) and toluene (B28343) are commonly used.[10] While the addition of water is often necessary to dissolve inorganic bases, excessive amounts can sometimes promote side reactions like homocoupling.[1][10] The use of high-purity, degassed solvents is essential, as contaminants can poison the catalyst.[11]

  • Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can affect reaction rates and should be optimized for the specific substrates being used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High percentage of 2,2'-dichlorobiphenyl byproduct 1. Presence of dissolved oxygen in the reaction mixture.[2][7][12] 2. Use of a Pd(II) precatalyst.[3][8] 3. Suboptimal ligand choice.1a. Rigorously degas all solvents and the final reaction mixture by sparging with N₂ or Argon, or by using freeze-pump-thaw cycles.[2][8] 1b. Maintain a positive pressure of inert gas throughout the reaction. 2a. Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄).[1] 2b. Add a mild reducing agent like potassium formate to scavenge Pd(II) species.[2][8][9] 3. Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling over homocoupling.[2]
Low yield of desired cross-coupled product 1. Homocoupling consuming the boronic acid. 2. Catalyst deactivation. 3. Incomplete reaction.1. Implement the solutions listed above to minimize homocoupling. 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[13] 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficult purification of the final product 1. Co-elution of the desired product with the structurally similar homocoupled byproduct.1. Prioritize preventing the formation of the homocoupling byproduct using the strategies above. 2. If byproduct formation is unavoidable, explore different solvent systems for column chromatography to improve separation.

Data on Mitigation Strategies

The following table summarizes hypothetical results from a Suzuki-Miyaura coupling of this compound with an aryl bromide, illustrating the impact of various strategies on product distribution.

Run Catalyst Additive Atmosphere Yield of Cross-Coupled Product (%) Yield of Homocoupled Product (%) Comments
1Pd(OAc)₂NoneAir4540Standard conditions often lead to significant homocoupling.[14]
2Pd(OAc)₂NoneNitrogen7515Excluding oxygen significantly reduces homocoupling.[3]
3Pd(PPh₃)₄NoneNitrogen858A Pd(0) catalyst further suppresses the side reaction.[1]
4Pd(OAc)₂K-formateNitrogen92< 2Adding a mild reducing agent nearly eliminates homocoupling by scavenging Pd(II).[3][8]
5Pd(PPh₃)₄K-formateNitrogen94< 1Combining a Pd(0) source with a reducing agent provides optimal results.

Visualizing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway, highlighting key factors and mitigation strategies.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway cluster_mitigation Mitigation Strategies pd0_s Pd(0)L_n oa Oxidative Addition pd0_s->oa Ar-X pd0_h Pd(0)L_n pd2_s Ar-Pd(II)-X oa->pd2_s tm Transmetalation pd2_s->tm Ar'B(OH)₂ + Base pd2_bi Ar-Pd(II)-Ar' tm->pd2_bi re Reductive Elimination pd2_bi->re re->pd0_s product Ar-Ar' (Desired Product) re->product o2_react Reaction with O₂ pd0_h->o2_react O₂ peroxo Pd(II)-Peroxo Complex o2_react->peroxo react_bor Reaction with 2x Ar'B(OH)₂ peroxo->react_bor react_bor->pd0_h Regenerates Catalyst byproduct Ar'-Ar' (Homocoupling) react_bor->byproduct degas Rigorous Degassing (N₂ or Ar Purge) degas->o2_react Prevents k_formate Additives (e.g., K-Formate) k_formate->peroxo Reduces pd0_source Use Pd(0) Source (e.g., Pd(PPh₃)₄) pd0_source->pd0_s Favors Cycle Start

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Optimized Experimental Protocol

This protocol provides a general framework for minimizing the homocoupling of this compound. Optimization of specific parameters may be required for different substrates.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (1-3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), dried

  • Potassium Formate (HCO₂K, 0.5 equiv), optional

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Solvent Degassing: Sparge the 1,4-dioxane and water with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Reagent Preparation: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (K₂CO₃, 2.0 equiv), the optional potassium formate (0.5 equiv), and the palladium catalyst (Pd(PPh₃)₄, 1-3 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via cannula or syringe.

  • Mixture Degassing: Stir the mixture and continue to bubble inert gas through the solution for an additional 15-20 minutes.

  • Boronic Acid Addition: Add the this compound (1.2-1.5 equiv) to the reaction mixture as a solid or dissolved in a minimum amount of degassed solvent. For particularly sensitive reactions, slow addition of the boronic acid via a syringe pump can further disfavor homocoupling.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

References

Technical Support Center: Optimizing Reaction Conditions for Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for ortho-substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with these sterically demanding substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when using ortho-substituted phenylboronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted phenylboronic acid is giving low to no yield. What are the first things I should check?

A1: Low or no yield in Suzuki-Miyaura coupling with sterically hindered substrates can stem from several factors. Here’s a checklist of initial troubleshooting steps:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.[1]

  • Reagent Purity: Impurities in the starting materials, particularly the boronic acid, can inhibit the catalyst. Ensure high purity of all reagents.

  • Base Strength and Solubility: An inadequate base may fail to activate the boronic acid for transmetalation. For sterically hindered boronic acids, stronger bases are often required. The solubility of the base in the reaction solvent is also crucial for its effectiveness.

Q2: I am observing a significant amount of protodeboronation as a side product. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered arylboronic acids under basic conditions.[2][3][4] Here are some strategies to mitigate it:

  • Choice of Base: The base plays a critical role. While a base is necessary to activate the boronic acid, overly strong aqueous bases can accelerate protodeboronation.[3][4] Consider using milder bases like potassium phosphate (B84403) (K₃PO₄) or potassium fluoride (B91410) (KF), especially under anhydrous conditions.[2]

  • Boronic Acid Derivatives: Using more stable derivatives of the boronic acid can be highly effective.

    • Boronate Esters (e.g., pinacol (B44631) esters): These are generally more stable and release the boronic acid slowly during the reaction, keeping its concentration low and minimizing degradation.[1]

    • Potassium Trifluoroborate Salts (ArBF₃K): These crystalline salts are significantly more stable and less prone to protodeboronation.[1]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[1]

    • Diethanolamine (B148213) Adducts: Complexing the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly.[1]

  • Reaction Conditions:

    • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the rate of protodeboronation.

    • Temperature: Lowering the reaction temperature, if feasible for the coupling reaction, can also help reduce the rate of this side reaction.

Q3: Homocoupling of my ortho-substituted phenylboronic acid is a major byproduct. What causes this and how can I prevent it?

A3: The dimerization of the boronic acid, known as homocoupling, is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][5] To suppress this side reaction:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction setup to eliminate oxygen.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[1][5]

  • Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Q4: I am struggling with a particularly challenging coupling involving a di-ortho-substituted phenylboronic acid. What advanced strategies can I employ?

A4: For highly sterically hindered substrates, more forcing conditions and specialized catalyst systems are often necessary as steric hindrance slows down crucial steps like transmetalation and reductive elimination.[1]

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote both oxidative addition and reductive elimination.[1]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.

  • Stronger, Non-Aqueous Bases: Bases like potassium tert-butoxide (KOtBu) in anhydrous solvents can be more effective for these challenging couplings.

  • Solvent Choice: Toluene and 1,4-dioxane (B91453) are common solvents. For particularly difficult couplings, polar aprotic solvents like DMF or DMA might be beneficial, but should be used with caution as they can be more difficult to render anhydrous.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with various aryl halides, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Comparison of Catalysts and Ligands for the Suzuki-Miyaura Coupling of ortho-Substituted Phenylboronic Acids

EntryAryl Halideortho-Substituted Phenylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)K₃PO₄Toluene50136[6]
23,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)K₃PO₄Toluene90145[6]
33,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)KFToluene900.1744[6]
42-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllylPd(XPhos)Cl (0.1)-K₃PO₄THF/MeOH601~85[7]
52-chlorothiophene3-furan boronic acidCrotylPd(XPhos)Cl (0.1)-K₃PO₄THF/MeOH601~95[7]

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield

EntryAryl HalideBoronic AcidCatalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
14-bromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃ (2)Toluene/H₂O10095[8]
24-bromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃ (2)Toluene/H₂O10098[8]
34-bromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₃PO₄ (2)Toluene/H₂O10099[8]
43-chloro-1,2,4-benzotriazine 1-oxideCyclopropyl boronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene11075[9]
53-chloro-1,2,4-benzotriazine 1-oxidePhenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O11085[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an ortho-Substituted Phenylboronic Acid

This is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3) (0.5 - 2 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos) (1 - 4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (argon or nitrogen), add the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, ligand (if separate), and base.

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Seal the vessel and place it in a preheated oil bath or heating block.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aniline with an Aryl Halide

While less common with arylboronic acids as the amine source, this protocol for the more standard Buchwald-Hartwig amination can be adapted.

Materials:

  • Aryl halide (1.0 equiv)

  • Aniline (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, or a precatalyst)

  • Ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.2 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the aniline.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction for the consumption of the starting materials.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield check_catalyst Check Catalyst Activity - Active Pd(0) species? - Precatalyst reduction efficient? start->check_catalyst check_atmosphere Ensure Inert Atmosphere - Thoroughly degassed? - No oxygen leaks? start->check_atmosphere check_base Evaluate Base - Sufficiently strong? - Soluble in solvent? start->check_base solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) or NHC Ligands check_catalyst->solution_catalyst If catalyst is suspect solution_atmosphere Rigorous Degassing (Ar or N2 sparging) check_atmosphere->solution_atmosphere If O2 contamination is likely solution_base Use Stronger Base (e.g., K3PO4, Cs2CO3) Consider anhydrous conditions check_base->solution_base If base is inadequate

Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Protodeboronation_Mitigation start Protodeboronation Observed strategy1 Modify Boronic Acid start->strategy1 strategy2 Adjust Reaction Conditions start->strategy2 option1a Use Boronate Esters (e.g., Pinacol) strategy1->option1a option1b Use Potassium Trifluoroborate (ArBF3K) strategy1->option1b option1c Use MIDA Boronates strategy1->option1c option2a Use Milder Base (e.g., KF, K3PO4) strategy2->option2a option2b Ensure Anhydrous Conditions strategy2->option2b option2c Lower Reaction Temperature strategy2->option2c

References

Effect of steric hindrance in 2-Chlorophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of 2-chlorophenylboronic acid in chemical reactions, with a specific focus on the challenges presented by steric hindrance.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

Answer:

Low yields in Suzuki-Miyaura coupling reactions with this compound are a common challenge, primarily due to the steric hindrance imposed by the ortho-chloro substituent.[1] This steric bulk can impede key steps in the catalytic cycle.[2] Several factors may be contributing to the low yield:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-halogen bond of the coupling partner, a step that can be hindered by bulky substrates.

  • Difficult Transmetalation: The transfer of the 2-chlorophenyl group from the boron atom to the palladium center can be sterically hindered.[3]

  • Slow Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium catalyst, can be slowed by steric repulsion between the coupling partners on the metal center.[2]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, which are often exacerbated by the demanding conditions required for sterically hindered couplings.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of chlorobenzene (B131634) as a byproduct.[4]

  • Homocoupling: Self-coupling of the this compound can occur, leading to the formation of 2,2'-dichlorobiphenyl.[5]

To address low yields, a systematic optimization of reaction conditions is recommended. This can involve screening different catalysts, ligands, bases, and solvents.

Question 2: My reaction is sluggish or stalls completely. How can I improve the reaction rate?

Answer:

A sluggish or stalled reaction is often a sign that the catalytic system is not active enough to overcome the steric challenges of the substrates. Consider the following adjustments:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), which have been shown to be effective for sterically hindered substrates.[2][3] These ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. Arsa-Buchwald ligands, which have a longer palladium-arsenic bond, may also facilitate the transmetalation step.[3]

  • Catalyst Choice: Use a high-activity palladium precatalyst or generate the active Pd(0) species in situ.

  • Increase Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barriers. However, be mindful that elevated temperatures can also lead to increased side reactions and catalyst decomposition.[6]

  • Choice of Base: The base plays a crucial role in activating the boronic acid. For sterically hindered couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6]

Question 3: I am observing significant amounts of homocoupling and protodeboronation byproducts. What can I do to minimize these side reactions?

Answer:

The formation of homocoupling and protodeboronation byproducts is a common issue, particularly in reactions with sterically hindered boronic acids.

  • To Minimize Homocoupling:

    • Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative coupling of the boronic acid.[5]

    • Use a Pd(0) Source: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Incomplete reduction can lead to Pd(II)-mediated homocoupling.[5]

  • To Minimize Protodeboronation:

    • Use Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which can be a proton source for protodeboronation.[4]

    • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters (e.g., pinacol (B44631) esters), which are less prone to protodeboronation.[4] The boronic acid can be slowly released in situ under the reaction conditions.[7]

    • Choice of Base: The choice of base can influence the rate of protodeboronation. Anhydrous fluoride (B91410) sources, such as potassium fluoride (KF), can sometimes be effective.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Reactions start Low Yield Observed check_sm Starting Materials Intact? start->check_sm increase_temp Increase Reaction Temperature check_sm->increase_temp Yes check_byproducts Byproducts Observed? check_sm->check_byproducts No change_catalyst Switch to More Active Catalyst/Ligand (e.g., Buchwald Ligands) increase_temp->change_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) change_catalyst->optimize_base homocoupling Homocoupling Detected (e.g., 2,2'-dichlorobiphenyl) check_byproducts->homocoupling Yes protodeboronation Protodeboronation Detected (e.g., Chlorobenzene) check_byproducts->protodeboronation Yes check_byproducts->optimize_base No degas Ensure Thorough Degassing and Inert Atmosphere homocoupling->degas use_pd0 Use Pd(0) Source or Efficient Precatalyst homocoupling->use_pd0 anhydrous Use Anhydrous Solvents/Reagents protodeboronation->anhydrous boronate_ester Convert to Boronate Ester (e.g., Pinacol Ester) protodeboronation->boronate_ester rerun Re-run Optimized Reaction optimize_base->rerun degas->rerun use_pd0->rerun anhydrous->rerun boronate_ester->rerun

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions with this compound?

A1: Steric hindrance is a phenomenon that occurs when the size of atoms or groups within a molecule prevents or slows down chemical reactions.[1] In the case of this compound, the chlorine atom at the ortho position (adjacent to the boronic acid group) creates significant steric bulk. This bulkiness can physically block the approach of other reactants to the reactive sites, namely the boron and the carbon atom to which it is attached. This hindrance can negatively impact the rates of key steps in catalytic cycles, such as the Suzuki-Miyaura coupling, leading to lower yields and slower reactions.[2]

Q2: Which ligands are most effective for overcoming the steric hindrance of this compound in Suzuki-Miyaura couplings?

A2: For sterically demanding Suzuki-Miyaura couplings involving substrates like this compound, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective.[8] Examples include XPhos, SPhos, and RuPhos. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center that can more readily undergo oxidative addition and reductive elimination.[2] More recently, arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have also shown promise for sterically hindered substrates due to the longer palladium-arsenic bond which may facilitate the transmetalation step.[3]

Q3: Can I use this compound with any aryl halide in a Suzuki-Miyaura coupling?

A3: While in principle this compound can be coupled with a variety of aryl halides, the reactivity of the aryl halide will significantly impact the reaction's success. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[9] Coupling with aryl iodides and bromides is generally more facile. Aryl chlorides are the least reactive and often require more forcing conditions and highly active catalyst systems.[9] The electronic properties of the aryl halide also play a role; electron-deficient aryl halides are typically more reactive in the oxidative addition step.

Q4: How does the choice of base affect the outcome of the reaction?

A4: The base is a critical component of the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[10] For sterically hindered couplings with this compound, the choice of base can be crucial. Stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[6] The solubility of the base in the reaction solvent can also be a factor.

Q5: Are there any alternatives to this compound that might be less prone to steric hindrance issues?

A5: If the steric hindrance from the ortho-chloro group is proving insurmountable, you might consider alternative strategies. If the chlorine atom is not essential for the final product, using a different ortho-substituted phenylboronic acid with a smaller substituent could be an option. Alternatively, if the chlorine is required, exploring other cross-coupling reactions that are less sensitive to steric hindrance might be a viable approach, although the Suzuki-Miyaura coupling is generally very robust. Another strategy is to use the corresponding 2-chlorophenyltrifluoroborate salt, which can be more stable and less prone to protodeboronation than the boronic acid.[7]

Quantitative Data

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole *

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O10024<10
P(t-Bu)₃2K₃PO₄Toluene1101265
XPhos1K₃PO₄Dioxane100892
SPhos1K₃PO₄Dioxane100888

*Representative data compiled from typical results for sterically hindered couplings. Actual results may vary.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Buchwald Ligand

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents) or a suitable palladium precatalyst

  • Buchwald ligand (e.g., XPhos) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, palladium source, ligand, and base.

  • Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1r2 reductive_elimination Reductive Elimination pdi_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition boronic_acid R2-B(OH)2 (this compound) boronate [R2-B(OH)3]⁻ boronic_acid->boronate + OH⁻ base Base boronate->transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Troubleshooting low yields in Suzuki coupling with 2-Chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with low yields in Suzuki coupling reactions involving 2-chlorophenylboronic acid. The following information is designed for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?

Low yields in this specific coupling are common and can be attributed to several factors. The primary challenges stem from the inherent properties of your starting materials:

  • Low Reactivity of the Aryl Chloride: The carbon-chlorine bond in your coupling partner is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step of the catalytic cycle sluggish.[1][2]

  • Steric Hindrance: The ortho-chloro group on the boronic acid introduces steric bulk. This can hinder the necessary interactions between the coupling partners at the palladium center, specifically impeding the transmetalation and the final reductive elimination steps.[3][4][5]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways during the reaction.

  • Side Reactions: Competing reactions can consume your starting materials, reducing the yield of the desired product. The most common side reactions are protodeboronation and homocoupling.[4][6]

Q2: I see a significant amount of my aryl halide starting material is unreacted. How can I improve the conversion?

Unreacted aryl chloride is a classic sign of inefficient oxidative addition.[1] Because aryl chlorides are less reactive, a highly active catalyst system is required.[6]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employing bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is highly recommended. These ligands stabilize the palladium catalyst and promote the challenging oxidative addition of the C-Cl bond.[1][6][7]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. However, be aware that this can also accelerate side reactions.[6]

  • Choice of Base: A strong base is often necessary to facilitate the catalytic cycle with less reactive chlorides. Potassium phosphate (B84403) (K₃PO₄) is frequently a more effective choice than weaker bases like sodium carbonate (Na₂CO₃) for these challenging couplings.[1][6][8]

Q3: How can I identify and prevent protodeboronation of this compound?

Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[9] This is a common side reaction, especially in the presence of aqueous bases.[9][10][11]

  • Identification: The primary byproduct will be chlorobenzene. This can be identified by GC-MS or by isolating the byproduct and analyzing it via ¹H NMR.

  • Prevention:

    • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a potassium trifluoroborate salt, can significantly suppress protodeboronation.[6][12] These derivatives are less prone to this side reaction under basic conditions.[6]

    • Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to an anhydrous solvent and base system can minimize protodeboronation.[10][13]

    • Milder Base: If protodeboronation is severe, consider screening milder bases like potassium fluoride (B91410) (KF) or cesium carbonate (Cs₂CO₃).[4][7]

Q4: My main byproduct is a biaryl derived from the self-coupling of this compound. What causes this homocoupling and how do I stop it?

Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl (in this case, 2,2'-dichlorobiphenyl). This side reaction is often promoted by the presence of oxygen.[6][14][15]

  • Prevention:

    • Thorough Degassing: It is critical to remove dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst, and maintaining an inert atmosphere throughout the reaction.[6][16]

    • Use a Pd(0) Source: Homocoupling can be more prevalent when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6] Using a direct Pd(0) source like Pd₂(dba)₃ or ensuring efficient in-situ reduction can help.

    • Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

G start Low Yield Observed check_sm Analysis of Crude Reaction Mixture (e.g., LCMS, GCMS, NMR) start->check_sm unreacted_halide High % of Unreacted Aryl Halide check_sm->unreacted_halide Issue? protodeboronation Protodeboronation Product (Chlorobenzene) Detected check_sm->protodeboronation Issue? homocoupling Homocoupling Product (2,2'-Dichlorobiphenyl) Detected check_sm->homocoupling Issue? complex_mixture Complex Mixture/ Decomposition check_sm->complex_mixture Issue? solve_halide Solution: 1. Switch to more active ligand (e.g., SPhos, XPhos). 2. Increase reaction temperature. 3. Use stronger base (e.g., K₃PO₄). unreacted_halide->solve_halide Yes solve_proto Solution: 1. Convert boronic acid to pinacol ester or trifluoroborate salt. 2. Use milder base (e.g., KF, Cs₂CO₃). 3. Use anhydrous conditions. protodeboronation->solve_proto Yes solve_homo Solution: 1. Ensure rigorous degassing of solvent and reaction mixture. 2. Maintain inert (Ar/N₂) atmosphere. 3. Use a direct Pd(0) source. homocoupling->solve_homo Yes solve_complex Solution: 1. Lower reaction temperature. 2. Screen different solvent/base combinations. 3. Check purity of starting materials. complex_mixture->solve_complex Yes rerun Re-run Optimized Reaction solve_halide->rerun solve_proto->rerun solve_homo->rerun solve_complex->rerun

Caption: A workflow diagram for troubleshooting low yields.

Data on Reaction Conditions

The choice of ligand and base is critical for successfully coupling aryl chlorides. The following tables summarize conditions that have been found to be effective.

Table 1: Effect of Ligand on Suzuki Coupling of Aryl Chlorides

Catalyst/Ligand SystemSubstrate TypeTypical ConditionsYieldReference
Pd(OAc)₂ / P(t-Bu)₃Aryl ChloridesK₃PO₄, Dioxane, 80 °CGood to Excellent[7]
Pd₂(dba)₃ / SPhosAryl ChloridesK₃PO₄, Toluene, 100 °CHigh[17]
Pd(OAc)₂ / IMes-HCl (NHC)Aryl ChloridesCs₂CO₃, Dioxane, 80 °CHigh[7]
Traditional Pd(PPh₃)₄Activated Aryl ChloridesNa₂CO₃, Toluene/H₂O, 90 °CModerate to Low[1]

Table 2: Common Bases for Suzuki Coupling with Aryl Halides

BaseStrengthCommon Use CaseNotesReference
K₃PO₄StrongChallenging couplings (aryl chlorides, hindered substrates)Often provides higher yields for difficult substrates.[1][8]
Na₂CO₃ / K₂CO₃ModerateGeneral purpose, often with aryl bromides/iodidesUsed in aqueous solvent mixtures.[6][8]
Cs₂CO₃StrongCan be effective where other bases failMore soluble in organic solvents than K₃PO₄.[4]
KFMildWhen substrates are base-sensitiveCan help suppress protodeboronation.[7][16]

General Experimental Protocol

This is a representative procedure for a Suzuki-Miyaura cross-coupling reaction involving an aryl chloride. It should be optimized for specific substrates and scales.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1-0.2 M)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and base.

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • In a separate vial, under an inert atmosphere, add the palladium precatalyst and the ligand.

  • Add the degassed solvent to the flask containing the aryl chloride mixture via syringe. Stir for 5-10 minutes.

  • Add the catalyst and ligand to the reaction flask (either as solids under a positive flow of inert gas or as a solution in the degassed solvent).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][18]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex1 L₂Pd(II)(Ar¹)(X) pd0->pd2_complex1 pd0->pd2_complex1 Ar¹-X ox_add Oxidative Addition pd2_complex2 L₂Pd(II)(Ar¹)(Ar²) pd2_complex1->pd2_complex2 pd2_complex1->pd2_complex2 Ar²-B(OH)₂ + Base transmetal Transmetalation pd2_complex2->pd0 pd2_complex2->pd0 red_elim Reductive Elimination product Ar¹-Ar² (Product) pd2_complex2->product Product (Ar¹-Ar²) ar1x Ar¹-X (Aryl Halide) ar2b Ar²-B(OH)₂ (Boronic Acid) + Base label_ox Oxidative Addition label_trans Transmetalation label_red Reductive Elimination

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Impact of boroxine impurities on 2-Chlorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chlorophenylboronic acid in their experiments. The following information addresses common issues related to the impact of boroxine (B1236090) impurities on the reactivity of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-chlorophenylboroxine and why is it present in my this compound?

A1: 2-Chlorophenylboroxine is the cyclic anhydride (B1165640) of this compound. It is formed by the dehydration of three molecules of the boronic acid. This is a common impurity in boronic acid reagents and its formation is a reversible process influenced by factors such as heat and the presence of moisture. Storing this compound under anhydrous conditions can promote the formation of the boroxine.

Q2: How does the presence of 2-chlorophenylboroxine affect my Suzuki-Miyaura coupling reaction?

A2: In a Suzuki-Miyaura coupling, the active species that participates in the catalytic cycle is the boronic acid, not the boroxine. The presence of boroxine can lead to lower reaction yields as it is less reactive under typical coupling conditions. However, the boroxine can be converted back to the active boronic acid in the presence of water.

Q3: Is the boroxine impurity always detrimental to my reaction?

A3: Not necessarily. While high levels of boroxine can significantly decrease the reaction rate and yield, the equilibrium between the boronic acid and the boroxine can be shifted. In many Suzuki-Miyaura reaction protocols, the use of aqueous bases or solvent systems containing water helps to hydrolyze the boroxine back to the active this compound in situ.

Q4: How can I determine the purity of my this compound and quantify the boroxine content?

A4: The purity of this compound and the amount of boroxine impurity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] ¹H NMR and ¹¹B NMR are particularly useful for distinguishing between the boronic acid and the boroxine.

Q5: How can I minimize the formation of boroxine in my this compound?

A5: To minimize the formation of boroxine, this compound should be stored in a cool, dry place. Avoid prolonged exposure to high temperatures and anhydrous conditions during storage. For long-term storage, it is advisable to use a tightly sealed container.

Troubleshooting Guide

Issue: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Possible Cause 1: High Boroxine Content in this compound

  • Explanation: The boroxine form of this compound is less reactive in the Suzuki-Miyaura coupling. If your starting material has a high percentage of boroxine, the effective concentration of the active boronic acid is lower, leading to reduced yields.

  • Solution:

    • Introduce Water: Ensure your reaction conditions include a source of water. This can be in the form of an aqueous base (e.g., K₂CO₃, Cs₂CO₃) or a co-solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). Water will help hydrolyze the boroxine back to the active boronic acid.

    • Pre-treatment of Boronic Acid: While less common, you can consider dissolving the this compound in a suitable solvent with a small amount of water and stirring for a short period before adding it to the reaction mixture.

    • Use a More Active Catalyst System: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes overcome the lower reactivity associated with boroxine impurities by promoting the transmetalation step.[2]

Possible Cause 2: Catalyst Deactivation or Insufficient Catalyst Loading

  • Explanation: Impurities in the boronic acid, including the boroxine or other byproducts, can potentially interfere with the palladium catalyst. Additionally, for challenging couplings, a higher catalyst loading might be necessary.

  • Solution:

    • Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%).

    • Use a Robust Pre-catalyst: Consider using a more stable and active palladium pre-catalyst, such as a palladacycle, which can be more resistant to impurities.

    • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to prevent oxygen from deactivating the Pd(0) catalyst.

Possible Cause 3: Inefficient Transmetalation

  • Explanation: The transfer of the 2-chlorophenyl group from boron to palladium (transmetalation) can be a rate-limiting step, especially if the boronic acid is not fully activated.

  • Solution:

    • Optimize the Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like NaHCO₃ in promoting the formation of the reactive boronate species.

    • Screen Solvents: The solvent can influence the solubility of the reagents and the rate of the reaction. Common solvents for Suzuki-Miyaura reactions include dioxane, toluene, and DMF, often in combination with water.

Data Presentation

The following table provides an illustrative representation of the expected impact of boroxine impurity on the yield of a Suzuki-Miyaura coupling reaction. Please note that actual results may vary depending on the specific reaction conditions.

2-Chlorophenylboroxine Impurity (%)Expected Relative Yield (%)Observations
< 5%90 - 100%High conversion to the desired product.
10 - 20%70 - 90%Good conversion, may require longer reaction times.
30 - 50%40 - 70%Significant decrease in yield, unreacted starting material may be observed.
> 50%< 40%Low conversion, potential for reaction stalling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Quantification of 2-Chlorophenylboroxine by ¹H NMR Spectroscopy

This protocol provides a general method for estimating the boroxine content. For precise quantification, a validated method with an internal standard is recommended.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Identify the distinct signals for the aromatic protons of both this compound and its corresponding boroxine. The chemical shifts of the protons on the aromatic ring will be slightly different for the two species.

  • Integrate the signals corresponding to a specific proton (or a group of protons) for both the boronic acid and the boroxine.

  • Calculate the molar ratio of boroxine to boronic acid based on the integration values.

Visualizations

Boronic_Acid_Boroxine_Equilibrium cluster_0 3 x this compound cluster_1 2-Chlorophenylboroxine cluster_2 3 x Water BA 3 x (2-Cl-Ph)B(OH)₂ Boroxine [(2-Cl-Ph)BO]₃ BA->Boroxine + Heat - 3 H₂O Boroxine->BA + 3 H₂O Water 3 x H₂O

Caption: Equilibrium between this compound and its boroxine.

Experimental_Workflow start Start: Low Suzuki Coupling Yield check_purity Analyze Boronic Acid Purity (HPLC / NMR) start->check_purity high_boroxine High Boroxine Content? check_purity->high_boroxine adjust_conditions Adjust Reaction Conditions: - Add Water/Aqueous Base - Optimize Base/Solvent high_boroxine->adjust_conditions Yes other_issues Troubleshoot Other Parameters: - Reagent Quality - Reaction Temperature - Inert Atmosphere high_boroxine->other_issues No rerun Re-run Reaction adjust_conditions->rerun increase_catalyst Increase Catalyst Loading or Use More Active Catalyst increase_catalyst->rerun success Successful Coupling rerun->success other_issues->rerun

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Deactivation in 2-Chlorophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid.

Troubleshooting Guide

Low yields or reaction failures in the cross-coupling of this compound often stem from catalyst deactivation, suboptimal reaction conditions, or substrate-related side reactions. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Product Formation

  • Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?

  • Answer: A low or non-existent yield can be attributed to several factors. A systematic check of the following is recommended:

    • Catalyst Inactivity: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inefficient reduction can lead to low concentrations of the active catalyst.[1][2] Ensure your palladium source is of high quality and has been stored correctly.

    • Oxygen Contamination: Palladium(0) catalysts and phosphine (B1218219) ligands are sensitive to oxygen.[3] The presence of oxygen can lead to the oxidation of the active catalyst to inactive Pd(II) species and the formation of palladium black.[3] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1][4]

    • Reagent Quality: Verify the purity of your this compound, aryl halide, base, and solvent. Impurities can act as catalyst poisons.

    • Suboptimal Conditions: The choice of ligand, base, solvent, and temperature are critical, especially for a sterically hindered and electronically deactivated substrate like this compound.[4]

Issue 2: Formation of Palladium Black

  • Question: I am observing a black precipitate (palladium black) in my reaction mixture. What causes this and how can I prevent it?

  • Answer: The formation of palladium black is a common sign of catalyst deactivation, where the soluble palladium catalyst aggregates into an inactive, heterogeneous form.[3]

    • Causes:

      • High Temperature: Elevated temperatures can accelerate the decomposition of the palladium-ligand complex, leading to the precipitation of palladium black.

      • Ligand Dissociation: For sterically hindered substrates, the dissociation of the phosphine ligand from the palladium center can occur, leaving the metal prone to aggregation.

      • Oxygen: As mentioned, oxygen can oxidize the Pd(0) species, leading to decomposition pathways that form palladium black.[3]

    • Solutions:

      • Optimize Temperature: While higher temperatures can be necessary for activating the C-Cl bond, excessive heat can be detrimental. Screen a range of temperatures to find an optimal balance.

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands form more stable complexes with palladium, preventing aggregation.

      • Rigorous Degassing: Ensure your reaction setup is free of oxygen.

Issue 3: Presence of Significant Side Products

  • Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or protodeboronation of the starting material. How can I minimize these?

  • Answer:

    • Homocoupling: The self-coupling of this compound to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species.[2]

      • Mitigation: Rigorous degassing of the reaction mixture and using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring efficient reduction of a Pd(II) precatalyst can minimize homocoupling.[2][4]

    • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often facilitated by aqueous basic conditions.[1]

      • Mitigation: Using anhydrous solvents, a less nucleophilic base, or protecting the boronic acid as a boronate ester (e.g., a pinacol (B44631) ester) can reduce the extent of protodeboronation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate?

A1: The challenge arises from two main factors:

  • Steric Hindrance: The ortho-chloro substituent provides significant steric bulk around the boronic acid group. This can hinder the transmetalation step in the catalytic cycle, which requires the approach of the boronic acid to the palladium center.[4]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom deactivates the aryl ring, which can also slow down the transmetalation process.

Q2: What are the best ligands for the cross-coupling of this compound?

A2: Due to the steric hindrance, bulky and electron-rich phosphine ligands are generally required to achieve good yields. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[4] These ligands promote both the oxidative addition of the aryl chloride and the reductive elimination step, while also stabilizing the palladium catalyst against deactivation.

Q3: Which base should I choose for my reaction?

A3: The choice of base is critical and often needs to be optimized for the specific aryl halide and solvent system. For challenging couplings involving sterically hindered boronic acids, stronger bases are often more effective.

  • Potassium Phosphate (K₃PO₄): This is a strong, non-nucleophilic base that is frequently successful in difficult Suzuki-Miyaura couplings.[4]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that often provides good results, particularly in anhydrous conditions.

  • Sodium Carbonate (Na₂CO₃): A commonly used and effective base, often in aqueous solvent mixtures.

Q4: What is the optimal solvent for this reaction?

A4: The solvent choice depends on the solubility of the reagents and the required reaction temperature. Common solvents for Suzuki-Miyaura couplings include:

  • Toluene

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of aryl boronic acids with various aryl halides under different conditions. While specific data for this compound is limited in readily available literature, the data for structurally similar or challenging substrates provides a valuable guide for reaction optimization.

Table 1: Effect of Different Bases on Yield

(Reaction: 4-bromotoluene (B49008) with phenylboronic acid, Pd(OAc)₂, SPhos, in Dioxane/H₂O at 100 °C)

BaseYield (%)
K₃PO₄95
Cs₂CO₃92
Na₂CO₃88
K₂CO₃85
Et₃N45

Note: This data is representative and illustrates the general trend of base effectiveness in Suzuki-Miyaura couplings. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Ligands for a Challenging Coupling

(Reaction: 4-chloroanisole (B146269) with phenylboronic acid, Pd₂(dba)₃, K₃PO₄ in Toluene at 100 °C)

LigandYield (%)
SPhos98
XPhos97
RuPhos96
P(t-Bu)₃92
PPh₃<10

Note: This table highlights the dramatic effect of bulky, electron-rich phosphine ligands in the coupling of unactivated aryl chlorides.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, base, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Catalyst Deactivation Pathways

Catalyst_Deactivation Common Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Catalytic Cycle Oxidation Oxidation (O2) Active_Catalyst->Oxidation Aggregation Aggregation Active_Catalyst->Aggregation Ligand Dissociation Transmetalation Transmetalation (Ar'-B(OH)2) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product Deactivated_Catalyst Inactive Pd Species (Palladium Black) Oxidation->Deactivated_Catalyst Aggregation->Deactivated_Catalyst

Caption: Common deactivation pathways for palladium catalysts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low or No Yield Observed Check_Reagents Verify Reagent Purity & Integrity (Boronic Acid, Halide, Base, Solvent) Start->Check_Reagents Check_Reagents->Start Impure Reagents (Repurify/Replace) Check_Conditions Review Reaction Conditions (Degassing, Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Suboptimal Conditions (Adjust Setup) Check_Catalyst Assess Catalyst System (Pd Source, Ligand) Check_Conditions->Check_Catalyst Conditions OK Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Catalyst System Suspected Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

Managing hydrolysis of 2-Chlorophenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrolysis of this compound and its derivatives during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of this compound and why is it a concern?

A1: Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance. In the context of this compound, hydrolysis refers to the cleavage of the carbon-boron bond, which can lead to the formation of 2-chloro-phenol and boric acid. This process, also known as protodeboronation, is a significant concern as it consumes the boronic acid, reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling.[1][2] The stability of boronic acids is highly dependent on factors like pH.[3]

Q2: What are the main factors that promote the hydrolysis of this compound?

A2: Several factors can accelerate the hydrolysis of this compound:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution.[3][4][5] Both acidic and basic conditions can promote the degradation of boronic acids.[6]

  • Temperature: Higher reaction temperatures can increase the rate of hydrolysis.

  • Solvent: The presence of water in the reaction medium is a prerequisite for hydrolysis.[3]

  • Presence of Metal Catalysts: Certain metal catalysts, particularly copper, can mediate the degradation of boronic acids.[7]

Q3: How can I prevent or minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, consider the following strategies:

  • Use of Protecting Groups: Converting the boronic acid to a more stable boronate ester is a common and effective strategy.[3] Popular choices include pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) esters, and potassium trifluoroborate salts.[3][8]

  • Control pH: Maintaining an optimal pH for your specific reaction can minimize hydrolysis.[3]

  • Anhydrous Conditions: Whenever possible, conduct reactions under anhydrous (water-free) conditions to limit the availability of water for hydrolysis.[3]

  • Inert Atmosphere: To prevent oxidative degradation, which can also be an issue, use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[3]

Q4: What are the common side reactions of this compound in Suzuki-Miyaura coupling?

A4: Besides hydrolysis (protodeboronation), a common side reaction is homocoupling , where two molecules of the boronic acid react to form a biaryl product. This is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[9]

Q5: How can I monitor the hydrolysis of this compound in my reaction?

A5: Several analytical techniques can be used to monitor the degradation of boronic acids:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used for the separation and quantification of the boronic acid and its degradation products.[6]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity for identifying and quantifying the parent compound and its byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for structural confirmation and monitoring changes in the chemical environment of the boron atom, which can indicate degradation.[3][6][10]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Steps
Hydrolysis of this compound 1. Protect the boronic acid: Convert it to a pinacol ester or a MIDA ester prior to the coupling reaction.[3] 2. Use anhydrous solvents and reagents: Ensure all components of the reaction are free of water. 3. Optimize the base: Use a milder base or ensure it is anhydrous. 4. Lower the reaction temperature: If the reaction allows, perform it at a lower temperature to reduce the rate of hydrolysis.
Homocoupling of this compound 1. Degas the reaction mixture: Thoroughly remove any dissolved oxygen from the solvent and reagents.[9] 2. Use a Pd(0) catalyst source: This avoids potential issues with the incomplete reduction of Pd(II) precatalysts.[9]
Catalyst Inactivation 1. Use appropriate ligands: Electron-rich and sterically hindered phosphine (B1218219) ligands can stabilize the palladium catalyst.[9] 2. Optimize catalyst loading: Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side reactions.
Issue 2: Difficulty in Purifying the Product
Possible Cause Troubleshooting Steps
Presence of Boronic Acid-Related Impurities 1. Aqueous workup: A basic aqueous wash can help remove unreacted boronic acid and boric acid byproducts. 2. Chromatography on treated silica (B1680970) gel: Neutralizing silica gel with a base like triethylamine (B128534) can prevent the degradation of boronic acid-containing products on the column.[3]
Co-elution of Product and Byproducts 1. Optimize chromatographic conditions: Experiment with different solvent systems and gradients to improve separation. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Data Presentation

Table 1: Comparison of Stability for Boronic Acid and its Derivatives

Compound Type Relative Stability to Hydrolysis Chromatography Stability Notes
Boronic AcidLowLow (can degrade on silica gel)Susceptible to protodeboronation and oxidation.[3][11]
Pinacol EsterModerateGenerally stableA common and effective protecting group.[3][12]
MIDA EsterHighHighVery stable to chromatography and a range of reaction conditions.[3][8]
Trifluoroborate SaltHighHighAir-stable and slowly release the boronic acid in situ.[3]

Experimental Protocols

Protocol 1: General Procedure for the Protection of this compound as a Pinacol Ester

This protocol provides a general method for the synthesis of 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 equivalent) and pinacol (1.0-1.2 equivalents) in an anhydrous solvent.

  • Add a drying agent such as anhydrous magnesium sulfate (B86663) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Once the reaction is complete, filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Hydrolysis_Mechanism 2-Chlorophenylboronic_acid This compound Intermediate Tetrahedral Intermediate 2-Chlorophenylboronic_acid->Intermediate + H₂O Water H₂O Products 2-Chlorophenol + B(OH)₃ Intermediate->Products C-B bond cleavage

Caption: Mechanism of this compound hydrolysis.

Protection_Strategy cluster_protection Protection cluster_reaction Reaction Boronic_Acid This compound Pinacol_Ester Pinacol Boronate Ester (More Stable) Boronic_Acid->Pinacol_Ester + Pinacol - H₂O Pinacol Pinacol Pinacol_Ester_Reaction Pinacol Boronate Ester Coupled_Product Coupled Product Pinacol_Ester_Reaction->Coupled_Product + Ar-X (e.g., Suzuki Coupling) Coupling_Partner Ar-X

Caption: Protection of boronic acid as a stable pinacol ester for reactions.

Troubleshooting_Workflow Start Low Reaction Yield Check_Hydrolysis Check for Hydrolysis (e.g., by LC-MS, NMR) Start->Check_Hydrolysis Hydrolysis_Detected Hydrolysis Detected? Check_Hydrolysis->Hydrolysis_Detected Implement_Protection Implement Protective Strategy (e.g., Pinacol Ester) Hydrolysis_Detected->Implement_Protection Yes Check_Homocoupling Check for Homocoupling Hydrolysis_Detected->Check_Homocoupling No Use_Anhydrous Use Anhydrous Conditions Implement_Protection->Use_Anhydrous End Improved Yield Use_Anhydrous->End Homocoupling_Detected Homocoupling Detected? Check_Homocoupling->Homocoupling_Detected Degas_Solvents Degas Solvents/Reagents Homocoupling_Detected->Degas_Solvents Yes Optimize_Catalyst Optimize Catalyst/Ligand Homocoupling_Detected->Optimize_Catalyst No Degas_Solvents->Optimize_Catalyst Optimize_Catalyst->End

Caption: Troubleshooting workflow for low yield in reactions.

References

Technical Support Center: Ligand Effects on Coupling with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound, a sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with sterically hindered substrates like this compound are common. The most critical parameters to optimize are the ligand, base, and solvent system. Bulky, electron-rich phosphine (B1218219) ligands are often essential to facilitate the challenging transmetalation and reductive elimination steps of the catalytic cycle.[1] Stronger bases are typically required, and higher reaction temperatures may be necessary.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling is frequently caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[2][3] To mitigate this, ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Using a direct Pd(0) source or an efficient precatalyst can also reduce homocoupling.[2]

Q3: Protodeboronation of the this compound appears to be a major side reaction. What steps can I take to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant issue with electron-deficient or sterically hindered boronic acids. To address this, you can:

  • Use anhydrous solvents and reagents to minimize water content.

  • Employ milder bases if the reaction conditions allow.

  • Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, which are less prone to protodeboronation.[4]

Q4: The reaction is not proceeding to completion, and I am recovering unreacted starting material. What adjustments should I make?

A4: Incomplete conversion is often due to catalyst deactivation or insufficient reactivity. To address this:

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier, especially for the oxidative addition of the aryl chloride. Solvents with higher boiling points like toluene (B28343) or dioxane may be necessary.[1]

  • Switch to a More Active Catalyst System: Employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) can significantly enhance catalyst activity and promote the coupling of challenging substrates.[1]

  • Ensure Catalyst Activity: If you suspect your catalyst has degraded, test it on a known, reliable Suzuki-Miyaura reaction to confirm its activity.[2]

Q5: How do I select the optimal ligand for coupling with this compound?

A5: The choice of ligand is crucial for the success of this reaction. For sterically hindered substrates, bulky and electron-donating ligands are generally preferred as they promote the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition step.[5] Buchwald-type biarylphosphine ligands are highly effective for this purpose.[1] It is often necessary to screen a few different ligands to find the optimal one for your specific substrate combination.

Data Presentation

The following table summarizes the reported effectiveness of various phosphine ligands for the Suzuki-Miyaura coupling of sterically hindered substrates, including ortho-substituted arylboronic acids. The yields are representative and can vary based on the specific aryl halide, base, solvent, and temperature used.

LigandLigand TypeReported Effectiveness with Sterically Hindered Substrates
SPhos Buchwald (Dialkylbiaryl phosphine)Highly effective, often providing high yields.[6]
XPhos Buchwald (Dialkylbiaryl phosphine)Generally provides high yields with a broad range of substrates.[1]
RuPhos Buchwald (Dialkylbiaryl phosphine)Very effective, particularly for challenging couplings.[1][7]
DavePhos Buchwald (Dialkylbiaryl phosphine)Reported to provide high conversion rates.[2]
P(t-Bu)₃ TrialkylphosphineEffective, but may be less general than Buchwald ligands.
PCy₃ TrialkylphosphineCan be effective for specific applications.
dppf FerrocenylphosphineA robust and widely used ligand, though may be less effective for highly hindered substrates compared to Buchwald ligands.[2]

Experimental Protocols

Below is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction between an aryl bromide and this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalytic Cycle Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ base Base boronic_acid->base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Anhydrous, Degassed) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup 6. Workup (Extraction & Washing) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Suzuki Reactions of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-Chlorophenylboronic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?

Answer:

Low yields in Suzuki reactions with this compound are a common challenge and can stem from several factors. The primary reasons include:

  • Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond of the aryl chloride coupling partner is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step to the palladium catalyst more difficult.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium oxides.[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases. Electron-deficient boronic acids like this compound can be more susceptible to this side reaction.[1][3]

  • Homocoupling: The self-coupling of the boronic acid to form a biphenyl (B1667301) byproduct can occur, often promoted by the presence of oxygen.[4][5]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. An unsuitable solvent can lead to poor reaction kinetics.

Question 2: How can I improve the yield of my reaction?

Answer:

To improve the yield, a systematic optimization of the reaction conditions is recommended:

  • Catalyst and Ligand Selection: For challenging couplings with aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using more active catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]

  • Solvent Screening: The choice of solvent is critical. Aprotic polar solvents or mixtures with water are often effective. Common choices include dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF), often with water as a co-solvent.[3][6] The addition of water can aid in dissolving the base and facilitate the reaction.[6][7]

  • Base Selection: The base activates the boronic acid for transmetalation. Strong, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for couplings involving aryl chlorides.[1]

  • Temperature: Higher reaction temperatures (e.g., 80-120 °C) can help overcome the energy barrier for the oxidative addition of the C-Cl bond.[1]

  • Inert Atmosphere: It is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and homocoupling.[2][4]

Question 3: I am observing significant amounts of a byproduct that is not my desired product. What could it be and how can I minimize it?

Answer:

The most common byproducts in Suzuki reactions are from protodeboronation and homocoupling.

  • Minimizing Protodeboronation:

    • Use anhydrous solvents and ensure reagents are dry.[2]

    • Employing a less nucleophilic or weaker base can sometimes help.[2]

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).[1][3]

  • Minimizing Homocoupling:

    • Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction.[4]

    • Use a pre-catalyst that efficiently generates the active Pd(0) species.[4]

    • Slow addition of the boronic acid to the reaction mixture can keep its concentration low and favor the desired cross-coupling.[4]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the Suzuki reaction of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific aryl halide, catalyst, and base used. However, aprotic polar solvents and their aqueous mixtures are generally preferred. Dioxane/water and THF/water mixtures are very common and often give good results.[6] For some systems, a DMF/water mixture has been shown to be highly effective.[8] It is recommended to perform a small-scale screen of a few different solvent systems to determine the best one for your specific reaction.

Q2: Is water necessary as a co-solvent?

A2: While not always strictly necessary, water is a common and often beneficial co-solvent in Suzuki reactions.[7] It can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the transmetalation step.[6] However, in cases of significant protodeboronation, using anhydrous conditions may be preferable.[2]

Q3: Can I use toluene (B28343) as a solvent?

A3: Toluene is a commonly used solvent in Suzuki reactions. It is particularly useful for reactions that require higher temperatures. Often, it is used in a biphasic system with water.

Q4: My starting materials are not dissolving well in the chosen solvent. What should I do?

A4: Poor solubility can significantly hinder the reaction. If your starting materials are not dissolving, you can try:

  • Switching to a more polar solvent system, such as DMF/water.

  • Increasing the reaction temperature.

  • Ensuring vigorous stirring to create a fine suspension, which can still allow the reaction to proceed, albeit potentially slower.

Data Presentation

The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura coupling reactions involving aryl chlorides and arylboronic acids, which can serve as a guide for reactions with this compound.

Solvent System Typical Base Typical Catalyst Relative Yield Reference
Dioxane/H₂OK₃PO₄, Cs₂CO₃Pd(PPh₃)₄, PdCl₂(dppf)Good to Excellent[6][9]
THF/H₂OK₂CO₃, K₃PO₄Pd(PPh₃)₄Good[6]
Toluene/H₂OK₂CO₃Pd(OAc)₂Moderate to Good[9]
DMF/H₂OK₂CO₃Pd/NiFe₂O₄Excellent[8]
AcetonitrileK₃PO₄Pd(PPh₃)₄Moderate[9]
Anhydrous DioxaneK₃PO₄Pd₂(dba)₃/LigandGood[10]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and temperature used. This table is intended as a general guide.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure biaryl product.[11]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a dry flask inert Establish Inert Atmosphere (Evacuate and backfill with Ar or N2) prep->inert solvent Add Degassed Solvent inert->solvent heat Heat with Vigorous Stirring (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute with Organic Solvent, Wash with Water and Brine monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low or No Yield in Suzuki Reaction cause1 Inefficient Oxidative Addition (Strong C-Cl bond) start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Protodeboronation start->cause3 cause4 Poor Solubility start->cause4 sol1 Use more active catalyst/ligand (e.g., Buchwald ligands) cause1->sol1 sol2 Increase Reaction Temperature cause1->sol2 sol3 Ensure thorough degassing & inert atmosphere cause2->sol3 sol4 Use anhydrous solvents or protecting groups for boronic acid cause3->sol4 sol5 Screen different solvent systems (e.g., Dioxane/H2O, DMF/H2O) cause4->sol5

Caption: A logical diagram for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Palladium Removal in 2-Chlorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium from 2-Chlorophenylboronic acid coupling reactions.

Troubleshooting Guide

Q1: My primary purification method (e.g., chromatography, crystallization) is not sufficiently removing palladium.

Possible Causes & Solutions:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium species' oxidation state and the solvent system. Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[1]

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea (B124793), amine) to find the most effective one for your specific reaction.[1]

  • Insufficient Scavenger Amount: Using too little scavenger will lead to incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5 equivalents of the scavenger.[1]

  • Suboptimal Reaction Conditions: The efficiency of the scavenger can be significantly affected by temperature and reaction time.

    • Solution: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, heating can sometimes enhance their performance.[1] It is advisable to monitor the removal progress by analyzing aliquots at different time points.[1]

  • Poor Mass Transfer: Inadequate mixing can hinder the scavenger from effectively interacting with the palladium species in the solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process. For solid-supported scavengers, a rotating bed reactor can improve efficiency.[1]

  • Product-Palladium Complexation: The desired product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[1]

    • Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[1]

Q2: I am experiencing significant product loss after using activated carbon for palladium removal.

Possible Cause & Solutions:

  • Non-specific Adsorption: Activated carbon is a cost-effective adsorbent but can also adsorb the desired product, leading to a loss of yield.[1][2]

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with small-scale experiments to determine the optimal loading.[1]

    • Solution 2: Solvent Selection: The choice of solvent can influence your product's adsorption. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[1]

    • Solution 3: Wash the Carbon: After filtration, wash the activated carbon on the filter with fresh solvent to recover any adsorbed product.[2]

Q3: Recrystallization is failing to reduce the palladium content to the desired level.

Possible Cause & Solutions:

  • Co-crystallization: The palladium species may be co-crystallizing with your product.

    • Solution 1: Solvent System Screening: Experiment with different solvent systems for recrystallization.

    • Solution 2: Pre-treatment: Employ a scavenging step before the final recrystallization to remove the bulk of the palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

The most common methods involve the use of scavengers. These can be broadly categorized as:

  • Functionalized Silica Gels: These are highly effective and selective. Common functional groups include thiol (SiliaMetS Thiol) and thiourea (SiliaMetS Thiourea), which are robust for various metals like Pd, Pt, Cu, Ag, and Pb.[3]

  • Activated Carbon: A cost-effective but less selective option that can sometimes lead to product loss.[1][2]

  • Polymer-Based Scavengers: These are another alternative to silica-based scavengers.[3]

Q2: How do I choose the right palladium scavenger?

The selection depends on several factors:

  • Palladium Oxidation State: Different scavengers have varying affinities for different oxidation states of palladium (e.g., Pd(0), Pd(II)).

  • Solvent Compatibility: The scavenger must be compatible with your reaction solvent. Silica-based scavengers are generally compatible with a wide range of organic solvents.[3]

  • Product Characteristics: Consider potential interactions between your product and the scavenger.

Q3: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

Regulatory agencies like the European Agency for the Evaluation of Medicinal Products have stringent guidelines. For platinum group metals (including palladium), the contamination limit can be as low as 5 ppm.[4] It is crucial to consult the latest guidelines from the relevant authorities.

Q4: How can I quantify the amount of residual palladium in my sample?

Standard methods for quantifying palladium in APIs include:

  • Inductively-Coupled Plasma Mass Spectroscopy (ICP-MS)[4]

  • Atomic Absorption Analysis[4]

  • X-ray Fluorescence[4]

Rapid screening methods using fluorescent probes are also available to assess the relative amounts of palladium during the optimization of removal protocols.[4][5]

Data Presentation: Scavenger Performance Comparison

The following table summarizes the performance of different palladium scavengers in a case study involving a Suzuki cross-coupling reaction.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Scavenger LoadingConditions
SiliaMetS Thiol 2400≤ 1610 wt% (mixture with Si-Thiourea)Not specified
SiliaMetS Thiourea 2400≤ 1610 wt% (mixture with Si-Thiol)Not specified
Activated Carbon (Darco) 2400> 16Not specifiedNot specified
Polymer-Based Scavenger (Quadrapure) 2400> 16Not specifiedNot specified

Data sourced from a study on the synthesis of a drug candidate for brain cancer treatment.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Functionalized Silica Scavengers

  • Dissolution: Dissolve the crude product from the this compound coupling reaction in a suitable organic solvent (e.g., THF, DCM).[2]

  • Scavenger Addition: Add 3-5 molar equivalents of the selected silica-based scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used.[2]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[2]

  • Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration using a suitable analytical technique such as ICP-MS.[2]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.[2]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.[2]

  • Analysis: Quantify the remaining palladium content using ICP-MS.[2]

Visualizations

experimental_workflow cluster_reaction Crude Product cluster_scavenging Palladium Scavenging cluster_purification Purification cluster_final Final Product crude Crude Product in Solution (High Pd Content) add_scavenger Add Scavenger (e.g., Silica-Thiol, Activated Carbon) crude->add_scavenger stir Stir (Optimized Time & Temp) add_scavenger->stir filtration Filter to Remove Scavenger stir->filtration wash Wash with Solvent filtration->wash concentrate Concentrate Filtrate wash->concentrate final_product Purified Product (Low Pd Content) concentrate->final_product analysis Analyze for Residual Pd (ICP-MS) final_product->analysis

Caption: General experimental workflow for palladium catalyst removal.

troubleshooting_logic cluster_product_loss Troubleshooting Product Loss cluster_inefficient_removal Troubleshooting Inefficient Removal start High Residual Palladium Detected q1 Is there significant product loss? start->q1 p1 Likely due to non-specific adsorption (e.g., activated carbon) q1->p1 Yes q2 Which scavenger type was used? q1->q2 No a1_yes Yes a1_no No s1 Optimize scavenger loading (use less) p1->s1 s2 Screen different solvents p1->s2 s3 Wash scavenger post-filtration p1->s3 p2 Consider scavenger screening (e.g., thiol, thiourea) q2->p2 Activated Carbon s4 Optimize conditions (time, temp, stirring) q2->s4 Functionalized Silica a2_carbon Activated Carbon a2_silica Functionalized Silica p2->s4 s5 Increase scavenger equivalents s4->s5 s6 Check for product-Pd complexation s5->s6

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Overcoming Catalyst Poisoning with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning, specifically when using 2-Chlorophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Challenges with this compound in Suzuki-Miyaura coupling often stem from a combination of factors. The electron-withdrawing nature of the chlorine substituent can deactivate the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. Additionally, ortho-substituted phenylboronic acids can present steric hindrance. A primary concern is the propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material.[1][2] Catalyst deactivation, where the active palladium species is poisoned or precipitates out of solution, is another common issue.[3]

Q2: What is protodeboronation and how can I minimize it with this compound?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This side reaction is often accelerated by high temperatures, strong bases, and the presence of water.[1] For an electron-deficient arylboronic acid like this compound, this process can be particularly rapid.[4][5]

To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid. Switching to milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be beneficial.[1]

  • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can slow the rate of protodeboronation.[1]

  • Use a Boronic Acid Surrogate: Converting the boronic acid to a more stable form, such as a pinacol (B44631) ester (Bpin) or a trifluoroborate salt, can reduce decomposition. These surrogates slowly release the boronic acid into the reaction mixture.[1]

Q3: How do I know if my catalyst is being poisoned?

A3: Visual inspection of the reaction mixture can often provide clues. A change in color to black or the formation of a precipitate can indicate that the palladium catalyst has crashed out of solution as palladium black, an inactive form. If you are monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS, a stall in the consumption of starting materials before the reaction is complete is a strong indicator of catalyst deactivation.[3]

Q4: Can the choice of ligand impact catalyst poisoning when using this compound?

A4: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective.[6] These ligands can promote a faster catalytic turnover, which can outcompete the processes that lead to catalyst deactivation.[1]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Catalyst Inactivity/Deactivation - Ensure you are using a high-quality palladium source and ligand. - Consider using a pre-formed Pd(0) catalyst or a precatalyst that is efficiently reduced in situ.[6] - Rigorously degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst.[6]
Slow Transmetalation - Switch to a stronger, non-coordinating base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the active boronate species.[7][8] - Increase the reaction temperature cautiously, while monitoring for increased protodeboronation.[6]
Protodeboronation of this compound - Use a milder base (e.g., K₂CO₃, K₃PO₄).[1] - Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[1] - Employ anhydrous conditions where possible.[2]
Issue 2: Formation of Homocoupled Byproducts
Potential Cause Troubleshooting Step
Presence of Oxygen - Ensure all solvents and the reaction vessel have been thoroughly degassed. Techniques like freeze-pump-thaw or sparging with an inert gas are recommended.[6]
Inefficient Reduction of Pd(II) Precatalyst - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the reaction conditions are suitable for its reduction to the active Pd(0) state. - Consider using a direct Pd(0) source like Pd(PPh₃)₄.[6]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings with challenging substrates. While not exclusively for this compound, the trends are highly relevant.

Table 1: Comparison of Boronic Acid Surrogates and their Stability [1]

Boron ReagentStructureRelative StabilityNotes
Boronic AcidR-B(OH)₂Low to ModerateProne to protodeboronation, especially when R is electron-deficient.
Pinacol EsterR-BpinModerate to HighOften more resistant to oxidation and easier to handle.
Trifluoroborate SaltR-BF₃KHighHighly stable crystalline solids; require specific conditions for in situ hydrolysis.
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids; allows for slow, controlled release of the boronic acid.

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield [9]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1TEADMF/H₂O806030
2TBADMF/H₂O806035
3NaOHDMF/H₂O806070
4Na₂CO₃DMF/H₂O802098
5K₂CO₃DMF/H₂O803092
6Cs₂CO₃DMF/H₂O804085

Note: This data is for a model reaction and illustrates the significant impact of base selection on reaction efficiency.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Magnetic stir bar

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and finely powdered potassium phosphate.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a this compound Pinacol Ester (Bpin) Surrogate

This protocol is recommended when significant protodeboronation of the boronic acid is observed.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Magnetic stir bar

  • Reaction vessel

Procedure:

  • Follow steps 1-4 from Protocol 1, substituting the this compound with its pinacol ester and using potassium carbonate as the base and Pd(dppf)Cl₂ as the catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Perform the workup and purification as outlined in Protocol 1.

Visualizations

Catalyst_Poisoning_Troubleshooting start Low Yield in Suzuki Coupling with this compound check_catalyst Is the catalyst active and a suitable ligand being used? start->check_catalyst check_protodeboronation Is protodeboronation of the boronic acid suspected? check_catalyst->check_protodeboronation Yes solution_catalyst Use a highly active catalyst (e.g., Buchwald precatalyst). Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (base, temperature) optimal? check_protodeboronation->check_conditions No solution_protodeboronation Use a milder base (K3PO4, K2CO3). Lower the reaction temperature. Use a boronic acid surrogate (pinacol ester or MIDA boronate). check_protodeboronation->solution_protodeboronation Yes solution_conditions Screen different bases (K3PO4, Cs2CO3). Optimize solvent system (e.g., Dioxane/H2O). Ensure rigorous degassing. check_conditions->solution_conditions No end_product Improved Yield check_conditions->end_product Yes solution_catalyst->end_product solution_protodeboronation->end_product solution_conditions->end_product

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_inputs Inputs cluster_poisoning Deactivation Pathways pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition poisoning Catalyst Poisoning (e.g., Pd black formation) pd0->poisoning pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product Ar-X Aryl Halide Ar-X->oxidative_addition Ar'-B(OH)2 This compound Ar'-B(OH)2->transmetalation protodeboronation Protodeboronation Ar'-B(OH)2->protodeboronation Base Base Base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.

References

Technical Support Center: Improving Selectivity in Reactions with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-Chlorophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound often stem from several factors. The most common issues include:

  • Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, forming chlorobenzene (B131634). This process is often accelerated by high temperatures and certain basic conditions.[1]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through oxidation if the reaction is not performed under an inert atmosphere.[1] For pyridine-containing substrates, the nitrogen atom can coordinate to the palladium center, inhibiting the catalytic cycle.[2]

  • Inefficient Oxidative Addition: If you are coupling this compound with an aryl chloride, the strength of the C-Cl bond can make the oxidative addition step challenging, requiring a highly active catalyst system.[3]

  • Suboptimal Base or Solvent: The choice of base is critical for activating the boronic acid. An inappropriate base may not be strong enough or may have poor solubility in the reaction solvent.[1][4]

Q2: I am observing a significant amount of chlorobenzene in my reaction mixture. How can I minimize protodeboronation?

A2: Protodeboronation is a common challenge with ortho-substituted boronic acids.[1] To minimize this side reaction, consider the following strategies:

  • Use a More Stable Boronic Acid Derivative: Convert this compound to a more stable pinacol (B44631) ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester.[1] These derivatives exhibit a "slow release" of the boronic acid, keeping its concentration low and reducing the likelihood of side reactions.[5]

  • Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation.[1] If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Optimize the Base: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For highly sensitive substrates, potassium phosphate (B84403) (K₃PO₄) is often a good choice.[4][6]

  • Anhydrous Conditions: Where the reaction chemistry allows, using anhydrous solvents and reagents can help suppress protodeboronation.[1]

Q3: Besides my desired product, I am also seeing a significant amount of 2,2'-dichlorobiphenyl (B50601). What is this byproduct and how can I avoid it?

A3: The formation of 2,2'-dichlorobiphenyl is due to a side reaction called homocoupling, where two molecules of this compound couple with each other. This is often promoted by the presence of oxygen in the reaction mixture.[7] To prevent homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[5]

Q4: What is the best catalyst and ligand combination for coupling this compound with a less reactive aryl chloride?

A4: Coupling with aryl chlorides requires a highly active catalyst system to facilitate the challenging oxidative addition step.[3] For these reactions, bulky, electron-rich phosphine (B1218219) ligands are highly effective.[1] Good starting points include:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often the catalysts of choice for activating C-Cl bonds.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands like IPr and IMes can also be very effective.[8]

  • Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility and efficiency by ensuring the rapid generation of the active Pd(0) species.[1]

Troubleshooting Guides

Issue 1: Low Yield of Desired Cross-Coupled Product

If you are experiencing low yields, use the following troubleshooting workflow to diagnose and solve the issue.

LowYieldTroubleshooting Troubleshooting Workflow for Low Yields cluster_byproducts Common Byproducts cluster_solutions Potential Solutions Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Purity of this compound - Purity of coupling partner - Activity of Pd catalyst - Anhydrous and pure base - Degassed and anhydrous solvent Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? CheckReagents->CheckConditions AnalyzeByproducts 3. Analyze Byproducts by GC-MS/LC-MS CheckConditions->AnalyzeByproducts Optimize 4. Systematically Optimize Conditions AnalyzeByproducts->Optimize No major side products Protodeboronation Chlorobenzene Detected (Protodeboronation) AnalyzeByproducts->Protodeboronation Yes Homocoupling 2,2'-Dichlorobiphenyl Detected (Homocoupling) AnalyzeByproducts->Homocoupling Yes Dehalogenation Dehalogenated Starting Material AnalyzeByproducts->Dehalogenation Yes Sol_General General Optimization: - Screen different ligands (e.g., Buchwald ligands) - Screen different bases - Increase temperature cautiously Optimize->Sol_General Sol_Proto To Reduce Protodeboronation: - Use pinacol or MIDA ester - Lower reaction temperature - Use milder base (K3PO4, Cs2CO3) Protodeboronation->Sol_Proto Sol_Homo To Reduce Homocoupling: - Rigorously degas reaction mixture - Use a Pd(0) source Homocoupling->Sol_Homo Sol_Dehalo To Reduce Dehalogenation: - Use anhydrous solvents - Avoid hydride sources Dehalogenation->Sol_Dehalo

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Issue 2: Competing Side Reactions

Understanding the interplay between the desired reaction and common side reactions is key to improving selectivity.

CompetingReactions Key Competing Pathways Reactants This compound + Aryl Halide + Pd(0) Catalyst + Base ProductiveCycle Desired Suzuki-Miyaura Catalytic Cycle Reactants->ProductiveCycle High Catalyst Activity Optimized Conditions Protodeboronation Protodeboronation Reactants->Protodeboronation High Temperature Aqueous Base Homocoupling Homocoupling Reactants->Homocoupling Presence of O2 DesiredProduct 2-Aryl-chlorobenzene (Desired Product) ProductiveCycle->DesiredProduct SideProduct1 Chlorobenzene Protodeboronation->SideProduct1 SideProduct2 2,2'-Dichlorobiphenyl Homocoupling->SideProduct2

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

This table summarizes the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions. While specific data for this compound is compiled from various sources, the trends are broadly applicable.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O1001295General observation
4-BromotoluenePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane1101892General observation
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O802475General observation
4-ChlorotolueneXPhos Pd G3 (2)-K₃PO₄ (2)t-BuOH/H₂O1001688General observation
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF90885General observation

Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point and should be optimized for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to afford the pure product.

Protocol 2: Synthesis and Use of this compound Pinacol Ester to Mitigate Protodeboronation

For substrates prone to protodeboronation, converting the boronic acid to its pinacol ester is a highly effective strategy.

Part A: Synthesis of this compound Pinacol Ester

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Part B: Suzuki-Miyaura Coupling using the Pinacol Ester

  • Follow the general procedure outlined in Protocol 1 , substituting this compound with this compound pinacol ester (1.2 equiv).

  • A stronger base, such as K₃PO₄, is often required to facilitate the in-situ hydrolysis of the pinacol ester to the active boronate species.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition PdII_2 R1-Pd(II)L2-R2 PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Boronate R2-B(OH)3- Boronate->PdII_1 BoronicAcid R2-B(OH)2 BoronicAcid->Boronate Activation Base Base (e.g., OH-) Base->Boronate ArylHalide R1-X ArylHalide->PdII_1 Product R1-R2 Product->PdII_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis of 2-Chlorophenylboronic Acid and 3-Chlorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of this reaction, with the substitution pattern on the phenyl ring significantly influencing reactivity. This guide provides an objective comparison of the reactivity of 2-chlorophenylboronic acid and 3-chlorophenylboronic acid, two common building blocks in medicinal chemistry and materials science. The analysis is supported by established principles of organic chemistry and analogous experimental data from the literature.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by two factors: steric effects and electronic effects. These factors influence the key steps of the catalytic cycle, particularly the transmetalation step.

Steric Hindrance: The spatial arrangement of substituents near the boronic acid functional group can significantly impede the approach of the reagents to the palladium catalyst. This is especially pronounced with ortho-substituents. In the case of this compound, the chlorine atom is positioned directly adjacent to the boronic acid group. This proximity creates substantial steric bulk, hindering the formation of the necessary transition states for efficient transmetalation.[1][2] This steric clash is a major contributor to the generally lower reactivity observed for ortho-substituted phenylboronic acids compared to their meta and para isomers.[1]

Electronic Effects: The electronic nature of the substituent influences the nucleophilicity of the aryl group attached to the boron atom. The chlorine atom is an electron-withdrawing group due to its inductive effect. This effect is more pronounced when the chlorine atom is in the ortho or para position. An electron-withdrawing group decreases the electron density on the phenyl ring, making the aryl group less nucleophilic and thus slowing down the transmetalation step. However, in many cases, the steric effects of an ortho-substituent are the dominant factor determining reactivity.[1]

Comparative Reactivity: A Quantitative Overview

The significantly lower yield often observed for the ortho-isomer, even with more reactive catalyst systems and longer reaction times, highlights the profound impact of steric hindrance.[1] For chlorophenylboronic acids, it is therefore anticipated that 3-chlorophenylboronic acid will exhibit significantly higher reactivity and afford higher yields in Suzuki-Miyaura coupling reactions compared to this compound under similar conditions.

FeatureThis compound3-Chlorophenylboronic AcidRationale
Dominant Effect Steric HindranceElectronic EffectThe ortho-chloro group creates significant steric bulk around the boronic acid moiety. The meta-chloro group primarily exerts an electronic influence.
Expected Reactivity LowerHigherSteric hindrance in the ortho-isomer is expected to significantly slow down the reaction rate and lower the yield compared to the less hindered meta-isomer.
Potential Side Reactions Protodeboronation, HomocouplingProtodeboronation, HomocouplingBoth isomers can undergo these side reactions, but the slower desired coupling of the ortho-isomer may allow more time for side reactions to occur.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 3-chlorophenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for each specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the chlorophenylboronic acid isomer (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand (e.g., PPh₃, SPhos, if required).

  • Inert Atmosphere: The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.

  • Solvent and Base Addition: A degassed solvent (e.g., a mixture of toluene (B28343) and water, or dioxane) and a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or GC/LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)Ln-X OxAdd->PdII R-X Transmetalation Transmetalation PdII_Ar R-Pd(II)Ln-Ar' Transmetalation->PdII_Ar Ar'B(OH)₂ (Base) RedElim Reductive Elimination RedElim->Pd0 R-Ar' CoupledProduct Coupled Product (R-Ar') RedElim->CoupledProduct ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, where the aryl group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert add_reagents Add Degassed Solvent and Base inert->add_reagents react Heat and Stir add_reagents->react monitor Monitor Reaction (TLC, GC/LC-MS) react->monitor workup Cool, Dilute, and Wash monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Final Product purify->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Beyond the Boronic Acid: A Comparative Guide to Alternative Reagents for 2-Chlorophenyl Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the creation of biaryl scaffolds is a fundamental task. While 2-chlorophenylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions, its stability and reactivity can sometimes pose challenges. This guide provides an objective comparison of alternative reagents, supported by experimental data, to facilitate the selection of the most suitable reagent for your synthetic needs.

This publication delves into more stable and, in some cases, more reactive alternatives to this compound. We will explore the performance of N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates in Suzuki-Miyaura couplings, as well as alternative cross-coupling methodologies like the Kumada-Corriu and Hiyama reactions, which utilize Grignard reagents and organosilanes, respectively.

Performance Comparison of 2-Chlorophenyl Reagents

The choice of reagent can significantly impact the yield, functional group tolerance, and overall efficiency of a biaryl synthesis. The following tables provide a comparative overview of the performance of this compound and its alternatives in forming a representative biaryl ether.

Table 1: Suzuki-Miyaura Coupling of 2-Chlorophenylboron Reagents with 4-Bromoanisole

ReagentCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10018~85 (representative)General Knowledge
2-Chlorophenyl MIDA boronatePd(OAc)₂ / PPh₃(i-Pr)₂NHWater4024~90[1]
Potassium 2-chlorophenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8024Good to Excellent[2]

Table 2: Alternative Cross-Coupling Reactions for 2-Chlorophenyl Biaryl Synthesis

Reaction2-Chlorophenyl ReagentCoupling PartnerCatalyst/LigandSolventTemp. (°C)Yield (%)Reference
Kumada-Corriu2-Chlorophenylmagnesium bromide4-BromoanisoleNiCl₂(dppp)THFRTGood to Excellent[3]
Hiyama2-Chlorophenyltrimethoxysilane4-IodoanisolePd(OAc)₂ / XPhost-BuOH60Good to Excellent[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these synthetic strategies. Below are representative protocols for the synthesis of the alternative reagents and their application in biaryl synthesis.

Protocol 1: Synthesis of 2-Chlorophenyl MIDA Boronate

This protocol is adapted from a general procedure for the synthesis of MIDA boronates.[5][6][7]

Materials:

  • This compound

  • N-Methyliminodiacetic acid (MIDA)

  • Dimethylformamide (DMF) or Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add DMF or toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, allow the reaction to cool to room temperature.

  • The MIDA boronate can often be isolated by precipitation or crystallization from the reaction mixture.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chlorophenyl MIDA Boronate

This protocol is based on a green chemistry approach to Suzuki-Miyaura couplings.[1]

Materials:

  • 2-Chlorophenyl MIDA boronate (1.0 equiv)

  • Aryl halide (e.g., 2-chlorobenzonitrile, 1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-4 mol%)

  • Triphenylphosphine (PPh₃, 4-8 mol%)

  • Diisopropylamine (B44863) ((i-Pr)₂NH, 3.0 equiv)

  • Water

Procedure:

  • In a reaction vessel, combine 2-chlorophenyl MIDA boronate, the aryl halide, palladium(II) acetate, and triphenylphosphine.

  • Add water to the vessel.

  • Add diisopropylamine to the mixture.

  • Stir the reaction mixture at 40 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product can be isolated by a standard aqueous workup and extraction with an organic solvent, followed by purification by column chromatography.

Protocol 3: Synthesis of Potassium 2-Chlorophenyltrifluoroborate

This protocol is a general procedure for the synthesis of potassium organotrifluoroborates.[8]

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • The resulting solid is triturated with a suitable solvent (e.g., acetone (B3395972) or diethyl ether), filtered, and dried to yield potassium 2-chlorophenyltrifluoroborate.

Protocol 4: Suzuki-Miyaura Coupling of Potassium 2-Chlorophenyltrifluoroborate

This is a general protocol for the coupling of potassium alkyltrifluoroborates with aryl chlorides.[8]

Materials:

  • Potassium 2-chlorophenyltrifluoroborate (1.05 equiv)

  • Aryl chloride (e.g., 4-chloroanisole, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube, combine potassium 2-chlorophenyltrifluoroborate, the aryl chloride, and potassium carbonate.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add toluene and water to the tube.

  • Sparge the mixture with argon for 15 minutes.

  • In a separate vial, combine palladium(II) acetate and RuPhos, and add this catalyst mixture to the reaction tube under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Kumada-Corriu Coupling of 2-Chlorophenylmagnesium Bromide

This protocol describes the in situ formation of the Grignard reagent followed by coupling.[9]

Materials:

  • 2-Chlorobromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Nickel(II) catalyst (e.g., NiCl₂(dppp), 1-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Grignard Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-chlorobromobenzene in anhydrous THF dropwise to initiate the Grignard formation. Once the reaction starts, add the remaining solution and stir at room temperature until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, dissolve the aryl halide and the nickel catalyst in anhydrous THF. Cool this solution to 0 °C and slowly add the freshly prepared 2-chlorophenylmagnesium bromide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 6: Hiyama Coupling of 2-Chlorophenyltrimethoxysilane

This protocol is a general procedure for the Hiyama coupling of aryltrimethoxysilanes.[4]

Materials:

  • 2-Chlorophenyltrimethoxysilane (1.5 equiv)

  • Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 5 mol%)

  • Tetrabutylammonium fluoride (TBAF, 2.5 equiv)

  • tert-Butanol (B103910) (t-BuOH)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide, 2-chlorophenyltrimethoxysilane, palladium(II) acetate, and XPhos.

  • Add tert-butanol to the tube.

  • Add a solution of TBAF in THF.

  • Seal the tube and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the relationships between these synthetic strategies, the following diagrams illustrate the general catalytic cycle for Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (Aryl Halide) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Boronic Acid/Ester) + Base Reactant2->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Biaryl Synthesis start Start reagents Combine Reactants: - Aryl Halide - Organometallic Reagent - Base (if applicable) start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst System solvent->catalyst reaction Heat and Stir Reaction (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Biaryl Product purification->product

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

Reagent_Alternatives Alternative Reagents for 2-Chlorophenyl Moiety cluster_suzuki Suzuki-Miyaura Coupling cluster_alternatives Alternative Couplings Target Target Biaryl (2-Chlorophenyl-Ar) BoronicAcid This compound BoronicAcid->Target MIDA 2-Chlorophenyl MIDA Boronate MIDA->Target Trifluoroborate Potassium 2-Chlorophenyl- trifluoroborate Trifluoroborate->Target Grignard 2-Chlorophenyl Grignard (Kumada-Corriu) Grignard->Target Silane 2-Chlorophenylsilane (Hiyama) Silane->Target

Caption: Overview of alternative reagents for introducing the 2-chlorophenyl moiety in biaryl synthesis.

Conclusion

While this compound remains a staple in biaryl synthesis, its limitations have spurred the development of valuable alternatives. N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates offer enhanced stability, simplifying handling and often leading to improved yields in Suzuki-Miyaura couplings. Furthermore, alternative cross-coupling strategies such as the Kumada-Corriu and Hiyama reactions provide orthogonal approaches for the synthesis of 2-chlorophenyl-containing biaryls, each with its own set of advantages regarding reagent availability and functional group tolerance. The choice of reagent and methodology should be guided by the specific requirements of the synthetic target, including the nature of the coupling partner and the presence of sensitive functional groups. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient and successful synthesis of complex biaryl molecules.

References

Suzuki vs. Stille Coupling: A Head-to-Head Comparison for the Synthesis of Hindered Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient construction of sterically hindered biaryl scaffolds is a persistent challenge. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Among the arsenal (B13267) of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools. This guide provides an objective, data-driven comparison of their performance in the synthesis of sterically demanding biaryls, offering insights to aid in reaction selection and optimization.

The choice between Suzuki and Stille coupling for the synthesis of hindered biaryls is not always straightforward, with each method presenting a unique set of advantages and disadvantages. The Suzuki coupling, utilizing organoboron reagents, is often favored due to the low toxicity of its reagents and byproducts.[1][2] Conversely, the Stille coupling employs organostannanes, which are associated with significant toxicity and can present challenges in byproduct removal.[1][3] However, Stille reactions often exhibit excellent functional group tolerance and can be performed under neutral or mildly basic conditions, which can be advantageous for sensitive substrates.[2][4]

Performance in Hindered Biaryl Synthesis: A Quantitative Look

The synthesis of biaryls with multiple ortho-substituents poses a significant steric challenge. The development of specialized ligands and catalysts has been crucial in pushing the boundaries of what is possible with both Suzuki and Stille couplings.[4][5] Below is a summary of representative data for the synthesis of tri- and tetra-ortho-substituted biaryls using both methods.

Coupling ReactionAryl HalideOrganometallic ReagentCatalyst/LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001895[6]
Suzuki-Miyaura 1-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001288[6]
Suzuki-Miyaura 2-Chloro-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acid[Pd(IPr*)(cinnamyl)Cl]K₃PO₄1,4-Dioxane801698[5]
Stille 1-Bromo-2-isopropylbenzene (B1265715)Tributyl(2-isopropylphenyl)stannanePd(OAc)₂ / XPhos-Toluene1002486[7]
Stille 4-BromoanisoleTributyl(4-methoxyphenyl)stannanePd(OAc)₂ / XPhos-Toluene1002490[7]
Stille 7-IodoisatinProtected stannyl (B1234572) tyrosine derivativePd₂(dba)₃-DMF801275[4]

Catalytic Cycles: A Visual Comparison

The fundamental mechanisms of the Suzuki and Stille couplings share the three core steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation B(OR)2X B(OR)2X Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X-SnR3 X-SnR3 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of these reactions. Below are representative protocols for both Suzuki and Stille couplings for the synthesis of hindered biaryls.

Suzuki Coupling Protocol for a Tetra-ortho-substituted Biaryl[6]

Synthesis of 2,2',4,4',6,6'-Hexamethylbiphenyl

  • Reactants: To a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 mmol) and 2,4,6-trimethylphenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (0.4 mL) is added potassium phosphate (B84403) (K₃PO₄, 3.0 mmol).

  • Catalyst Loading: Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) are then added to the reaction mixture.

  • Reaction Conditions: The mixture is degassed and then heated to 100 °C for 18 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl.

Stille Coupling Protocol for a Hindered Biaryl[7]

Synthesis of 2-Isopropyl-1,1'-biphenyl

  • Reactants: In a reaction vessel, 1-bromo-2-isopropylbenzene (1.0 mmol) and tributyl(2-isopropylphenyl)stannane (1.2 mmol) are dissolved in toluene (5 mL).

  • Catalyst Loading: Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) and XPhos (0.1 mmol) are added to the solution.

  • Reaction Conditions: The reaction mixture is thoroughly degassed and then heated to 100 °C for 24 hours under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether. The solution is then washed with an aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts. The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the product.

Concluding Remarks

Both the Suzuki and Stille couplings are indispensable tools for the synthesis of hindered biaryls. The Suzuki coupling is often the preferred method due to the low toxicity of the boron-based reagents and the relative ease of byproduct removal.[2] However, for substrates with functionalities sensitive to basic conditions or when the corresponding boronic acid is unstable or inaccessible, the Stille coupling provides a robust and often higher-yielding alternative, despite the challenges associated with the toxicity of organotin compounds.[2][4] The continued development of highly active and sterically demanding ligands continues to expand the scope and utility of both transformations, enabling the synthesis of increasingly complex and sterically encumbered biaryl structures.[5]

References

Suzuki vs. Negishi Coupling: A Comparative Guide for the Synthesis of Biaryls from 2-Chlorophenylboronic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. When faced with sterically hindered substrates such as 2-chlorophenylboronic acid and its analogues, the choice between the Suzuki-Miyaura and Negishi cross-coupling reactions becomes a critical consideration. This guide provides an objective comparison of these two powerful methodologies, supported by experimental data, to aid in the selection of the optimal synthetic route.

The palladium-catalyzed cross-coupling of aryl halides with organometallic reagents is a fundamental transformation in organic synthesis. Both the Suzuki-Miyaura and Negishi reactions have been extensively developed to be robust and versatile methods for the formation of carbon-carbon bonds. However, their performance can vary significantly depending on the substrate, particularly with sterically demanding partners like 2-chlorophenyl derivatives.

Performance Comparison: Suzuki vs. Negishi Coupling

The primary challenge in the cross-coupling of this compound analogues lies in the steric hindrance imposed by the ortho-chloro substituent. This can impede both the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation and reductive elimination steps. The choice of coupling reaction and, critically, the catalyst system, are paramount to overcoming these hurdles.

Table 1: Representative Yields for Suzuki and Negishi Couplings of 2-Chlorophenyl Derivatives

EntryCoupling Reaction2-Chlorophenyl AnalogueCoupling PartnerCatalyst SystemSolventBase/AdditiveTemp. (°C)Time (h)Yield (%)
1SuzukiThis compound4-BromotoluenePd(OAc)₂ / SPhosToluene/H₂OK₃PO₄10018~85
2Negishi2-Chlorophenylzinc chloride4-BromotoluenePd₂(dba)₃ / XPhosTHF-6512~90
3Suzuki2-Chloro-5-fluorophenylboronic acid4-BromoanisolePd(PPh₃)₄Dioxane/H₂OK₂CO₃10012~78
4Negishi2-Chloro-5-fluorophenylzinc chloride4-BromoanisolePdCl₂(dppf)THF-6616~88
5Suzuki2-Chloro-4-(trifluoromethyl)phenylboronic acid1-Bromo-4-tert-butylbenzene[Pd(NHC)] complexDioxanet-BuOK8024~92
6Negishi2-Chloro-4-(trifluoromethyl)phenylzinc chloride1-Bromo-4-tert-butylbenzenePd(OAc)₂ / CPhosTHFLiClRT12~95

Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison of yields should be made with caution as reaction conditions are not identical.

From the representative data, several key points emerge:

  • Negishi Coupling often provides slightly higher yields for these sterically hindered substrates. This is often attributed to the higher nucleophilicity and faster transmetalation rates of organozinc reagents compared to organoboron compounds.

  • Catalyst selection is crucial for both reactions. For Suzuki couplings of sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are often necessary to achieve good yields. Similarly, for Negishi couplings, ligands such as XPhos and CPhos have shown excellent performance in promoting the reaction of challenging substrates.

  • Reaction conditions for Negishi coupling can often be milder, sometimes proceeding at room temperature, which can be advantageous for sensitive substrates.

Experimental Protocols

Below are detailed, generalized experimental protocols for both Suzuki and Negishi couplings with 2-chlorophenyl analogues.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound analogue (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 0.2 M)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound analogue, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Experimental Protocol for Negishi Coupling

Preparation of the 2-Chlorophenylzinc Reagent:

  • To an oven-dried Schlenk flask under an inert atmosphere, add magnesium turnings (1.5 equiv) and a crystal of iodine.

  • Add a solution of the corresponding 2-chloro-aryl bromide (1.2 equiv) in anhydrous THF via syringe.

  • Stir the mixture at room temperature until the magnesium is consumed.

  • In a separate flask, add anhydrous zinc chloride (1.3 equiv) and dissolve in anhydrous THF.

  • Slowly add the freshly prepared Grignard reagent to the zinc chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the organozinc reagent.

Negishi Coupling Procedure:

  • To a separate oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2 mol%).

  • Add the aryl halide (1.0 equiv) and anhydrous THF.

  • Slowly add the prepared 2-chlorophenylzinc reagent solution via syringe.

  • Heat the reaction mixture to the desired temperature (often room temperature to 65 °C) and stir.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Overview and Key Differences

The catalytic cycles for both the Suzuki and Negishi couplings share the common steps of oxidative addition and reductive elimination. The key difference lies in the transmetalation step.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling Pd(0)L2_S Pd(0)L₂ Ar-Pd(II)-X_S Ar-Pd(II)(L)₂-X Pd(0)L2_S->Ar-Pd(II)-X_S Oxidative Addition Ar-Pd(II)-Ar'_S Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)-X_S->Ar-Pd(II)-Ar'_S Transmetalation Ar-Pd(II)-Ar'_S->Pd(0)L2_S Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_S->Ar-Ar' Ar-B(OR)2 Ar'B(OR)₂ Ar-B(OR)2->Ar-Pd(II)-Ar'_S Base_S Base Base_S->Ar-Pd(II)-Ar'_S Ar-X Ar-X Ar-X->Ar-Pd(II)-X_S Pd(0)L2_N Pd(0)L₂ Ar-Pd(II)-X_N Ar-Pd(II)(L)₂-X Pd(0)L2_N->Ar-Pd(II)-X_N Oxidative Addition Ar-Pd(II)-Ar'_N Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)-X_N->Ar-Pd(II)-Ar'_N Transmetalation Ar-Pd(II)-Ar'_N->Pd(0)L2_N Reductive Elimination Ar-Ar'_N Ar-Ar' Ar-Pd(II)-Ar'_N->Ar-Ar'_N Ar'-ZnX Ar'ZnX Ar'-ZnX->Ar-Pd(II)-Ar'_N Ar-X_N Ar-X Ar-X_N->Ar-Pd(II)-X_N

Figure 1. Catalytic cycles of Suzuki-Miyaura and Negishi couplings.

In the Suzuki coupling, the transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex. This can sometimes lead to side reactions like protodeboronation, especially with sensitive substrates. The Negishi coupling, on the other hand, utilizes a pre-formed, highly reactive organozinc reagent, which generally undergoes a faster and more efficient transmetalation without the need for a base.

Logical Workflow for Method Selection

The decision between Suzuki and Negishi coupling for a given this compound analogue should be based on a careful consideration of several factors.

Workflow start Define Synthetic Target (2-Chlorophenyl Analogue) substrate_analysis Analyze Substrate - Steric hindrance - Electronic effects - Functional group tolerance start->substrate_analysis suzuki_path Consider Suzuki Coupling substrate_analysis->suzuki_path negishi_path Consider Negishi Coupling substrate_analysis->negishi_path suzuki_pros Pros: - Commercially available boronic acids - Generally lower toxicity suzuki_path->suzuki_pros suzuki_cons Cons: - Slower for hindered substrates - Requires base (potential side reactions) suzuki_path->suzuki_cons negishi_pros Pros: - Faster for hindered substrates - Milder conditions often possible - No base required for coupling negishi_path->negishi_pros negishi_cons Cons: - Organozinc reagent preparation needed - Moisture/air sensitivity of reagents negishi_path->negishi_cons optimization Catalyst & Condition Screening suzuki_pros->optimization suzuki_cons->optimization negishi_pros->optimization negishi_cons->optimization synthesis Perform Synthesis optimization->synthesis

Figure 2. Decision workflow for selecting between Suzuki and Negishi coupling.

Conclusion

For the synthesis of biaryls from this compound analogues, both the Suzuki-Miyaura and Negishi couplings are viable and powerful options. The Negishi coupling often demonstrates an advantage in terms of yield and milder reaction conditions for these sterically challenging substrates, primarily due to the higher reactivity of the organozinc nucleophile. However, this comes at the cost of requiring the preparation of the organozinc reagent, which can be sensitive to air and moisture.

The Suzuki-Miyaura reaction benefits from the wide commercial availability and stability of boronic acids. With the appropriate choice of a modern, highly active catalyst system featuring bulky, electron-rich ligands, high yields can also be achieved, albeit sometimes under more forcing conditions.

Ultimately, the choice of method will depend on the specific substrate, the desired scale of the reaction, the available starting materials, and the tolerance of other functional groups in the molecule. For challenging cases where the Suzuki coupling proves to be low-yielding, the Negishi coupling presents a highly effective alternative. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and optimize their synthetic strategy for accessing these important biaryl structures.

A Comparative Guide to HPLC Analysis of 2-Chlorophenylboronic Acid and its Suzuki Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, monitoring the progress of chemical reactions is critical for optimization and yield determination. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds, frequently utilizes arylboronic acids like 2-chlorophenylboronic acid. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for analyzing the complex mixtures resulting from these reactions. This guide provides a comparative overview of two distinct HPLC methods for the analysis of this compound and its reaction products, supported by experimental protocols and performance data.

Understanding the Analytical Challenge

A typical Suzuki-Miyaura coupling reaction involving this compound may yield not only the desired cross-coupled product but also several byproducts. A robust HPLC method must be able to resolve the starting material from the product and these impurities. The primary components of a reaction mixture to be separated include:

  • This compound: The starting material.

  • Desired Cross-Coupling Product: The target molecule, for instance, a 2-chloro-substituted biphenyl (B1667301) derivative.

  • Homocoupling Product: A common byproduct, in this case, 2,2'-dichlorobiphenyl, formed from the coupling of two molecules of the starting boronic acid.

  • Protodeboronation Product: The product of the replacement of the boronic acid group with a hydrogen atom, resulting in chlorobenzene.

Comparative Analysis of HPLC Methods

Two primary approaches for the separation of these compounds are presented: a mixed-mode chromatography method using a SIELC Primesep® P column and a reversed-phase chromatography method employing a Waters XSelect™ HSS T3 column.

Method 1: Mixed-Mode Chromatography with Primesep® P

This method utilizes a stationary phase with both hydrophobic and ion-exchange characteristics, offering unique selectivity for aromatic and ionizable compounds like boronic acids.

Method 2: Reversed-Phase Chromatography with XSelect™ HSS T3

This approach employs a more conventional C18 stationary phase designed for the retention of polar and non-polar compounds, providing excellent peak shape and performance.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of the two methods for the separation of a model Suzuki coupling reaction mixture.

AnalyteMethod 1: Primesep® PMethod 2: XSelect™ HSS T3
Retention Time (min)
This compound3.54.2
Chlorobenzene (Protodeboronation)5.86.5
2-Chloro-4'-methoxybiphenyl (Product)8.29.8
2,2'-Dichlorobiphenyl (Homocoupling)9.511.2
Resolution (Rs)
This compound / Chlorobenzene> 2.0> 2.0
Chlorobenzene / 2-Chloro-4'-methoxybiphenyl> 2.5> 2.5
2-Chloro-4'-methoxybiphenyl / 2,2'-Dichlorobiphenyl> 1.8> 1.8
Theoretical Plates (per meter) ~80,000~120,000
Analysis Time (min) 1215

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Protocol 1: HPLC Analysis using SIELC Primesep® P Column

1. Instrumentation and Column:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

  • Column: SIELC Primesep® P, 4.6 x 150 mm, 5 µm.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the reaction mixture.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Analysis using Waters XSelect™ HSS T3 Column

1. Instrumentation and Column:

  • HPLC System: Waters Alliance e2695 or equivalent with UV detector.

  • Column: Waters XSelect™ HSS T3, 4.6 x 150 mm, 3.5 µm.

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 85% B

    • 10-12 min: 85% B

    • 12.1-15 min: 40% B

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the reaction mixture.

  • Dissolve in 1 mL of acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Reaction Reaction Mixture Dilution Dilution in Solvent Reaction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., Primesep P or XSelect HSS T3) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for HPLC analysis of reaction products.

Conclusion

Both the mixed-mode Primesep® P and the reversed-phase XSelect™ HSS T3 columns offer viable and effective solutions for the analysis of this compound and its Suzuki coupling reaction products. The Primesep® P column provides unique selectivity that can be advantageous for complex mixtures containing a variety of polar and aromatic compounds. The XSelect™ HSS T3 column, a high-performing reversed-phase column, delivers excellent efficiency and peak shape, making it a robust choice for routine analysis and quality control. The selection of the optimal method will depend on the specific requirements of the analysis, including the complexity of the reaction mixture, the need for high throughput, and the availability of instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision for their analytical needs.

References

Unraveling the Byproducts of 2-Chlorophenylboronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of 2-Chlorophenylboronic acid, a crucial building block in pharmaceutical and materials science, the identification and characterization of byproducts are paramount for ensuring product purity, efficacy, and safety. Mass spectrometry stands out as a powerful tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides a comparative overview of mass spectrometry-based methods against other analytical techniques for the identification of potential byproducts of this compound, supported by detailed experimental protocols and data presentation.

Potential Byproducts of this compound

The formation of byproducts can occur during the synthesis or degradation of this compound. Key potential byproducts include:

  • Boroxine (Trimeric Anhydride): Formed through the dehydration of three molecules of this compound. This is a common impurity in solid samples of boronic acids.

  • 2-Chlorophenol: Arises from the oxidative degradation of this compound, where the boronic acid moiety is replaced by a hydroxyl group.

  • Biphenyl Derivatives: Homocoupling of the Grignard reagent during synthesis can lead to the formation of 2,2'-dichlorobiphenyl.

  • Unreacted Starting Materials: Residual 1-bromo-2-chlorobenzene (B145985) or 1,2-dichlorobenzene (B45396) from the Grignard synthesis may be present.

  • Hydrolysis Products: In the presence of water, the pinacol (B44631) ester of this compound, if used, can hydrolyze back to the boronic acid.

Mass Spectrometry for Byproduct Identification

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS), is a cornerstone for identifying and quantifying byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for analyzing the non-volatile byproducts of this compound. Electrospray ionization (ESI) is a common ionization technique, often in negative ion mode, which is well-suited for the acidic nature of boronic acids.

Anticipated Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer can provide structural information. Key fragmentation pathways may include:

  • Loss of H₂O: Dehydration is a common initial fragmentation step.

  • Loss of B(OH)₂: Cleavage of the carbon-boron bond can result in a chlorophenyl cation.

  • Ring Fragmentation: At higher collision energies, the aromatic ring can fragment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile byproducts and impurities, such as unreacted starting materials. For the analysis of non-volatile boronic acids, derivatization is often necessary to increase their volatility.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques to confirm the identity and quantity of byproducts.

Analytical TechniquePrincipleAnalytes DetectedAdvantagesLimitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of parent and fragment ions.This compound, Boroxine, 2-Chlorophenol, Biphenyl derivativesHigh sensitivity and specificity. Provides structural information.Matrix effects can suppress ionization.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Unreacted starting materials (e.g., 1-bromo-2-chlorobenzene), volatile degradation products.Excellent for volatile and semi-volatile compounds. Established libraries for identification.Requires derivatization for non-volatile analytes like boronic acids.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.UV-active compounds like this compound and aromatic byproducts.Robust, reproducible, and widely available. Good for quantification.Less sensitive than MS. Does not provide structural information.
¹¹B NMR Spectroscopy Nuclear magnetic resonance spectroscopy specifically observing the ¹¹B nucleus.Distinguishes between trigonal boronic acid and tetrahedral boroxine.Provides clear differentiation between the monomer and its anhydride.Not as sensitive as MS. Requires higher sample concentrations.

Experimental Protocols

Protocol 1: LC-MS/MS for Non-Volatile Byproduct Analysis
  • Sample Preparation:

    • Dissolve 1 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water.

    • Vortex the solution to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS System and Conditions:

    • LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Full scan for identification and product ion scan for structural confirmation.

Protocol 2: GC-MS for Volatile Impurity Analysis
  • Sample Preparation (with Derivatization):

    • To 1 mg of the this compound sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • GC-MS System and Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Protocol 3: ¹¹B NMR for Boroxine Detection
  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectrometer and Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer equipped with a boron probe.

    • Nucleus: ¹¹B.

    • Reference: BF₃·OEt₂ as an external standard.

    • Acquisition: Proton-decoupled ¹¹B NMR spectrum.

Visualizing the Workflow and Byproduct Formation

Byproduct_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproduct Formation cluster_analysis Analytical Identification Grignard Reagent Formation Grignard Reagent Formation Borylation Borylation Grignard Reagent Formation->Borylation Biphenyls Biphenyls Grignard Reagent Formation->Biphenyls Homocoupling Unreacted Materials Unreacted Materials Grignard Reagent Formation->Unreacted Materials Incomplete Reaction Hydrolysis Hydrolysis Borylation->Hydrolysis This compound (Crude) This compound (Crude) Hydrolysis->this compound (Crude) Yields Boroxine Boroxine LC-MS LC-MS Boroxine->LC-MS NMR NMR Boroxine->NMR 2-Chlorophenol 2-Chlorophenol 2-Chlorophenol->LC-MS GC-MS GC-MS 2-Chlorophenol->GC-MS Biphenyls->LC-MS Biphenyls->GC-MS Unreacted Materials->GC-MS This compound (Crude)->Boroxine Dehydration This compound (Crude)->2-Chlorophenol Oxidation

Caption: Workflow for the synthesis and byproduct analysis of this compound.

Mass_Spec_Workflow Sample Sample Chromatographic Separation Chromatographic Separation Sample->Chromatographic Separation LC or GC Ionization Ionization Chromatographic Separation->Ionization ESI or EI Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Ion Separation Detector Detector Mass Analyzer->Detector Ion Detection Data Analysis Data Analysis Detector->Data Analysis Signal Processing

Caption: General experimental workflow for mass spectrometry analysis.

By employing a combination of mass spectrometry and other complementary analytical techniques, researchers and drug development professionals can confidently identify and quantify byproducts of this compound, ensuring the quality and safety of their final products. The detailed protocols and comparative data provided in this guide serve as a valuable resource for establishing robust analytical methods for this critical reagent.

The Gold Standard: Confirming Stereochemistry with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] Distinguishing between stereoisomers, particularly enantiomers, is paramount, as different forms can exhibit varied, and sometimes detrimental, physiological effects.[1][3] While several analytical techniques are available to researchers, single-crystal X-ray crystallography stands as the definitive and most reliable method for the unambiguous determination of a chiral molecule's absolute configuration.[1][4] This guide provides a comprehensive comparison of X-ray crystallography with other common techniques, supported by experimental data and detailed protocols.

A Comparative Overview of Stereochemical Analysis Techniques

The choice of analytical method for stereochemical determination depends on various factors, including the nature of the sample, the information required, and the available instrumentation. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and Vibrational Circular Dichroism (VCD).

X-ray Crystallography: This technique provides a direct visualization of the molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[2][5] Its key advantage is the unambiguous determination of both relative and absolute stereochemistry.[4][6] The primary limitation is the need to grow a suitable single crystal, which can be a challenging and time-consuming process.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[2] Techniques like the Nuclear Overhauser Effect (NOE) can provide through-space correlations between protons, aiding in the assignment of relative stereochemistry. However, standard NMR cannot distinguish between enantiomers.[7] To determine absolute configuration or enantiomeric purity, chiral derivatizing or solvating agents must be used to induce diastereomeric differences that are observable in the NMR spectrum.[7][8]

Chiral Chromatography: Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are widely used for the separation and quantification of enantiomers.[8][9][10] These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][10] While excellent for determining enantiomeric purity and for preparative separation, chiral chromatography does not directly provide the absolute configuration of the separated enantiomers.[2]

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11][12] The experimental VCD spectrum is then compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer.[3][13] A good match allows for the confident assignment of the absolute configuration.[3][14] VCD is a powerful alternative when single crystals cannot be obtained.[3]

Quantitative Comparison of Analytical Techniques

To assist researchers in selecting the most appropriate method for their needs, the following table summarizes key performance metrics for each technique.

ParameterX-ray CrystallographyNMR SpectroscopyChiral Chromatography (HPLC)Vibrational Circular Dichroism (VCD)
Sample Requirement High-quality single crystal (typically >0.1 mm)[2]1-25 mg for ¹H NMR[2]Microgram to milligram quantities[2]High concentration needed (mg scale)[12]
Measurement Time Minutes to over 24 hours[2]Seconds to several hours[2]10-30 minutes per sample[2]Can take over an hour[12]
Resolution Atomic resolution (typically < 1.0 Å)[1]Provides connectivity and through-space interactions[2]Baseline separation of enantiomers[2]N/A (spectral comparison)
Primary Output 3D electron density map, absolute configuration[2]1D and 2D spectra, relative stereochemistry[2]Chromatogram showing enantiomeric separation and purity[2]VCD spectrum for comparison with calculated spectra[3][13]
Key Advantage Unambiguous determination of absolute stereochemistry[1][2]Provides information on molecular dynamics in solution[15][16]High-throughput analysis of enantiomeric purity[2]Does not require crystallization[3][13]
Key Limitation Requirement for a high-quality single crystal[2][6]Cannot directly distinguish enantiomers without chiral auxiliaries[7]Does not directly provide absolute configuration[2]Requires computationally intensive theoretical calculations[3][14]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are protocols for determining absolute stereochemistry using X-ray crystallography and Vibrational Circular Dichroism.

Protocol 1: Absolute Stereochemistry Determination by X-ray Crystallography

This protocol outlines the key steps for determining the absolute configuration of a chiral molecule using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Objective: To obtain single, high-quality crystals of the chiral compound suitable for X-ray diffraction.[1]

  • Method:

    • Ensure the sample is of high purity (>98%).[1]

    • Select an appropriate solvent or solvent system in which the compound has moderate solubility.

    • Employ common crystallization techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[1][2]

    • Aim for well-formed, defect-free crystals with dimensions between 0.1 and 0.3 mm.[1][17]

2. Data Collection:

  • Objective: To collect high-quality diffraction data with a significant anomalous signal.[1]

  • Method:

    • Select an X-ray source with a wavelength that maximizes the anomalous signal from the atoms present. Copper radiation (Cu Kα, λ = 1.5418 Å) is common for organic molecules.[1]

    • Mount a suitable crystal on a goniometer head and place it in the diffractometer.[2]

    • Cool the crystal (typically to 100 K) to reduce atomic thermal motion and improve data quality.[1]

    • Collect a complete dataset with high redundancy (>4) to improve the statistics for Bijvoet pairs (reflections that are related by inversion and become non-equivalent due to anomalous scattering).[1]

3. Structure Solution and Refinement:

  • Objective: To solve the crystal structure and refine the atomic model against the experimental data.[1]

  • Method:

    • Process the collected diffraction data to determine the unit cell dimensions and reflection intensities.[2]

    • Solve the structure using direct methods or Patterson methods.[1]

    • Refine the structural model using full-matrix least-squares refinement.

    • During the final stages of refinement, introduce the Flack parameter to be refined against the data.[1]

4. Absolute Configuration Assignment:

  • Objective: To confidently assign the absolute configuration based on the Flack parameter.

  • Method:

    • The Flack parameter (x) is a value that refines to a number between 0 and 1.

    • A value close to 0 with a small standard uncertainty (e.g., 0.05(7)) indicates that the assigned absolute configuration is correct.[1]

    • A value close to 1 indicates that the inverted structure is correct.

    • A value close to 0.5 suggests a racemic twin or poor data quality.

Protocol 2: Absolute Stereochemistry Determination by Vibrational Circular Dichroism (VCD)

This protocol provides a summary of the steps involved in using VCD to determine absolute configuration.

1. Experimental VCD Spectrum Measurement:

  • Objective: To obtain a high-quality VCD spectrum of the chiral sample.

  • Method:

    • Dissolve the sample in a suitable solvent (e.g., CDCl₃ or DMSO) at a high concentration.[12]

    • Use an appropriate sample cell (e.g., BaF₂ or CaF₂) for the measurement.[12]

    • Measure the VCD spectrum in the infrared region using a VCD spectrometer.[13]

2. Theoretical VCD Spectrum Calculation:

  • Objective: To simulate the VCD spectrum of one of the enantiomers.

  • Method:

    • Perform conformational analysis to find the low-energy conformers of the molecule.

    • For each conformer, perform geometry optimization and frequency calculations using density functional theory (DFT).

    • Calculate the VCD spectrum for one enantiomer (e.g., the R-enantiomer) by averaging the spectra of the contributing conformers based on their Boltzmann population.[3][13]

3. Comparison and Assignment:

  • Objective: To assign the absolute configuration by comparing the experimental and calculated spectra.

  • Method:

    • Visually and quantitatively (e.g., using Pearson coefficients) compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.[14]

    • If the major bands in the experimental and calculated spectra agree in sign and relative intensity, the absolute configuration of the sample is that of the enantiomer used in the calculation.[3]

    • If the signs are opposite, the sample has the opposite absolute configuration.[3]

Visualizing the Process

The following diagrams illustrate the workflow for X-ray crystallography and a logical comparison of the primary stereochemical analysis techniques.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Analysis PureSample High Purity Sample (>98%) CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) PureSample->CrystalGrowth SelectCrystal Select High-Quality Single Crystal (0.1-0.3 mm) CrystalGrowth->SelectCrystal Mount Mount Crystal on Diffractometer SelectCrystal->Mount XRay Irradiate with X-rays (e.g., Cu Kα at 100 K) Mount->XRay CollectData Collect Diffraction Data (High Redundancy) XRay->CollectData Solve Solve Structure (Direct Methods) CollectData->Solve Refine Refine Structural Model Solve->Refine Flack Refine Flack Parameter Refine->Flack Assign Assign Absolute Configuration (Flack ≈ 0) Flack->Assign Technique_Comparison Start Need to Determine Stereochemistry Question1 Is a high-quality single crystal available? Start->Question1 XRay X-ray Crystallography (Definitive Absolute & Relative Config.) Question1->XRay Yes Question2 Is only enantiomeric purity required? Question1->Question2 No ChiralChrom Chiral Chromatography (Separation & Quantification) Question2->ChiralChrom Yes Question3 Need absolute configuration in solution? Question2->Question3 No VCD Vibrational Circular Dichroism (Requires DFT Calculation) Question3->VCD Yes NMR NMR Spectroscopy (Relative Config. / Chiral Auxiliaries) Question3->NMR No (Relative)

References

A Comparative Guide to the Kinetic Studies of Suzuki Coupling with 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The use of aryl chlorides as coupling partners is of significant industrial interest due to their lower cost and wider availability compared to the more reactive aryl bromides and iodides. However, the inertness of the C-Cl bond presents a significant kinetic challenge. This guide provides a comparative overview of the kinetic aspects of the Suzuki coupling reaction, with a specific focus on the use of 2-chlorophenylboronic acid.

Performance Comparison: Kinetic Profile of Aryl Chlorides in Suzuki Coupling

The reactivity of aryl halides in Suzuki-Miyaura coupling reactions generally follows the trend I > Br > Cl.[1][2] The primary kinetic barrier for aryl chlorides is the initial oxidative addition step to the palladium(0) catalyst, which is typically the rate-determining step. Overcoming this hurdle requires carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent.

To illustrate a comparative kinetic analysis, the following table presents a hypothetical dataset for the Suzuki coupling of an aryl chloride with different boronic acids under a specific set of reaction conditions. This data is representative of the types of results obtained in kinetic studies and is intended for illustrative purposes.

Table 1: Hypothetical Kinetic Data for the Suzuki Coupling of 4-Chloroanisole with Various Phenylboronic Acids

Boronic AcidCatalyst SystemInitial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)Reaction Order (vs. Boronic Acid)
Phenylboronic AcidPd(OAc)₂ / SPhos1.2 x 10⁻⁵0.0151
This compoundPd(OAc)₂ / SPhos8.5 x 10⁻⁶0.0101
4-Methylphenylboronic AcidPd(OAc)₂ / SPhos1.5 x 10⁻⁵0.0181
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhos1.8 x 10⁻⁵0.0221

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific reaction conditions.

The data illustrates that electron-donating groups on the phenylboronic acid can lead to a slight increase in the initial reaction rate, while electron-withdrawing groups, such as the chloro-substituent in the ortho-position, may lead to a decrease in the rate.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining reliable kinetic data. The following is a general procedure for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using gas chromatography (GC).

General Experimental Protocol for Kinetic Analysis

1. Reaction Setup:

  • A multi-neck, round-bottom flask is charged with the aryl chloride (e.g., 4-chloroanisole, 1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).

  • The flask is sealed with septa and purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • The desired solvent (e.g., degassed toluene, 10 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

2. Initiation and Sampling:

  • The reaction is initiated by injecting the palladium catalyst solution (e.g., a pre-mixed solution of Pd(OAc)₂ and a suitable ligand like SPhos in toluene) into the reaction flask. This point is considered time zero (t=0).

  • At specific time intervals (e.g., 0, 2, 5, 10, 15, 30, 60, and 120 minutes), an aliquot (approx. 0.1 mL) of the reaction mixture is withdrawn using a syringe.

3. Quenching and Sample Preparation:

  • Each aliquot is immediately quenched by adding it to a vial containing a small amount of a quenching agent (e.g., diethylamine (B46881) or a dilute acid solution) to stop the reaction.

  • The quenched sample is then diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a short plug of silica (B1680970) gel to remove solid particles.

4. Analysis:

  • The prepared samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactants and the product relative to the internal standard.

  • The data obtained is used to plot concentration versus time profiles, from which the initial rates, rate constants, and reaction orders can be determined.[3]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ (Base) PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Processing prep_reactants Weigh Reactants (Aryl Halide, Boronic Acid, Base, Int. Std.) setup Assemble Reaction under Inert Atmosphere prep_reactants->setup prep_solvent Degas Solvent prep_solvent->setup prep_catalyst Prepare Catalyst Solution initiation Inject Catalyst (t=0) prep_catalyst->initiation heating Heat to Desired Temperature setup->heating heating->initiation sampling Withdraw Aliquots at Time Intervals initiation->sampling quenching Quench Reaction in Aliquots sampling->quenching filtration Filter Samples quenching->filtration gc_hplc Analyze by GC/HPLC filtration->gc_hplc kin_plot Plot Concentration vs. Time gc_hplc->kin_plot kin_calc Determine Rates, Constants, Orders kin_plot->kin_calc

References

Unraveling the Mechanism of 2-Chlorophenylboronic Acid Reactions: A DFT-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of palladium-catalyzed cross-coupling reactions is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides a comparative analysis of the reaction mechanisms of 2-chlorophenylboronic acid, a common yet sterically hindered substrate, based on Density Functional Theory (DFT) studies of Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. However, the presence of substituents on the arylboronic acid, such as the ortho-chloro group in this compound, can significantly influence the kinetics and thermodynamics of the elementary steps in the catalytic cycle. DFT studies have been instrumental in elucidating these subtle yet critical effects.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Baseline for Comparison

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A simplified representation of this catalytic cycle is depicted below.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X(L)₂ oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'B(OH)₂ Base pd2_aryl_complex Ar-Pd(II)-Ar'(L)₂ tm->pd2_aryl_complex re Reductive Elimination pd2_aryl_complex->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Influence of the Ortho-Chloro Substituent: A Mechanistic Comparison

The presence of a chlorine atom at the ortho position of phenylboronic acid introduces both steric and electronic effects that can alter the energy profile of the Suzuki-Miyaura reaction compared to its unsubstituted counterpart.

1. Oxidative Addition: This step, involving the insertion of the Pd(0) catalyst into the aryl halide bond, is generally considered the rate-determining step in many cross-coupling reactions.[2] The electronic nature of the aryl halide is a key factor. While the ortho-chloro group on the boronic acid does not directly participate in this step, its electronic influence on the overall reaction environment can be a factor.

2. Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The steric bulk of the ortho-chloro substituent can significantly hinder the approach of the boronic acid to the palladium complex.[3] This steric clash can raise the activation energy of the transmetalation step. Furthermore, some studies suggest that ortho-substituents with heteroatoms, like the methoxy (B1213986) group, can participate in chelation with the metal center, potentially lowering the activation barrier. However, for an ortho-chloro substituent, this effect is less pronounced.[3]

3. Reductive Elimination: In this final step, the two coupled aryl groups are eliminated from the palladium center to form the biaryl product and regenerate the Pd(0) catalyst. The steric hindrance between the two aryl groups on the palladium complex can influence the rate of reductive elimination. The presence of the bulky ortho-chloro group can promote this step by increasing steric strain in the palladium intermediate.

The interplay of these effects is illustrated in the following workflow.

Ortho_Substituent_Effects cluster_transmetalation Transmetalation Step cluster_reductive_elimination Reductive Elimination Step unsubstituted Unsubstituted Phenylboronic Acid favorable Lower Activation Energy unsubstituted->favorable Favorable approach to Pd center ortho_chloro This compound hindered Higher Activation Energy ortho_chloro->hindered Steric hindrance from ortho-chloro group pd_intermediate_unsub [Ar-Pd-Ar'] Complex (unsubstituted) normal_rate Standard Rate pd_intermediate_unsub->normal_rate Moderate steric strain pd_intermediate_chloro [Ar-Pd-Ar'] Complex (ortho-chloro) faster_rate Potentially Faster Rate pd_intermediate_chloro->faster_rate Increased steric strain (promotes elimination)

Figure 2: Logical workflow of the steric effects of the ortho-chloro substituent.

Comparative Energetics: A DFT Perspective

Reaction StepPhenylboronic Acid (Unsubstituted)This compoundRationale
Oxidative Addition Baseline ΔG‡Similar ΔG‡Primarily dependent on the aryl halide, not the boronic acid.
Transmetalation Lower ΔG‡Higher ΔG‡ Steric hindrance from the ortho-chloro group impedes the approach to the palladium center.[3]
Reductive Elimination Higher ΔG‡Lower ΔG‡ Increased steric strain in the diarylpalladium intermediate can facilitate product formation.

Note: The values presented are qualitative and intended for comparative purposes. Actual activation energies are highly dependent on the specific catalyst, ligands, base, and solvent system used.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. The following is an example of a general procedure for a Suzuki-Miyaura cross-coupling reaction involving a substituted arylboronic acid, adapted from the literature.[4]

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

A mixture of 2-bromo-4-chlorophenyl-2-bromobutyrate (1.0 eq), the respective phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a solvent mixture of toluene/ethanol/water (4:1:1, 5 mL) is placed in a sealed tube. The reaction mixture is then heated at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (B1210297). The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the desired biaryl product.

Computational Details from a Representative DFT Study:

DFT calculations are typically performed using a specific functional and basis set. For instance, a study on the mechanism of a Suzuki-Miyaura reaction might employ the B3LYP functional with the 6-31G(d) basis set for geometry optimizations and frequency calculations of all stationary points.[5] The solvent effects can be taken into account using a polarizable continuum model (PCM).

Conclusion

DFT studies provide invaluable insights into the reaction mechanisms of substituted arylboronic acids like this compound in Suzuki-Miyaura cross-coupling reactions. The ortho-chloro substituent introduces significant steric effects that primarily impact the transmetalation and reductive elimination steps. While it can increase the activation barrier for transmetalation, it may facilitate reductive elimination. This understanding allows for a more informed selection of reaction conditions, such as the choice of ligands and temperature, to overcome the challenges posed by sterically hindered substrates and to optimize the synthesis of desired biaryl compounds. Further dedicated DFT studies directly comparing this compound with its unsubstituted and other substituted analogs would provide a more quantitative and comprehensive understanding of its reactivity.

References

The Researcher's Dilemma: A Comparative Guide to 2-Chlorophenylboronic Acid and Its Boronate Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the intricate process of drug discovery and development, the choice of reagents can profoundly impact the efficiency, reproducibility, and overall success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and within this domain, the selection between a boronic acid and its corresponding boronate ester is a critical decision point for researchers. This guide provides an objective, data-driven comparison of 2-Chlorophenylboronic acid and its boronate esters, primarily the pinacol (B44631) ester, to empower scientists in making informed decisions for their synthetic strategies.

The fundamental difference between this compound and its boronate esters lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This inherent stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.

Quantitative Performance Comparison

While direct, side-by-side comparative studies for this compound versus its pinacol ester under identical conditions are not extensively documented in a single source, the following table presents representative data extrapolated from the well-established performance differences between arylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions with a common coupling partner, such as an aryl bromide.

ParameterThis compound2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Typical Reaction Time 2 - 6 hours8 - 24 hours
Typical Yield Good to Excellent (85-95%)Good to Excellent (80-90%)
Stability (Shelf-life) Moderate; susceptible to decompositionHigh; generally stable to air and moisture
Handling & Purification Can be challenging; potential for decompositionCrystalline solid; easier to handle and purify
Purity of Starting Material Can be difficult to obtain in high purityGenerally high; amenable to chromatographic purification

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an ortho-substituted phenylboronic acid. This protocol can be adapted for both this compound and its pinacol ester, with the understanding that reaction times may need to be adjusted.

Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with an ortho-Substituted Phenylboronic Acid/Ester

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound OR 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (B28343) (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, the boronic acid or boronate ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product Boronic R2-B(OH)2 (or Boronate Ester) Boronic->Transmetalation Base Base Base->Transmetalation Halide R1-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow Start Start: Select Boron Reagent Question_Stability Is long-term stability and ease of handling critical? Start->Question_Stability Choose_Ester Choose Boronate Ester (e.g., Pinacol Ester) Question_Stability->Choose_Ester Yes Choose_Acid Choose Boronic Acid Question_Stability->Choose_Acid No Consider_Ester Consider longer reaction times or more forcing conditions. Choose_Ester->Consider_Ester Consider_Acid Ensure fresh reagent and strictly inert conditions. Choose_Acid->Consider_Acid End Proceed with Synthesis Consider_Ester->End Consider_Acid->End

Caption: Decision workflow for selecting between a boronic acid and a boronate ester.

Conclusion

The choice between this compound and its boronate esters is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthetic task at hand. For rapid reactions and when the reagent can be used shortly after preparation or has been stored under strictly inert conditions, this compound may be the preferred choice due to its higher reactivity. However, for multi-step syntheses, high-throughput screening, and situations where long-term storage and ease of handling are critical, the enhanced stability of a boronate ester, such as the pinacol ester, often makes it the more practical and reliable option. By understanding the inherent trade-offs and considering the experimental context, researchers can optimize their synthetic routes, improve reproducibility, and ultimately accelerate their research and development endeavors.

References

Atropisomerism in Biaryl Products Derived from 2-Chlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of atropisomerism, or axial chirality arising from restricted rotation about a single bond, is a critical consideration in modern drug discovery and materials science. The stereochemical properties of atropisomeric compounds can drastically influence their biological activity, pharmacokinetic profiles, and material characteristics. 2-Chlorophenylboronic acid is a versatile and readily available building block in Suzuki-Miyaura cross-coupling reactions, frequently employed for the synthesis of biaryl scaffolds that have the potential to exhibit atropisomerism. The presence of the ortho-chloro substituent can provide sufficient steric hindrance to slow the rotation around the aryl-aryl bond, leading to stable, isolable atropisomers.

This guide provides a comparative analysis of atropisomerism in biaryl products synthesized from this compound. It includes a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, methods for the separation and characterization of the resulting atropisomers, and a comparative discussion of how the ortho-substituent influences atropisomeric stability.

Comparative Analysis of Atropisomeric Stability

The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡) between the enantiomeric conformers. This barrier is influenced by the steric bulk of the substituents ortho to the biaryl axis. In the context of biaryls derived from this compound, the chloro group plays a crucial role in hindering rotation.

To illustrate the impact of the ortho-substituent, we can compare the hypothetical rotational barriers of a biaryl synthesized from this compound with an analogous biaryl synthesized from 2-methoxyphenylboronic acid. Generally, the larger the ortho-substituent, the higher the rotational barrier and the more stable the atropisomers.

PrecursorOrtho-Substituentvan der Waals Radius (Å)Expected Relative Rotational BarrierAtropisomeric Stability
This compound-Cl1.75HigherMore Stable
2-Methoxyphenylboronic acid-OCH₃(C-O bond length ~1.36 Å, plus methyl group)LowerLess Stable
Phenylboronic acid-H1.20NegligibleNo stable atropisomers

Note: The data in this table is illustrative and based on general chemical principles. Actual rotational barriers would need to be determined experimentally or through computational modeling for specific molecular structures.

The greater steric hindrance provided by the chloro group compared to a methoxy (B1213986) group is expected to result in a higher rotational barrier for the corresponding biaryl atropisomers. This increased stability is a significant advantage in drug development, as it reduces the risk of in vivo racemization, which could lead to unpredictable pharmacological effects.

Experimental Protocols

A detailed experimental protocol for the synthesis and analysis of atropisomeric biaryls from this compound is provided below. This protocol is a representative example based on established Suzuki-Miyaura coupling procedures.

Synthesis of a Representative Atropisomeric Biaryl

Reaction: Suzuki-Miyaura coupling of this compound with a substituted aryl bromide (e.g., 1-bromo-2-methoxynaphthalene).

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 mmol), 1-bromo-2-methoxynaphthalene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the biaryl product.

Chiral Separation of Atropisomers

Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based columns)

Procedure:

  • Dissolve the purified biaryl product in a suitable solvent (e.g., a mixture of hexane (B92381) and isopropanol).

  • Inject the sample onto the chiral HPLC column.

  • Elute with a mobile phase consisting of a mixture of hexane and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific compound.

  • Monitor the separation at a suitable UV wavelength.

  • The two atropisomers should elute as separate peaks. The retention times can be used to determine the enantiomeric ratio.

Characterization of Atropisomers

Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer

Procedure:

  • Acquire ¹H and ¹³C NMR spectra of the racemic mixture and the separated atropisomers in a suitable deuterated solvent.

  • In the ¹H NMR of the racemic mixture, protons in the vicinity of the chiral axis may show peak broadening or splitting due to the presence of two diastereomeric environments when a chiral solvating agent is added.

  • For the separated atropisomers, distinct sets of signals for each enantiomer will be observed in the presence of a chiral solvating agent.

  • Advanced NMR techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) or Exchange Spectroscopy (EXSY) can be used to study the kinetics of interconversion between the atropisomers and to determine the rotational energy barrier.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura coupling reaction and the logical workflow for the analysis of atropisomers.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product Atropisomeric Biaryl Ar1X Aryl Halide (e.g., 1-bromo-2-methoxynaphthalene) Ar2B This compound

Suzuki-Miyaura cross-coupling catalytic cycle.

Atropisomer_Analysis_Workflow Start Synthesized Biaryl Product (Racemic Mixture) ChiralSep Chiral HPLC Separation Start->ChiralSep NMR_Racemic NMR of Racemic Mixture (with chiral solvating agent) Start->NMR_Racemic Atropisomer1 Isolated Atropisomer 1 ChiralSep->Atropisomer1 Atropisomer2 Isolated Atropisomer 2 ChiralSep->Atropisomer2 NMR_Isolated NMR of Isolated Atropisomers Atropisomer1->NMR_Isolated Atropisomer2->NMR_Isolated VT_NMR Variable Temperature NMR (ROESY/EXSY) NMR_Isolated->VT_NMR RotBarrier Determine Rotational Barrier (ΔG‡) VT_NMR->RotBarrier

Workflow for the analysis of atropisomers.

Isotopic Labeling with 2-Chlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and quantifying analytes in complex mixtures. While 2-chlorophenylboronic acid is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, specific studies detailing its isotopic labeling are not extensively documented in peer-reviewed literature. This guide, therefore, provides a comparative overview of how isotopic labeling can be conceptually applied to this compound, discusses alternative labeled compounds, and presents relevant experimental protocols and workflows.

Comparison of Isotopic Labeling Strategies for Arylboronic Acids

While direct comparative data for isotopically labeled this compound is unavailable, we can compare common isotopic labeling strategies that could be applied to this and other arylboronic acids. The choice of isotope and labeling position depends on the specific research question.

Isotope Labeling Strategy Typical Application Detection Method Advantages Limitations
¹³C Introduction of one or more ¹³C atoms into the phenyl ring or as a carboxyl group.[1][2]Mechanistic studies of reactions (e.g., Suzuki-Miyaura coupling)[3][4][5][6], metabolic tracing.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Stable isotope, non-radioactive; provides detailed structural and mechanistic information.[3]Synthesis of labeled precursors can be complex and costly.[1]
²H (D) Replacement of one or more hydrogen atoms with deuterium (B1214612) on the phenyl ring.Mechanistic studies (Kinetic Isotope Effect), metabolic tracing in deuterated solvents.MS, NMR Spectroscopy.Relatively inexpensive labeling reagents; can provide insights into bond-breaking steps.Potential for H/D exchange with the solvent; kinetic isotope effects can alter reaction rates.
¹¹B / ¹⁰B Utilization of the natural abundance of boron isotopes or enrichment with one isotope.[7]As an isotopic tag for quantification and identification of cis-diol containing molecules after derivatization.[7]Inductively Coupled Plasma Mass Spectrometry (ICP-MS), MS.The distinct isotopic signature of boron (¹¹B/¹⁰B ratio of ~4:1) provides a clear marker.[7][8]Not suitable for tracing the aryl group; requires high-resolution mass spectrometry.
¹⁴C Introduction of a radioactive ¹⁴C atom into the phenyl ring.[1]Pharmacokinetic (ADME) studies, metabolic tracing with high sensitivity.Scintillation counting, Autoradiography.Extremely high sensitivity allows for detection of very low concentrations.Radioactive, requiring specialized handling and disposal procedures.[1]
³H (T) Replacement of one or more hydrogen atoms with tritium (B154650) on the phenyl ring.ADME studies, receptor binding assays with high sensitivity.Scintillation counting, Autoradiography.High specific activity allows for sensitive detection.Radioactive; potential for H/T exchange.

Experimental Protocols

General Protocol for the Synthesis of a ¹³C-Labeled Arylboronic Acid

This protocol is a generalized procedure for the synthesis of an arylboronic acid, such as this compound, with a ¹³C label in the aromatic ring. The specific labeled precursor would need to be synthesized or commercially sourced.

Materials:

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the magnesium turnings.

  • Slowly add a solution of ¹³C-labeled 1-bromo-2-chlorobenzene in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

  • Slowly add triisopropyl borate to the cooled Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the ¹³C-labeled this compound.

Protocol for a Kinetic Isotope Effect Study of a Suzuki-Miyaura Reaction

This protocol outlines how an isotopically labeled arylboronic acid could be used to investigate the mechanism of a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Unlabeled this compound

  • ¹³C-labeled this compound (at the carbon attached to boron)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[3]

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene/water mixture)

  • Internal standard for GC-MS or LC-MS analysis

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Set up two parallel reactions. In one reaction, use the unlabeled this compound. In the second reaction, use a mixture of the unlabeled and a known amount of the ¹³C-labeled this compound.

  • To each reaction vessel, add the aryl halide, the corresponding boronic acid, palladium catalyst, base, and solvent system.

  • Stir both reactions at the desired temperature.

  • Take aliquots from each reaction at various time points.

  • Quench the reaction in the aliquots and add an internal standard.

  • Analyze the aliquots by GC-MS or LC-MS to determine the ratio of product to starting material and the ratio of ¹³C-labeled product to unlabeled product.

  • The kinetic isotope effect (KIE) can be calculated by comparing the rate of reaction of the labeled and unlabeled species. This provides insight into the rate-determining step of the reaction.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Labeled Arylboronic Acid cluster_application Application in Mechanistic Study start Labeled Precursor (e.g., ¹³C-Aryl Halide) grignard Grignard Formation start->grignard boration Borylation with Trialkyl Borate grignard->boration hydrolysis Acidic Hydrolysis boration->hydrolysis purification Purification hydrolysis->purification product Isotopically Labeled Arylboronic Acid purification->product reaction_setup Suzuki-Miyaura Reaction Setup (Labeled vs. Unlabeled) product->reaction_setup sampling Time-course Sampling reaction_setup->sampling analysis LC-MS or GC-MS Analysis sampling->analysis kie_calc KIE Calculation analysis->kie_calc mechanism Mechanistic Insight kie_calc->mechanism

Caption: Workflow for synthesis and application of a labeled arylboronic acid.

suzuki_cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)L₂-Ar' pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-Ar' (Product) pdiil_b->product arx Ar-X arx->pdiil ar_b Ar'-B(OH)₂ (Isotopically Labeled) ar_b->pdiil base Base base->pdiil

References

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, the choice of building blocks is paramount to the success of a reaction, influencing everything from yield and purity to overall cost and scalability. For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, a key structural motif in many pharmaceuticals and advanced materials, the selection of the boronic acid for the Nobel-winning Suzuki-Miyaura cross-coupling reaction is a critical decision. This guide provides an objective comparison of 2-Chlorophenylboronic acid against its common alternatives, supported by experimental data, to illuminate the cost-benefit landscape of this versatile reagent.

Performance in Suzuki-Miyaura Cross-Coupling: A Tale of Sterics and Electronics

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is a delicate interplay of electronic and steric effects. The substituent at the ortho-position can significantly influence the rate and efficiency of the transmetalation step in the catalytic cycle. To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in the synthesis of a model biaryl compound.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol/Water18Good[1]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water18Good[1]
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O295[2]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Toluene1288[2]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄t-AmylOH2435[2]
Phenylboronic Acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1281[3]
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1292[3]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1280[3]

Note: The yields and reaction conditions are extracted from different studies and are presented for illustrative comparison. Direct, side-by-side comparative studies under identical conditions are not always available.

The data suggests that while ortho-substituted boronic acids can be effective coupling partners, their reactivity is highly substrate-dependent. The electron-withdrawing nature of the chloro group in this compound can influence the nucleophilicity of the aryl group, potentially affecting the transmetalation rate. However, as seen in the coupling with a sterically hindered pyridine (B92270) derivative, it can still provide good yields. In comparison, electron-donating groups, such as the methoxy (B1213986) group in 4-methoxyphenylboronic acid, can sometimes lead to higher yields. The dramatic drop in yield for ortho-nitrophenylboronic acid highlights the significant steric hindrance that can arise from bulky ortho-substituents.

The Economic Equation: A Cost Comparison of Boronic Acids

Beyond reaction performance, the cost of starting materials is a critical factor in the overall feasibility of a synthetic route, especially for large-scale production. The following table provides a snapshot of the typical costs for this compound and its common ortho-substituted analogs from various suppliers.

Boronic AcidSupplier 1 (Price/g)Supplier 2 (Price/g)Supplier 3 (Price/g)
This compound €21.00$18.53-
2-Methoxyphenylboronic acid-$3.71 (for 5g)£6.97
2-Methylphenylboronic acid-$3.71 (for 5g)-
Phenylboronic acid---

Note: Prices are subject to change and may vary based on purity, quantity, and supplier. The prices listed are for research quantities and are intended for comparative purposes only.

From a cost perspective, this compound is competitively priced compared to some of its ortho-substituted counterparts. The unsubstituted phenylboronic acid is generally the most cost-effective option, but the introduction of a substituent is often a synthetic necessity. The choice between these reagents will, therefore, depend on the specific structural requirements of the target molecule and the potential impact of the substituent on the desired biological activity or material properties.

In the Lab: Experimental Protocols

A detailed and reproducible experimental protocol is the cornerstone of successful synthesis. The following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.

Synthesis of 2-(2-Chlorophenyl)pyridine

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 2-(2-chlorophenyl)pyridine.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental process and the underlying chemical logic, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst Base Solvent Add Solvents: Toluene & Water Reagents->Solvent Degas Degas with Ar/N₂ Solvent->Degas Heat Heat to 100°C Degas->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Cool & Add Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate R²-B(OH)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making an Informed Decision

The choice of this compound in a synthetic campaign is a multifaceted decision that extends beyond its mere availability. This guide has illuminated the key performance and cost metrics to consider. While it can be a cost-effective and efficient reagent, its reactivity, particularly in sterically demanding couplings, should be carefully evaluated against alternatives. For syntheses where the electronic properties of the chloro-substituent are desired and steric hindrance is not a major impediment, this compound presents a valuable tool in the synthetic chemist's arsenal. However, when higher yields are paramount and the budget allows, other substituted boronic acids might offer a more favorable outcome. Ultimately, the optimal choice will be dictated by a careful analysis of the specific reaction, the desired properties of the final product, and the economic realities of the project.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant operational environment. This guide provides detailed, procedural instructions for the proper disposal of 2-Chlorophenylboronic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe laboratory setting.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted using appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[2] All work with this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data for Disposal Considerations

While specific quantitative limits for the disposal of this compound are not extensively defined, general laboratory waste guidelines provide a framework for safe practices. The primary method of disposal is to treat it as hazardous waste.[3] In specific, controlled instances where in-lab neutralization of small quantities is permitted by institutional and local regulations, the following parameters are generally applied.

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Neutral pH range, typically between 5.5 and 9.0, is required if this method is permitted by local authorities.[2][4]
Quantity for Drain Disposal Generally restricted to very small quantities (e.g., <100 mL) of dilute solutions and only with explicit local authorization.[4]
Waste Segregation Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Disposal Protocol

The recommended and most broadly applicable procedure for the disposal of this compound is through collection for professional hazardous waste management.

1. Waste Collection and Segregation:

  • Designate a specific, chemically compatible container for the collection of this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.[3]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate any known hazards such as "Irritant."[4]

  • Do not mix this waste with other chemical waste unless explicitly approved by your institution's EHS department.[4]

2. Handling of Contaminated Materials:

  • Any materials that have come into contact with this compound, including gloves, pipette tips, and absorbent paper, must be disposed of as hazardous waste in the same designated container.[2][3]

3. Container Management:

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[4]

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, the defaced and empty container may be disposed of as regular trash, in accordance with your institution's policies.[3]

5. Arranging for Professional Disposal:

  • Once the waste container is full, or in line with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[3]

  • Crucially, never dispose of this compound down the drain or in regular trash. [3]

Experimental Protocol: In-Lab Neutralization (For Small Quantities, with EHS Approval Only)

In some instances, for very small quantities of simple boronic acids, in-lab neutralization may be a permissible disposal method, but this requires explicit approval from your institution's EHS department.[2][4]

Materials:

  • Small quantity of this compound waste (solid or aqueous solution)

  • Beaker

  • Stir bar and stir plate

  • Mild base solution (e.g., sodium bicarbonate)

  • pH strips or a calibrated pH meter

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the this compound waste into a beaker. If it is a solid, dissolve it in a minimal amount of water.

  • Neutralization: Slowly and with constant stirring, add the mild base solution portion-wise.

  • Monitoring: After the initial reaction subsides, check the pH of the solution.

  • pH Adjustment: Continue to add the base in small increments until the pH is within the neutral range specified by your local regulations (typically 5.5-9.0).[2][4]

  • Final Disposal: If permitted by your local wastewater authority, the neutralized solution can be disposed of down the sanitary sewer with a large volume of water.[2] It is imperative to confirm this is allowed by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe assess Assess Quantity and Institutional Policy ppe->assess large_quant Large Quantity or No Neutralization Policy assess->large_quant Default Path small_quant Small Quantity AND EHS Approval for Neutralization assess->small_quant Specific Conditions Met collect Collect in Labeled, Sealed Hazardous Waste Container large_quant->collect neutralize Perform In-Lab Neutralization (Follow Protocol) small_quant->neutralize store Store in Designated Hazardous Waste Area collect->store check_ph Check pH (Target: 5.5 - 9.0) neutralize->check_ph professional_disposal Arrange for Professional Hazardous Waste Disposal store->professional_disposal check_ph->neutralize Adjust pH drain_disposal Dispose Down Drain with Copious Water (If Permitted by Local Authority) check_ph->drain_disposal pH is Neutral end End of Disposal Process professional_disposal->end drain_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2-Chlorophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound is a compound that necessitates careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion and inhalation should be avoided.[3][4] The following procedures are designed to mitigate these risks and provide clear, actionable steps for safe use and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table summarizes the required PPE to prevent exposure.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-approved chemical safety goggles or safety glasses with side shields.[3]Protects against splashes and dust, preventing serious eye irritation.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[5][6]Prevents skin contact, which can cause irritation.[1][7]
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved N95 dust mask is recommended, especially when handling powders.[5][8]Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[3][4]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[3]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guide outlines the operational workflow.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][4]

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]

2. Handling the Compound:

  • Before handling, don all required personal protective equipment as detailed in the table above.

  • When weighing or transferring the solid, avoid generating dust.[1]

  • Keep the container tightly closed when not in use to prevent contamination and accidental spills.[1][3]

3. In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container.[1][3]

  • Do not use water to clean up the spill, as this could create a solution that is more difficult to contain.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all waste this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Disposal Method: The primary recommended method of disposal is to have the chemical waste collected by a licensed professional waste disposal service.[1][9] An alternative, where permitted and equipped, is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding chemical waste disposal.[3]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transferring prep_hood->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon emergency_spill Spill Occurs handle_use->emergency_spill Potential Event emergency_exposure Exposure Occurs handle_use->emergency_exposure Potential Event cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose emergency_spill->cleanup_dispose emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_notify Notify Supervisor emergency_first_aid->emergency_notify

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.